molecular formula C12H14BrCl2N3 B1665225 Alinidine hydrobromide CAS No. 71306-36-0

Alinidine hydrobromide

Cat. No.: B1665225
CAS No.: 71306-36-0
M. Wt: 351.07 g/mol
InChI Key: JLFOQBZGELKSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alinidine hydrobromide is an anti-arrythmic that reduces heart-rate without blockade of beta-adrenoceptors.

Properties

CAS No.

71306-36-0

Molecular Formula

C12H14BrCl2N3

Molecular Weight

351.07 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide

InChI

InChI=1S/C12H13Cl2N3.BrH/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14;/h2-5H,1,6-8H2,(H,15,16);1H

InChI Key

JLFOQBZGELKSOT-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br

Appearance

Solid powder

Other CAS No.

71306-36-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alinidine hydrobromide, Alinidine HBr

Origin of Product

United States

Foundational & Exploratory

Alinidine Hydrobromide: A Comprehensive Technical Guide on Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine, with the chemical name N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine, is a bradycardic agent that has been investigated for its potential in the treatment of cardiovascular diseases.[1][2] Its hydrobromide salt is the commonly used form for research and development purposes. Alinidine's primary mechanism of action involves the reduction of the heart rate by decreasing the slope of diastolic depolarization in the sinoatrial node.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of alinidine hydrobromide, aimed at professionals in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of alinidine and its hydrobromide salt is presented below. These properties are crucial for its handling, formulation, and analytical characterization.

PropertyValueReference
IUPAC Name N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide[3]
CAS Number 71306-36-0[3][4]
Molecular Formula C₁₂H₁₄BrCl₂N₃[3][4]
Molecular Weight 351.07 g/mol [3][4]
Appearance White to light yellow solid[4]
Melting Point Not available for hydrobromide salt. The free base (Alinidine) has a melting point of 130-131 °C.[5]
Boiling Point 360.2 °C at 760 mmHg[3]
Flash Point 171.7 °C[3]
Solubility Soluble in DMSO (100 mg/mL)[4]
pKa Data not available
Storage and Stability Store at 4°C, sealed and away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.[4]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from 2,6-dichloroaniline. The first key step is the formation of the clonidine base, which is subsequently N-allylated to yield alinidine. The final step involves the formation of the hydrobromide salt.

Synthesis Workflow

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent A 2,6-Dichloroaniline B N-(2,6-dichlorophenyl)thiourea A->B Step 1: Thiourea Formation C S-Methyl-N-(2,6-dichlorophenyl)isothiourea B->C Step 2: S-Methylation D Clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H- imidazol-2-amine) C->D Step 3: Imidazoline Ring Closure E Alinidine D->E Step 4: N-Allylation F This compound E->F Step 5: Salt Formation R1 Ammonium thiocyanate R1->B R2 Methyl iodide R2->C R3 Ethylenediamine R3->D R4 Allyl bromide R4->E R5 Hydrobromic acid R5->F

Caption: Synthesis workflow for this compound.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a representative procedure can be derived from the synthesis of its parent compound, clonidine, and general N-alkylation reactions.

Step 1-3: Synthesis of Clonidine from 2,6-Dichloroaniline

This part of the synthesis is analogous to the established manufacturing process for clonidine.

  • Thiourea Formation: 2,6-dichloroaniline is reacted with ammonium thiocyanate to form N-(2,6-dichlorophenyl)thiourea.

  • S-Methylation: The resulting thiourea is then treated with methyl iodide to yield the S-methylthiouronium salt.

  • Imidazoline Ring Closure: The S-methylthiouronium salt undergoes cyclization with ethylenediamine to form the imidazoline ring, yielding clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine).

Step 4: N-Allylation of Clonidine to form Alinidine

  • Reaction Setup: Clonidine base is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the secondary amine of the imidazoline ring.

  • Addition of Allylating Agent: Allyl bromide is added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield crude alinidine.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Step 5: Formation of this compound

  • Dissolution: The purified alinidine free base is dissolved in a suitable organic solvent, such as isopropanol or ethanol.

  • Acidification: A solution of hydrobromic acid (HBr) in a suitable solvent (e.g., isopropanol or acetic acid) is added dropwise to the alinidine solution with stirring.

  • Precipitation and Isolation: The this compound salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Mechanism of Action: Signaling Pathway

Alinidine exerts its bradycardic effect by directly targeting the "funny" current (If) in the sinoatrial (SA) node of the heart. The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization rate and thus, the heart rate.

Signaling_Pathway molecule molecule channel channel process process effect effect Alinidine Alinidine HCN HCN Channel (If current) Alinidine->HCN Blocks DD Diastolic Depolarization HCN->DD Initiates HR Heart Rate DD->HR Determines Rate Bradycardia Bradycardia (Reduced Heart Rate) HR->Bradycardia Is Reduced to

Caption: Signaling pathway for Alinidine's mechanism of action.

By blocking the HCN channels, alinidine reduces the influx of positive ions during diastole, thereby slowing the rate of diastolic depolarization. This leads to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate (bradycardia).

References

Alinidine Hydrobromide: A Technical Whitepaper on its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of Alinidine hydrobromide (ST 567), a clonidine derivative investigated for its heart rate-lowering properties in the management of angina pectoris. Developed in the 1970s and 1980s, Alinidine emerged as a novel bradycardic agent with a mechanism of action distinct from beta-blockers and calcium channel blockers. This whitepaper details its synthesis, mechanism of action primarily through the inhibition of the "funny" current (If), preclinical pharmacology, and clinical trial outcomes. Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental protocols, where available from public sources, are provided. Additionally, signaling pathways, experimental workflows, and the logical progression of its development are visualized using Graphviz diagrams. While promising in early clinical trials, the development of Alinidine was ultimately halted due to a lack of specificity and the emergence of more targeted heart rate-lowering agents.

Discovery and Synthesis

Alinidine, chemically known as N-allyl-2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrobromide, was developed as a structural analog of clonidine. The rationale behind its development was to separate the desired bradycardic effects from the hypotensive and sedative effects associated with clonidine's central α2-adrenergic agonism.

Synthesis of Alinidine

The synthesis of Alinidine involves the N-allylation of 2-((2,6-dichlorophenyl)amino)imidazoline. A general synthetic route is outlined below, based on available patent information.[1]

Experimental Protocol: Synthesis of 2-(N-allyl-N-2,6-dichlorophenyl)amino imidazoline [1]

  • Step 1: Reaction Setup

    • A reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel is charged with 0.13 mol of 2-(N-2,6-dichlorophenyl)amino imidazoline, 110 ml of nitromethane, and 0.11 mol of sodium sulfite.

  • Step 2: Addition of Allylamine

    • The stirring speed is controlled at 130-160 rpm.

    • 0.16-0.19 mol of allylamine is slowly added to the reaction mixture.

  • Step 3: Reflux

    • After the addition is complete, the solution temperature is increased to 60-65°C and refluxed for 5-6 hours.

  • Step 4: Work-up and Purification

    • The solution is cooled to 10-15°C and filtered.

    • Nitromethane is distilled off under reduced pressure.

    • The remaining oil is treated with 210 ml of oxalic acid solution and decolorized with zeolite.

    • After filtration, the filtrate's pH is adjusted to 9-10 with potassium bisulfate solution.

    • The resulting solid is collected by suction filtration, washed with a salt solution and then with a cyclohexane solution.

    • The precipitate is dehydrated and recrystallized from a propionitrile solution to yield the final product, 2-(N-allyl-N-2,6-dichlorophenyl)amino imidazoline.

G cluster_synthesis Alinidine Synthesis Workflow start Start Materials: 2-(N-2,6-dichlorophenyl)amino imidazoline Allylamine Nitromethane, Sodium Sulfite reaction Reaction: - Stirring (130-160 rpm) - Slow addition of Allylamine - Reflux at 60-65°C for 5-6h start->reaction workup Work-up: - Cool and filter - Distill off Nitromethane - Treat with Oxalic Acid - Decolorize with Zeolite reaction->workup purification Purification: - Adjust pH to 9-10 - Suction filtration - Wash with salt and cyclohexane solutions - Dehydrate and recrystallize workup->purification end_product Final Product: Alinidine purification->end_product

Figure 1: General synthesis workflow for Alinidine.

Pharmacological Profile

Mechanism of Action

Alinidine exerts its primary pharmacological effect by reducing the heart rate through the inhibition of ion channels in the sinoatrial (SA) node. Its mechanism is distinct from beta-adrenergic blockade, as it does not prevent the positive chronotropic effects of isoprenaline.[2] The primary target of Alinidine is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which carries the "funny" current (If).

The If current is a key determinant of diastolic depolarization in SA node cells, and its inhibition leads to a slower rate of depolarization and consequently, a decrease in heart rate. In addition to its effect on If, preclinical studies have shown that Alinidine can also inhibit the slow inward calcium current (Is) and the delayed rectifier potassium current (Ik). This multi-channel blockade contributes to its overall effect on cardiac electrophysiology but also explains its lack of specificity, which ultimately led to the cessation of its development.

G cluster_moa Alinidine's Proposed Mechanism of Action on Sinoatrial Node Cells cluster_channels Ion Channels cluster_effects Electrophysiological Effects Alinidine Alinidine If If (Funny Current) HCN Channels Alinidine->If Inhibits Is Is (Slow Inward Current) L-type Ca2+ Channels Alinidine->Is Inhibits Ik Ik (Delayed Rectifier Current) K+ Channels Alinidine->Ik Inhibits Diastolic_Depolarization Decreased Rate of Diastolic Depolarization If->Diastolic_Depolarization Leads to Action_Potential Prolonged Action Potential Duration Is->Action_Potential Contributes to Ik->Action_Potential Contributes to Heart_Rate Decreased Heart Rate (Bradycardia) Diastolic_Depolarization->Heart_Rate Action_Potential->Heart_Rate

Figure 2: Proposed signaling pathway for Alinidine's bradycardic effect.
Preclinical Pharmacology

Preclinical studies in various animal models demonstrated Alinidine's ability to reduce heart rate without significantly affecting myocardial contractility or blood pressure at therapeutic doses.

Table 1: Summary of Preclinical Pharmacological Data for Alinidine

ParameterSpeciesPreparationEffectConcentration/DoseReference
Heart RateDogConsciousDose-dependent decrease0.5 - 4 mg/kg i.v.[3]
Atrial RateDogConscious, AV blockInitial dose-dependent increase, then no bradycardia0.5 - 4 mg/kg i.v.[3]
Ventricular RateDogConscious, AV blockDose-dependent decrease0.5 - 4 mg/kg i.v.[3]
If CurrentRabbitSA node cellsInhibitionNot specifiedNot specified
Is CurrentRabbitSA node cellsInhibitionNot specifiedNot specified
Ik CurrentRabbitSA node cellsInhibitionNot specifiedNot specified

Experimental Protocol: Electrophysiological Recordings in Rabbit SA Node Cells (General Overview)

A standard whole-cell patch-clamp technique would have been employed to study the effects of Alinidine on individual ion currents in isolated sinoatrial node cells from rabbits.

  • Cell Isolation: Sinoatrial node tissue is dissected and enzymatically digested to obtain single pacemaker cells.

  • Patch-Clamp Recording:

    • A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at various holding potentials, and voltage steps are applied to elicit specific ion currents (If, Is, Ik).

  • Drug Application: Alinidine is applied to the bath solution at different concentrations to determine its effect on the amplitude and kinetics of the recorded currents.

  • Data Analysis: The current traces before and after drug application are analyzed to quantify the inhibitory effect of Alinidine.

Clinical Development

Alinidine underwent several clinical trials to evaluate its efficacy and safety in patients with stable angina pectoris.

Clinical Trials in Stable Angina

Clinical studies consistently demonstrated that Alinidine, at oral doses typically ranging from 30 to 40 mg three times daily, was effective in reducing the frequency of anginal attacks and nitroglycerin consumption.[4][5][6] It also improved exercise tolerance in a significant portion of patients.[4][6]

Table 2: Summary of Key Clinical Trial Data for Alinidine in Stable Angina

StudyDesignNo. of PatientsDosageKey FindingsReference
Meinertz et al., 1983Randomized, double-blind, placebo-controlled1440 mg t.i.d. for 10 weeksReduced anginal attacks and nitroglycerin consumption; improved exercise tolerance.[4]
Unnamed studyRandomized, double-blind, placebo-controlled1440 mg t.i.d. for 10 weeksReduced anginal attacks and nitroglycerin consumption; improved exercise tolerance.[5]
Unnamed studyDouble-blind, randomized, crossover1230 mg t.i.d. for 3 daysIncreased total exercise duration and time to ST-segment depression.[6]
Balakumaran et al.Double-blind, crossoverNot specifiedNot specifiedReduced anginal attacks and nitroglycerin consumption comparable to metoprolol.[7]

Experimental Protocol: Clinical Trial in Stable Angina Pectoris (General Overview)

  • Study Design: Typically a randomized, double-blind, placebo-controlled or active-comparator (e.g., metoprolol) crossover or parallel-group design.

  • Patient Population: Patients with a documented history of coronary artery disease and stable effort-induced angina.

  • Inclusion/Exclusion Criteria: Specific criteria regarding age, frequency of angina, and electrocardiogram (ECG) changes during exercise stress testing.

  • Treatment: Patients receive Alinidine (e.g., 30-40 mg t.i.d.) or placebo/active comparator for a defined period (e.g., 3-10 weeks).

  • Efficacy Endpoints:

    • Frequency of anginal attacks (recorded in patient diaries).

    • Nitroglycerin consumption.

    • Exercise tolerance testing (e.g., bicycle ergometry) to measure time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.

  • Safety Assessments: Monitoring of adverse events, vital signs (heart rate, blood pressure), and ECG parameters.

G cluster_development Alinidine Clinical Development and Discontinuation Discovery Discovery & Preclinical (1970s) - Clonidine analog - Bradycardic effect identified PhaseI Phase I Trials - Safety and tolerability - Pharmacokinetics in healthy volunteers Discovery->PhaseI Promising preclinical data PhaseII Phase II Trials - Efficacy in Angina Pectoris - Dose-ranging studies PhaseI->PhaseII Favorable safety profile PhaseIII Phase III Trials - Comparison with placebo and active comparators (e.g., metoprolol) PhaseII->PhaseIII Demonstrated anti-anginal efficacy Discontinuation Development Halted (1980s) - Lack of specificity (effects on Is and Ik) - Emergence of more selective agents PhaseIII->Discontinuation Concerns over non-selectivity

Figure 3: Logical flow of Alinidine's development and eventual discontinuation.
Pharmacokinetics in Humans

Alinidine exhibits nearly complete oral bioavailability and is primarily eliminated by the kidneys.

Table 3: Pharmacokinetic Parameters of Alinidine in Healthy Volunteers

ParameterRouteValueReference
BioavailabilityOral~92%[8]
Elimination Half-life (t½)Intravenous3.9 ± 0.28 hours[8]
Total ClearanceIntravenous40.3 ± 8.9 L/h[8]
Renal ClearanceIntravenous33.6 ± 12.3 L/h[8]

Conclusion

This compound represented an innovative approach to the management of angina pectoris by targeting heart rate reduction through a novel mechanism of action involving the inhibition of the If current. Early clinical development demonstrated its efficacy in reducing anginal symptoms and improving exercise capacity. However, its lack of specificity, with off-target effects on other cardiac ion channels, raised safety and efficacy concerns that ultimately led to the discontinuation of its development. The story of Alinidine highlights the importance of target selectivity in drug development and paved the way for the creation of more specific If inhibitors that have since reached the market.

References

Electrophysiological profile of Alinidine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrophysiological Profile of Alinidine Hydrobromide

Introduction

This compound (formerly ST 567) is a pharmacological agent developed in the 1970s as a specific bradycardic, or heart rate-lowering, drug. As an N-allyl derivative of clonidine, its primary therapeutic potential was investigated for conditions such as angina pectoris, where a reduction in heart rate could alleviate myocardial oxygen demand. Unlike beta-blockers or calcium channel antagonists, Alinidine was designed to selectively target the pacemaker activity of the sinoatrial (SA) node without significantly affecting myocardial contractility, blood pressure, or atrioventricular conduction at therapeutic doses.[1][2] This document provides a comprehensive overview of the electrophysiological properties of Alinidine, detailing its mechanism of action, effects on various cardiac tissues and ion channels, and the experimental methodologies used for its characterization.

Primary Mechanism of Action: Inhibition of the Pacemaker "Funny" Current (If)

The principal mechanism underlying Alinidine's bradycardic effect is the inhibition of the hyperpolarization-activated inward current, known as the "funny" current (If) or Ih in non-cardiac tissues.[3][4] This current plays a pivotal role in the spontaneous diastolic depolarization (Phase 4) of the action potential in SA node cells, which governs the intrinsic heart rate.

  • Role of If in Pacemaking: The If current is a mixed sodium-potassium current that slowly activates upon hyperpolarization at the end of one action potential. This inward flow of positive ions initiates the gradual depolarization of the cell membrane, driving it towards the threshold required to trigger the next action potential.

  • Alinidine's Effect: Alinidine directly blocks the If channel. This inhibition is voltage-dependent and is most pronounced within the potential range where diastolic depolarization occurs.[3] By reducing the If current, Alinidine decreases the slope of the phase 4 diastolic depolarization.[5][6][7] This action prolongs the time it takes for the membrane potential to reach the firing threshold, thereby extending the cardiac cycle and resulting in a dose-dependent reduction in heart rate.[4]

cluster_SANode Sinoatrial (SA) Node Pacemaker Cell Alinidine This compound If_Channel If ('Funny') Channel Alinidine->If_Channel Inhibits Diastolic_Depolarization Phase 4 Diastolic Depolarization Alinidine->Diastolic_Depolarization Decreases Slope If_Channel->Diastolic_Depolarization Initiates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Slope Diastolic_Depolarization->Heart_Rate Slower Slope -> Decreased HR

Caption: Mechanism of Alinidine-induced bradycardia in SA node cells.

Effects on Specific Cardiac Ion Channels

While the primary target of Alinidine is the If current, studies have revealed that it is not entirely specific and can affect other ion channels, particularly at higher concentrations. This lack of absolute specificity contributed to the cessation of its development.[8]

  • Slow Inward Current (Is / ICa,L): Voltage clamp experiments on rabbit SA node cells have demonstrated that Alinidine can suppress the slow inward L-type calcium current in a dose-dependent manner.[4] This action could contribute to its negative chronotropic effect and may be responsible for the negative inotropic properties observed at higher doses.[9]

  • Outward Potassium Current (IK): Alinidine has been shown to dose-dependently suppress the outward potassium current (IK), which is responsible for repolarization.[4] This effect leads to a prolongation of the action potential duration and a delayed repolarization, particularly in the SA node and atrial fibers.[5][6]

  • Anion-Selective Channels: Some studies have suggested that Alinidine may restrict current through anion-selective channels, and this action could contribute to its effect on diastolic depolarization.[7]

The following table summarizes the known effects of Alinidine on key cardiac ion channels.

Ion Channel/CurrentPrimary LocationEffect of AlinidineConsequenceReference
If (Funny Current) SA Node, Purkinje FibersInhibition Decreased slope of diastolic depolarization; bradycardia[3],[4]
Is (Slow Inward Ca2+ Current) SA Node, Atria, VentriclesSuppression (dose-dependent)Negative chronotropy; potential for negative inotropy[4],[8]
IK (Outward K+ Current) SA Node, Atria, VentriclesSuppression (dose-dependent)Prolonged action potential duration and repolarization[4],[8]
Fast Na+ Current Atria, Ventricles, PurkinjeNo significant effect at therapeutic concentrationsLack of effect on cardiac conduction velocity[10],[7]

Quantitative Electrophysiological Data

Clinical and preclinical studies have quantified the effects of Alinidine on various electrophysiological parameters. The data highlights its primary action on the SA node with less pronounced effects on other cardiac tissues.

ParameterSpeciesDose / ConcentrationObserved EffectReference(s)
Sinus / Heart Rate Conscious Dog0.5 - 2 mg/kg i.v.▼ up to 43% decrease[11]
Human40 mg i.v.▼ 19.2% decrease (max)[12]
Human (Angina)40 mg t.i.d.▼ Significant decrease at rest and during exercise[13],[14]
Corrected Sinus Node Recovery Time (CSRT) Conscious Dog1 - 2 mg/kg i.v.▲ up to 71% increase[11]
Human (with autonomic blockade)40 mg i.v.▲ Increased from 165 to 427 ms[13],[15]
Atrial Effective Refractory Period (AERP) Conscious Dog0.5 - 2 mg/kg i.v.▲ up to 33% increase[11]
Rabbit2.9 µM▲ ~10% increase[6]
AV Nodal Wenckebach Point Conscious Dog0.5 - 2 mg/kg i.v.▼ up to 33% decrease[11]
AV & Intraventricular Conduction (PQ, QRS) Human40 mg i.v.↔ No significant alteration[13],[12]
QTc Interval Human40 mg i.v.↔ No significant alteration[12]
Action Potential Duration (APD) Rabbit SA Node0.7-14.3 µM▲ Prolonged, especially the terminal part[5]

(▲ = Increase; ▼ = Decrease; ↔ = No significant change)

Experimental Protocols

The characterization of Alinidine's electrophysiological profile has relied on a range of established experimental techniques, from single-cell analysis to in vivo human studies.

In Vitro Single-Cell & Tissue Preparations
  • Objective: To directly measure the effects of Alinidine on cellular action potentials and specific ion currents.

  • Methodology:

    • Tissue Isolation: Hearts are excised from animal models (e.g., rabbit, guinea pig). Specific regions like the SA node, atrial muscle, or ventricular papillary muscle are carefully dissected and placed in a tissue bath.[5][6] For single-cell studies, enzymatic digestion is used to isolate individual myocytes.[3][4]

    • Superfusion: The preparation is continuously superfused with a temperature-controlled, oxygenated Tyrode's solution to maintain viability.

    • Electrophysiological Recording:

      • Microelectrode Technique: A sharp glass microelectrode is inserted into a single cell to record transmembrane action potentials. Parameters such as amplitude, rate of rise (Vmax), duration (APD), and the slope of diastolic depolarization are measured before and after the application of Alinidine to the superfusate.[6][10]

      • Voltage Clamp Technique: This method, applied to single isolated cells, allows for the measurement of specific ion currents (e.g., If, Is, IK). The cell membrane potential is "clamped" at a set level, and the current required to maintain that potential is recorded, providing a direct measure of ion flow through open channels. The protocol is repeated at various potentials and after drug application to determine the effect on channel conductance and kinetics.[3][4]

In Vivo Electrophysiological Studies
  • Objective: To assess the effects of Alinidine on the entire cardiac conduction system in a living organism.

  • Methodology:

    • Subject Preparation: Studies are conducted in anesthetized or conscious animals (e.g., dogs) or human patients.[11][13]

    • Catheter Placement: Multipolar electrode catheters are inserted through peripheral veins and advanced into various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

    • Baseline Measurements: Programmed electrical stimulation protocols are used to measure baseline parameters, including:

      • Sinus cycle length (heart rate).

      • Sinus node recovery time (SNRT) and corrected SNRT (CSRT).

      • Atrial, AV nodal, and ventricular effective refractory periods (ERPs).

      • Conduction times (intra-atrial, AV nodal, His-Purkinje).

    • Drug Administration: Alinidine is administered intravenously at escalating doses.[11]

    • Post-Drug Measurements: The full set of electrophysiological measurements is repeated at each dose level to determine the drug's effects and establish a dose-response relationship.

cluster_Workflow Experimental Workflow: In Vitro Tissue Analysis A Isolate Cardiac Tissue (e.g., Rabbit SA Node) B Mount in Tissue Bath with Oxygenated Tyrode's Solution A->B C Insert Microelectrode into Pacemaker Cell B->C D Record Baseline Action Potentials C->D E Superfuse with Alinidine (Varying Concentrations) D->E F Record Action Potentials Post-Alinidine E->F G Data Analysis F->G H Compare Parameters: - Slope of Diastolic Depolarization - Action Potential Duration - Firing Frequency G->H

Caption: Workflow for in vitro electrophysiological analysis of Alinidine.

Summary and Conclusion

This compound exhibits a distinct electrophysiological profile characterized primarily by its negative chronotropic action on the sinoatrial node. This effect is mediated through the inhibition of the If pacemaker current, which slows the rate of diastolic depolarization. While selective for the SA node at therapeutic concentrations, higher doses reveal inhibitory effects on calcium and potassium currents, leading to action potential prolongation and potential negative inotropy.

Key features of Alinidine's electrophysiological profile include:

  • Primary Effect: Dose-dependent bradycardia.[4]

  • SA Node: Decreased slope of phase 4 depolarization and prolonged APD.[5][6]

  • Conduction: No significant impact on intra-atrial, AV nodal, or intraventricular conduction.[13][15]

  • Refractoriness: Modest increases in the atrial effective refractory period.[11]

  • Ion Channels: Primary inhibition of If, with secondary inhibition of Is and IK at higher concentrations.[4]

The electrophysiological profile of Alinidine differs significantly from that of beta-blockers and calcium antagonists, as it does not block beta-adrenoceptors and has minimal effects on conduction and contractility at intended therapeutic doses.[13][15] However, its lack of absolute specificity for the If channel ultimately limited its clinical development.

References

Alinidine Hydrobromide: An In-Depth Technical Guide on its Effects on Sinoatrial Node Diastolic Depolarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine hydrobromide, a derivative of clonidine, exerts a specific bradycardic effect by primarily targeting the sinoatrial (SA) node, the heart's natural pacemaker. This technical guide provides a comprehensive overview of the electrophysiological effects of alinidine, with a particular focus on its modulation of diastolic depolarization in SA node cells. This document synthesizes quantitative data from various studies, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

The spontaneous diastolic depolarization, or phase 4 depolarization, of the sinoatrial node is the key determinant of heart rate. This slow, upward drift in membrane potential is driven by a complex interplay of ionic currents. Alinidine has been identified as a substance that selectively slows heart rate with minimal impact on other cardiovascular parameters such as blood pressure and myocardial contractility.[1][2] Its primary mechanism of action involves the modulation of the ionic currents responsible for diastolic depolarization in the SA node.[3][4] This guide delves into the specific effects of alinidine on these currents and the resulting electrophysiological consequences.

Electrophysiological Effects on the Sinoatrial Node

Alinidine's primary electrophysiological effect is a dose-dependent decrease in the slope of diastolic depolarization in sinoatrial node cells.[3][4][5] This action leads to a prolongation of the cardiac cycle and a subsequent reduction in heart rate.[5] Studies have also shown that alinidine can delay the repolarization of the action potential.[3][5]

Quantitative Data on Electrophysiological Parameters

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters of the sinoatrial node, as reported in various preclinical studies.

Table 1: Dose-Dependent Effects of Alinidine on Spontaneous Firing Rate and Action Potential Parameters in Rabbit Sinoatrial Node Cells [5]

Alinidine Concentration (µg/mL)Decrease in Spontaneous FrequencyEffect on Maximum Rate of Rise of Action PotentialEffect on Amplitude of Action PotentialEffect on Maximum Diastolic Potential
0.3 - 100Dose-dependent decreaseDecreased at >10 µg/mLDecreased at >100 µg/mLDepolarized at 100 µg/mL

Table 2: Effect of Alinidine on Spontaneous Cycle Length and Sinus Node Recovery Time in Isolated Rabbit Right Atria [6]

Alinidine Concentration (µM)Prolongation of Spontaneous Cycle Length (ms)Percentage Increase in Cycle LengthCorrected Sinus Node Recovery Time (ms)
2.958 ± 2813% ± 7Increased from 83 ± 47 to 126 ± 80

Mechanism of Action: Modulation of Ionic Currents

The negative chronotropic effect of alinidine is primarily attributed to its interaction with several key ionic currents that govern the automaticity of the SA node.

The "Funny" Current (If or Ih)

The most significant and widely reported mechanism of action for alinidine is the blockade of the hyperpolarization-activated inward current, also known as the "funny" current (If) or Ih.[3][4] This current, carried mainly by sodium and potassium ions, is a crucial contributor to the early phase of diastolic depolarization. By inhibiting If, alinidine reduces the rate of this depolarization, thereby slowing the heart rate.[4] The block of If by alinidine has been shown to be voltage-dependent.[3]

Other Ionic Currents

In addition to its prominent effect on If, alinidine has been observed to influence other ionic currents in the sinoatrial node, although to a lesser extent.

  • Slow Inward Current (Is): Alinidine has been shown to suppress the slow inward calcium current (Is) in a dose-dependent manner.[5]

  • Outward Potassium Current (Ik): A dose-dependent suppression of the outward potassium current (Ik) has also been reported.[5]

The combined effect of reducing both the inward depolarizing currents (If and Is) and the outward repolarizing current (Ik) contributes to the overall modulation of the SA node action potential shape and firing rate.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Alinidine in the Sinoatrial Node

The following diagram illustrates the proposed mechanism of action of alinidine on the ionic currents within a sinoatrial node pacemaker cell.

Alinidine_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Alinidine This compound If_channel If (HCN) Channel Alinidine->If_channel Blocks Is_channel Is (Ca2+) Channel Alinidine->Is_channel Suppresses Ik_channel Ik (K+) Channel Alinidine->Ik_channel Suppresses Diastolic_Depolarization Diastolic Depolarization Slope If_channel->Diastolic_Depolarization Reduces inward current Is_channel->Diastolic_Depolarization Reduces inward current Ik_channel->Diastolic_Depolarization Reduces outward current Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Decreases Experimental_Workflow cluster_preparation Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Rabbit, Guinea Pig) SA_Node_Isolation Isolation of Sinoatrial Node Preparation Animal_Model->SA_Node_Isolation Mounting Mounting in Organ Bath with Physiological Saline Solution SA_Node_Isolation->Mounting Baseline Baseline Recording of Action Potentials Mounting->Baseline Alinidine_Application Application of Alinidine (Varying Concentrations) Baseline->Alinidine_Application Post_Drug_Recording Recording of Action Potentials in the Presence of Alinidine Alinidine_Application->Post_Drug_Recording Parameter_Measurement Measurement of Parameters: - Diastolic Depolarization Slope - Action Potential Duration - Firing Rate Post_Drug_Recording->Parameter_Measurement Dose_Response Dose-Response Curve Generation Parameter_Measurement->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

References

An In-depth Technical Guide to the Bradycardic Properties of Alinidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine hydrobromide, a derivative of clonidine, is a pharmacological agent known for its negative chronotropic effects on the heart. This technical guide provides a comprehensive overview of the bradycardic properties of alinidine, focusing on its mechanism of action, electrophysiological effects, and the signaling pathways it modulates. Detailed experimental protocols from key studies are outlined, and quantitative data are summarized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Alinidine emerged as a specific bradycardic agent with a distinct electrophysiological profile compared to other heart rate-lowering drugs like beta-blockers and calcium channel antagonists.[1] Its primary therapeutic potential was investigated in the context of angina pectoris, where a reduction in heart rate can alleviate myocardial ischemia.[1] This document synthesizes the core scientific findings related to alinidine's effects on cardiac rhythm.

Mechanism of Action

The principal mechanism underlying alinidine's bradycardic effect is the inhibition of the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node.[2] The If current is a key determinant of the diastolic depolarization rate in pacemaker cells, and its inhibition leads to a slowing of the heart rate.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Alinidine at the cellular level within a sinoatrial node pacemaker cell.

Alinidine_Mechanism cluster_cell SA Node Pacemaker Cell Alinidine Alinidine If_Channel HCN Channel (If Current) Alinidine->If_Channel Inhibits Diastolic_Depolarization Rate of Diastolic Depolarization If_Channel->Diastolic_Depolarization Decreases Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Decreases

Mechanism of Alinidine's Bradycardic Effect

While the primary action of alinidine is on the If current, some studies suggest that its bradycardic effect may not be exclusively attributed to the blockade of this channel, indicating the possibility of other contributing factors.[3][4] Alinidine has also been noted to have blocking effects on calcium and potassium channels at higher concentrations.[5] Furthermore, it has been shown to antagonize the myocardial effects of adenosine, suggesting an interaction with A1-receptor-mediated effects.[6]

Electrophysiological Effects

Alinidine's impact on the electrical activity of the heart is specific to the SA node. It decreases the rate of diastolic depolarization and prolongs the action potential duration in this region.[3] Notably, it does not significantly alter intraatrial, atrioventricular, or intraventricular conduction.[1] The effective refractory periods of the right atrium, atrioventricular node, and right ventricle are also unaffected.[1]

Quantitative Data

The following tables summarize the quantitative data from various preclinical and clinical studies on this compound.

Table 1: Effects of Alinidine on Electrophysiological Parameters in Conscious Dogs[7]
ParameterDose (mg/kg, i.v.)Effect
Sinus Rate0.5, 1, 2Up to 43% decrease
Ventricular Rate0.5, 1, 2Up to 44% decrease
Atrial Rate0.5, 1, 2Up to 31% increase
Corrected Sinus Recovery Time (CSRT)1, 2Up to 71% increase
Atrial Effective Refractory Period (AERP)0.5, 1, 2Up to 33% increase
Wenckebach Point (WP)0.5, 1, 2Up to 33% decrease
Table 2: Effects of Alinidine in Humans
Study PopulationDoseEffect on Heart RateReference
Healthy Subjects40 mg (i.v.)19.2 ± 7.7% maximal decrease[7]
Healthy Subjects40 mg (oral)14.2 ± 8.1% maximal decrease[7]
Patients with Hyperkinetic Heart Syndrome0.5 mg/kg (i.v.)Significant reduction at rest and during exercise[8]
Patients with Coronary Artery Disease20 mg (i.v.)Significant decrease at rest and during exercise[9]
Patients with Stable Angina40 mg (three times a day)Reduced heart rate, leading to decreased anginal attacks[1]
Table 3: In Vitro Effects of Alinidine
PreparationConcentrationEffectReference
Isolated Guinea Pig Sinus Node Cells and Purkinje Fibers8.6 µmol/l30% reduction in beat frequency[10]
Isolated Rabbit SA Node Cells80 µMSlowed rate of spontaneous activity[2]
Isolated Left Rat Atria64.6 µM50% reduction of the maximal negative inotropic effect of adenosine[6]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to investigate the bradycardic properties of alinidine.

In Vivo Electrophysiological Studies in Conscious Dogs[7]
  • Animal Model: Conscious dogs.

  • Procedure:

    • Six intact dogs were used to determine sinus rate, corrected sinus recovery time (CSRT), and Wenckebach point (WP).

    • Six atrioventricular (AV)-blocked dogs were used to determine atrial and ventricular rates, and atrial effective refractory period (AERP).

    • This compound was administered intravenously in four successive doses of 0.5, 0.5, 1, and 2 mg/kg at 30-minute intervals.

    • Blood pressure and plasma alinidine concentrations were also measured.

  • Workflow Diagram:

    Dog_Electrophysiology_Workflow start Conscious Dog Model (Intact or AV-blocked) dose1 Administer Alinidine (0.5 mg/kg i.v.) start->dose1 dose2 Administer Alinidine (0.5 mg/kg i.v.) dose1->dose2 dose3 Administer Alinidine (1 mg/kg i.v.) dose2->dose3 dose4 Administer Alinidine (2 mg/kg i.v.) dose3->dose4 measure Measure Electrophysiological Parameters, Blood Pressure, and Plasma Concentration dose4->measure end Data Analysis measure->end

    Workflow for in vivo electrophysiology study in dogs.

Voltage Clamp Experiments in Isolated Rabbit SA Node Cells[2]
  • Preparation: Isolated cells and small cell clusters from the rabbit SA node.

  • Procedure:

    • The effect of alinidine on the spontaneous activity of SA node cells was observed at concentrations of 10 µM and 80 µM.

    • Voltage clamp experiments were conducted to measure the effect of alinidine on the hyperpolarization-activated current (If).

    • The potential-dependent block of If by alinidine was assessed.

  • Logical Relationship Diagram:

    Voltage_Clamp_Logic Alinidine Alinidine Application Voltage_Clamp Voltage Clamp Protocol Alinidine->Voltage_Clamp Measure_If Measure If Current Voltage_Clamp->Measure_If Block_If Block of If Current Measure_If->Block_If Diastolic_Depolarization Decreased Rate of Diastolic Depolarization Block_If->Diastolic_Depolarization Bradycardia Bradycardic Effect Diastolic_Depolarization->Bradycardia

    Logical flow of voltage clamp experiments.

Clinical Trials in Patients[1][9][10]
  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Participants: Healthy volunteers, patients with hyperkinetic heart syndrome, or patients with stable angina and coronary artery disease.

  • Intervention: Intravenous or oral administration of this compound or placebo.

  • Outcome Measures: Heart rate at rest and during exercise, blood pressure, electrocardiogram (ECG) parameters, frequency of anginal attacks, and nitroglycerine consumption.

  • Experimental Workflow Diagram:

    Clinical_Trial_Workflow Recruitment Patient Recruitment Baseline Baseline Measurements (HR, BP, ECG) Recruitment->Baseline Randomization Randomization Group_A Alinidine Group Randomization->Group_A Group_B Placebo/Control Group Randomization->Group_B Intervention Drug Administration Group_A->Intervention Group_B->Intervention Baseline->Randomization Follow_up Follow-up Measurements Intervention->Follow_up Analysis Data Analysis Follow_up->Analysis

    General workflow for clinical trials of Alinidine.

Conclusion

This compound is a specific bradycardic agent that primarily acts by inhibiting the If current in the sinoatrial node. This mechanism leads to a reduction in heart rate without significant effects on myocardial contractility or blood pressure, distinguishing it from other classes of anti-arrhythmic and anti-anginal drugs. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in the field of cardiac chronotropic agents. While its development was halted due to a lack of specificity, the study of alinidine has contributed significantly to the understanding of cardiac pacemaker physiology and the development of more selective If inhibitors.[5]

References

Alinidine Hydrobromide: A Technical Guide to a Model Bradycardic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine, a derivative of clonidine, emerged as a significant pharmacological tool in the study of bradycardic agents. Its primary mechanism of action involves the specific inhibition of the hyperpolarization-activated "funny" current (Iƒ) in the sinoatrial (SA) node, the heart's natural pacemaker. This targeted action on the Iƒ current, crucial for the diastolic depolarization phase of the cardiac action potential, results in a dose-dependent reduction in heart rate. Unlike many other heart-rate-lowering drugs, alinidine exhibits a notable lack of direct β-adrenoceptor blocking activity, making it a valuable model compound for investigating the physiological and therapeutic effects of specific bradycardia. This technical guide provides an in-depth overview of alinidine hydrobromide, focusing on its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and detailing relevant experimental protocols for its investigation.

Mechanism of Action: Targeting the Pacemaker Current

Alinidine's bradycardic effect is primarily attributed to its direct and selective inhibition of the hyperpolarization-activated "funny" current (Iƒ) in the sinoatrial node.[1] The Iƒ current, carried by HCN (hyperpolarization-activated cyclic nucleotide-gated) channels, is a mixed sodium-potassium inward current that plays a pivotal role in initiating the diastolic depolarization phase of the action potential in pacemaker cells. By slowing this rate of depolarization, alinidine effectively reduces the firing frequency of the SA node, leading to a decrease in heart rate.[1]

The inhibition of the Iƒ current by alinidine is concentration-dependent.[2] Studies have shown that alinidine alters the maximal channel conductance and the voltage threshold for the activation of the Iƒ current.[3] It is important to note that while its primary target is the Iƒ current, at higher concentrations, alinidine has been observed to have some blocking effects on calcium and potassium channels, which can contribute to its overall electrophysiological profile.[3] However, its selectivity for the Iƒ current at therapeutic concentrations is what defines its role as a specific bradycardic agent.[2]

Signaling Pathway of Alinidine's Action on the SA Node

Alinidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane SA Node Cell Membrane cluster_intracellular Intracellular Space Alinidine Alinidine HCN_Channel HCN Channel (If Current) Alinidine->HCN_Channel Inhibits Diastolic_Depolarization Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Decreases Slope Heart_Rate Heart Rate Action_Potential->Heart_Rate Reduces

Caption: Signaling pathway of alinidine's bradycardic effect.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound, providing a comparative overview of its effects on various cardiac parameters.

Table 1: Preclinical Electrophysiological and Hemodynamic Effects of Alinidine
ParameterSpeciesPreparationAlinidine Concentration/DoseObserved EffectReference
Spontaneous ActivityRabbitIsolated SA node cells10 µMVariable decrease in rate[1]
Spontaneous ActivityRabbitIsolated SA node cells80 µMSlowed rate of spontaneous activity[1]
Beat FrequencyGuinea PigIsolated SA node cells8.6 µmol/L30% reduction[2]
Sinus RateDogConscious, intact0.5 - 2 mg/kg i.v.Up to 43% decrease[4]
Ventricular RateDogConscious, AV-blocked0.5 - 2 mg/kg i.v.Up to 44% decrease[4]
Atrial RateDogConscious, AV-blocked0.5 - 2 mg/kg i.v.Up to 31% increase[4]
Corrected Sinus Node Recovery Time (CSRT)DogConscious, intact1 - 2 mg/kg i.v.Up to 71% increase[4]
Atrial Effective Refractory Period (AERP)DogConscious, AV-blocked0.5 - 2 mg/kg i.v.Up to 33% increase[4]
Wenckebach Point (WP)DogConscious, intact0.5 - 2 mg/kg i.v.Up to 33% decrease[4]
Isometric Peak TensionGuinea PigElectrically-driven atria85.5 µmol/LSlight increase[2]
Isometric Peak TensionGuinea PigElectrically-driven atria285 µmol/LDecrease[2]
Isometric Peak TensionGuinea PigPapillary muscles85.5 µmol/LReduced to 36.8%[2]
Table 2: Clinical Effects of Alinidine in Humans
ParameterPatient PopulationAlinidine DoseObserved EffectReference
Heart RateHealthy Subjects40 mg i.v.19.2 ± 7.7% maximal decrease
Heart RateHealthy Subjects40 mg oral14.2 ± 8.1% maximal decrease
Heart RatePatients with Coronary Artery Disease40 mg three times a dayReduction in anginal attacks and nitroglycerine consumption[5][6]
Heart RatePatients undergoing cardiac catheterization0.6 mg/kg i.v.Decreased from 70 ± 2 to 61 ± 3 beats/min[7]
Systolic Blood PressureHealthy Subjects40 mg i.v. & oral3-8% decrease
Coronary Sinus Blood FlowPatients undergoing cardiac catheterization0.6 mg/kg i.v.Decreased from 109 ± 9 to 89 ± 7 ml/min[7]
Myocardial Oxygen ConsumptionPatients undergoing cardiac catheterization0.6 mg/kg i.v.Decreased from 10.9 ± 1.0 to 9.0 ± 0.8 ml O2/min[7]
Sinus Node Recovery TimePatients40 mg i.v.Increased[5]
Corrected Sinus Node Recovery TimePatients with autonomic blockade40 mg i.v.Increased[5]
Effective Refractory Period (Atrium, AV node, Ventricle)Patients40 mg i.v.Unaffected[5]
Intraatrial, AV, and Intraventricular ConductionPatients40 mg i.v.Unaltered[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of bradycardic agents like alinidine. The following sections outline key experimental protocols.

In Vitro Measurement of the Funny Current (Iƒ) using Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of alinidine on the Iƒ current in isolated sinoatrial node cells.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow A Isolation of Sinoatrial Node Cells B Whole-Cell Patch-Clamp Configuration A->B C Voltage-Clamp Protocol (Hyperpolarizing Steps) B->C D Baseline If Current Recording C->D E Application of Alinidine (Varying Concentrations) D->E F Post-Alinidine If Current Recording E->F G Data Analysis: Current-Voltage Relationship, Activation Kinetics F->G

Caption: Workflow for patch-clamp analysis of the Iƒ current.

Methodology:

  • Cell Isolation:

    • Excise the heart from a euthanized animal (e.g., rabbit) and isolate the sinoatrial node tissue.

    • Digest the tissue using an enzymatic solution (e.g., collagenase and protease) to obtain single pacemaker cells.

    • Plate the isolated cells on glass coverslips for electrophysiological recording.

  • Patch-Clamp Recording:

    • Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette onto a single SA node cell.

    • Establish a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a depolarized level (e.g., -40 mV) where Iƒ is deactivated.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments) to activate the Iƒ current.

    • Record the resulting inward current at each voltage step.

  • Drug Application:

    • After recording baseline Iƒ currents, perfuse the recording chamber with a solution containing a known concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and exert its effect.

    • Repeat the voltage-clamp protocol to record Iƒ currents in the presence of alinidine.

    • Perform a washout step by perfusing with a drug-free solution to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after alinidine application.

    • Construct current-voltage (I-V) relationship curves to determine the effect of alinidine on the magnitude of Iƒ.

    • Analyze the activation kinetics of the current to assess any changes in the time course of Iƒ activation.

Ex Vivo Assessment of Cardiac Function using the Langendorff Isolated Heart Preparation

This protocol allows for the investigation of alinidine's effects on the whole heart in a controlled ex vivo environment, free from systemic influences.

Experimental Workflow for Langendorff Heart Preparation

Langendorff_Workflow A Heart Excision and Aortic Cannulation B Retrograde Perfusion with Krebs-Henseleit Solution A->B C Stabilization Period B->C D Baseline Hemodynamic Measurements (HR, LVDP, etc.) C->D E Infusion of Alinidine into the Perfusate D->E F Continuous Hemodynamic Monitoring E->F G Data Analysis: Comparison of Pre- and Post-Drug Parameters F->G

Caption: Workflow for Langendorff isolated heart experiments.

Methodology:

  • Heart Preparation:

    • Euthanize the animal (e.g., rat, guinea pig) and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Identify the aorta and cannulate it onto the Langendorff apparatus.

  • Perfusion:

    • Initiate retrograde perfusion of the heart through the aorta with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution. This forces the aortic valve to close and directs the perfusate into the coronary arteries, maintaining the heart's viability.

  • Instrumentation and Measurement:

    • Insert a pressure-sensitive balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt), indicators of contractility.

    • Place electrodes on the epicardial surface to record an electrocardiogram (ECG) and measure heart rate.

    • Collect the coronary effluent to measure coronary flow.

  • Experimental Protocol:

    • Allow the heart to stabilize for a period (e.g., 20-30 minutes) to reach a steady state.

    • Record baseline measurements of heart rate, LVDP, +dP/dt, -dP/dt, and coronary flow.

    • Introduce this compound into the perfusate at the desired concentration(s).

    • Continuously monitor and record the hemodynamic parameters throughout the drug infusion period.

    • A washout period with drug-free perfusate can be included to assess the reversibility of the effects.

  • Data Analysis:

    • Compare the hemodynamic parameters recorded during the baseline period with those recorded during alinidine infusion to quantify the drug's effects on heart rate, contractility, and coronary flow.

Conclusion

This compound serves as a quintessential model for the study of specific bradycardic agents. Its well-characterized mechanism of action, centered on the inhibition of the Iƒ current in the sinoatrial node, provides a clear target for pharmacological investigation. The quantitative data from a range of preclinical and clinical studies consistently demonstrate its heart-rate-lowering efficacy. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the properties of alinidine and to screen and characterize novel bradycardic agents. Understanding the pharmacology of alinidine not only provides insights into the fundamental mechanisms of cardiac pacemaking but also informs the development of future therapies for cardiovascular conditions where heart rate reduction is a therapeutic goal.

References

Beyond the Pacemaker Current: An In-depth Technical Guide to the Non-HCN Molecular Targets of Alinidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine, a derivative of clonidine, is primarily recognized for its bradycardic effects, which are attributed to its inhibitory action on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, the molecular correlate of the pacemaker "funny" current (If) in the sinoatrial node. However, the clinical development of alinidine was hampered by a lack of specificity, leading to a range of side effects. This technical guide delves into the molecular targets of alinidine hydrobromide beyond the well-characterized HCN channels, providing a comprehensive overview of its off-target interactions. Understanding these secondary targets is crucial for a complete pharmacological profile of alinidine and for guiding the development of more selective HCN channel blockers.

While the primary mechanism of alinidine's heart rate-lowering effect is the blockade of HCN channels, evidence suggests that its pharmacological profile is broader, encompassing interactions with other critical ion channels and receptors. This guide will explore the available data on alinidine's engagement with L-type calcium channels, various potassium channels, and its potential interaction with α2-adrenergic receptors, a target inherited from its parent compound, clonidine.

L-Type Calcium Channels: A Secondary Cardiac Target

Several studies have indicated that this compound exerts an inhibitory effect on L-type calcium channels, which play a pivotal role in cardiac contractility and action potential duration. This interaction likely contributes to some of the cardiodepressive effects observed with alinidine that are independent of its action on HCN channels.

Quantitative Data on L-Type Calcium Channel Interaction

A significant gap in the current literature is the absence of precise quantitative data, such as IC50 or Ki values, for the direct interaction of alinidine with L-type calcium channels. While qualitative descriptions of a "blocking effect" exist, dose-response relationships have not been thoroughly characterized.

TargetThis compound Affinity (IC50/K_i)Reference
L-Type Calcium ChannelsData Not Available-
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Current (ICa,L) Measurement

The following protocol describes a standard method for characterizing the effects of alinidine on L-type calcium channels in isolated cardiomyocytes.

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, Tetrodotoxin (TTX) can be added to block sodium channels and 4-Aminopyridine (4-AP) to block transient outward potassium currents.

  • Voltage Protocol: Hold the cell at a potential of -40 mV to inactivate sodium channels. Elicit ICa,L by depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).

  • Drug Application: After obtaining a stable baseline recording of ICa,L, perfuse the cell with increasing concentrations of this compound.

  • Data Analysis: Measure the peak inward ICa,L at each voltage step before and after drug application. Construct a concentration-response curve to determine the IC50 value for alinidine's block of the L-type calcium current.

Signaling Pathway: L-Type Calcium Channel Modulation

L-type calcium channels are crucial for excitation-contraction coupling in cardiomyocytes. Their activation leads to an influx of Ca2+, which in turn triggers a larger release of Ca2+ from the sarcoplasmic reticulum, initiating muscle contraction.

L_Type_Calcium_Channel_Signaling Depolarization Membrane Depolarization L_Type_Ca_Channel L-Type Ca2+ Channel Depolarization->L_Type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_Type_Ca_Channel->Ca_Influx RyR Ryanodine Receptor (RyR) Ca_Influx->RyR Triggers SR Sarcoplasmic Reticulum (SR) Ca_Release Ca2+ Release from SR RyR->Ca_Release Contraction Myofilament Contraction Ca_Release->Contraction Alinidine Alinidine Alinidine->L_Type_Ca_Channel Inhibits

Caption: L-Type Calcium Channel Signaling in Cardiomyocytes.

Potassium Channels: A Diverse Set of Off-Targets

The repolarization phase of the cardiac action potential is governed by the activity of various potassium channels. Reports suggest that alinidine can modulate these channels, potentially contributing to alterations in action potential duration and arrhythmogenic risk.

Quantitative Data on Potassium Channel Interaction

Similar to L-type calcium channels, specific quantitative data for alinidine's interaction with various potassium channel subtypes is lacking. The term "potassium channels" encompasses a wide and diverse family of proteins, and the specific subtype(s) affected by alinidine have not been clearly identified.

TargetThis compound Affinity (IC50/K_i)Reference
Potassium ChannelsData Not Available-
Experimental Protocol: Patch-Clamp Electrophysiology for Potassium Current Measurement

A general protocol to assess the effect of alinidine on a specific potassium current (e.g., the delayed rectifier potassium current, IK) is outlined below.

  • Cell Preparation: Use a suitable cell line expressing a specific potassium channel subtype (e.g., HEK293 cells transfected with hERG) or isolated cardiomyocytes.

  • Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Voltage Protocol: The voltage protocol will depend on the specific potassium channel being studied. For IKr (hERG), a typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic tail current.

  • Drug Application: Apply this compound at various concentrations to the external solution while recording the potassium currents.

  • Data Analysis: Measure the amplitude of the potassium current (e.g., peak tail current for IKr) before and after drug application. Determine the IC50 from the concentration-response curve.

Signaling Pathway: Potassium Channel Function in Cardiomyocytes

Potassium channels are fundamental to the repolarization of the cardiac action potential, ensuring the proper timing of the heartbeat. Inhibition of these channels can lead to a prolongation of the action potential duration.

Potassium_Channel_Function cluster_AP Action Potential Depolarization Depolarization (Na+, Ca2+ influx) Repolarization Repolarization (K+ efflux) K_Channel Potassium Channels (e.g., IKr, IKs) K_Efflux K+ Efflux K_Channel->K_Efflux APD_Prolongation Action Potential Duration Prolongation K_Efflux->Repolarization Alinidine Alinidine Alinidine->K_Channel Inhibits

Caption: Role of Potassium Channels in Cardiac Repolarization.

α2-Adrenergic Receptors: A Link to Clonidine's Heritage

Given that alinidine is a clonidine derivative, an interaction with α2-adrenergic receptors is highly probable. Clonidine is a well-known α2-adrenergic agonist, and this activity is responsible for its antihypertensive and sedative effects. The extent to which alinidine retains this activity is a critical aspect of its off-target profile.

Quantitative Data on α2-Adrenergic Receptor Interaction
TargetThis compound Affinity (K_i)Reference
α2-Adrenergic ReceptorsData Not Available-
Experimental Protocol: Radioligand Binding Assay for α2-Adrenergic Receptors

A competitive radioligand binding assay is the standard method to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a source rich in α2-adrenergic receptors (e.g., transfected cell lines or specific brain regions).

  • Radioligand: Use a high-affinity radiolabeled antagonist for α2-adrenergic receptors, such as [3H]-Rauwolscine or [3H]-Yohimbine.

  • Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the alinidine concentration. Fit the data to a one-site or two-site competition model to determine the Ki value(s).

Signaling Pathway: α2-Adrenergic Receptor Activation

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Alpha2_Adrenergic_Signaling Alinidine Alinidine (Agonist) Alpha2_AR α2-Adrenergic Receptor Alinidine->Alpha2_AR Binds to Gi_Protein Gi Protein Alpha2_AR->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway.

Conclusion

While this compound's primary molecular target is the HCN channel, this technical guide highlights the importance of considering its off-target interactions. The available evidence, although largely qualitative, points towards inhibitory effects on L-type calcium and potassium channels, as well as a likely agonistic activity at α2-adrenergic receptors. These secondary actions have significant implications for the overall pharmacological and toxicological profile of alinidine and underscore the challenges in developing highly selective ion channel modulators.

For researchers and drug development professionals, this guide emphasizes the critical need for comprehensive off-target screening and detailed characterization of lead compounds. Future research should focus on obtaining robust quantitative data (IC50 and Ki values) for alinidine and its analogues on a broad panel of ion channels and receptors. Such data will be invaluable for understanding the structure-activity relationships that govern both on-target potency and off-target liabilities, ultimately paving the way for the design of safer and more effective cardiovascular drugs.

Early Research on Alinidine (ST 567): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research conducted on Alinidine (ST 567), a bradycardic agent investigated for its potential therapeutic effects in cardiovascular conditions. The document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the proposed mechanisms of action and experimental workflows.

Core Concepts: A Specific Bradycardic Agent

Alinidine, chemically known as 2-(N-allyl-N-(2,6-dichlorophenyl)amino)-2-imidazoline, is a derivative of clonidine. Early research quickly established that unlike its parent compound, alinidine's primary cardiovascular effect is a dose-dependent reduction in heart rate (a negative chronotropic effect) with minimal impact on blood pressure and myocardial contractility.[1][2] This "specific bradycardic action" suggested a mechanism of action distinct from beta-blockers and calcium channel blockers, making it a novel therapeutic candidate for conditions such as angina pectoris where a reduction in myocardial oxygen demand is desirable.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical and clinical studies on Alinidine.

Table 1: Hemodynamic Effects of Alinidine in Anesthetized Dogs
ParameterDose of Alinidine (mg/kg, i.v.)Mean Percentage Change from ControlReference
Heart Rate 1.5-38%[1]
3.0-50%[1]
Blood Pressure (Arterial) 1.5No significant change[1]
3.0-13%[1]
Cardiac Output 1.5-33%[1]
3.0-54%[1]
Total Peripheral Resistance 1.5+48%[1]
3.0+101%[1]
Myocardial Contractility (dp/dtmax) 1.5-27%[1]
3.0-46%[1]
Coronary Sinus Blood Flow 1.5-22%[1]
3.0-48%[1]
Myocardial Oxygen Consumption 1.5-14%[1]
3.0-44%[1]
Table 2: Electrophysiological Effects of Alinidine in Anesthetized Dogs
ParameterDose of Alinidine (mg/kg, i.v.)Mean Percentage Change from ControlReference
A-H Interval (spontaneous) 1.5+65%[1]
A-H Interval (atrial pacing at 120/min) 1.5+64%[1]
Maximal Ventricular Follow Frequency 1.5-43%[1]
Table 3: Pharmacokinetic Parameters of Alinidine in Healthy Human Subjects (40 mg single dose)
ParameterIntravenous Administration (Mean ± SD)Oral Administration (Mean ± SD)Reference
Maximum Heart Rate Decrease 19.2 ± 7.7%14.2 ± 8.1%[4]
Systolic Blood Pressure Decrease 3-8%3-8%[4]
Distribution Half-life (t½α) 0.6 ± 0.15 h-[4]
Elimination Half-life (t½β) 3.9 ± 0.28 h-[4]
Total Clearance 40.3 ± 8.9 L/h-[4]
Renal Clearance 33.6 ± 12.3 L/h-[4]
Oral Bioavailability -0.92 ± 0.06[4]
Table 4: Electrophysiological Effects of Alinidine on Isolated Rabbit Sinoatrial Node
ParameterAlinidine ConcentrationObservationReference
Spontaneous Firing Frequency 0.3 - 100 µg/mlDose-dependent decrease[5]
Rate of Diastolic Depolarization 0.7 - 14.3 µmol/LDecreased[6]
Action Potential Duration 0.7 - 14.3 µmol/LProlonged (terminal part)[6]
Spontaneous Cycle Length 2.9 µMProlonged by 58 ± 28 ms (13 ± 7%)[7]
Corrected Sinus Node Recovery Time 2.9 µMIncreased from 83 ± 47 ms to 126 ± 80 ms[7]

Experimental Protocols

In-vivo Hemodynamic Studies in Anesthetized Dogs
  • Animal Model: Mongrel dogs of both sexes.[1]

  • Anesthesia: Anesthesia was induced with piritramide and maintained with nitrous oxide respiration. In some studies, pentobarbitone was used.[1]

  • Surgical Preparation: For open-chest experiments, a thoracotomy was performed. Catheters were placed for drug administration (intravenous), blood pressure measurement, and blood sampling. An electromagnetic flowmeter was placed around the coronary sinus to measure blood flow. For His bundle recordings, an electrode catheter was inserted via a femoral vein.[1][2]

  • Drug Administration: Alinidine was administered as an intravenous bolus injection. Doses typically ranged from 1.5 mg/kg to 3.0 mg/kg.[1] In some studies, direct injection into the sinus node artery was performed.[2]

  • Hemodynamic Measurements:

    • Heart Rate and ECG: Recorded continuously. His bundle electrograms were recorded to determine intracardiac conduction times (P-A, A-H, and H-V intervals).[1]

    • Blood Pressure: Measured via an arterial catheter.[1]

    • Cardiac Output: Determined by the thermodilution method.[1]

    • Myocardial Contractility: Assessed by measuring the maximum rate of rise of left ventricular pressure (dp/dtmax).[1]

  • Data Analysis: Changes in hemodynamic parameters were calculated as a percentage of the pre-drug control values.

In-vitro Electrophysiological Studies on Isolated Sinoatrial Node
  • Tissue Preparation: The right atrium, containing the sinoatrial (SA) node, was dissected from rabbit or guinea pig hearts. The preparation was then placed in an organ bath and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature.[6][7]

  • Electrophysiological Recordings:

    • Intracellular Recordings: Glass microelectrodes filled with KCl were used to impale single pacemaker cells in the SA node. This allowed for the recording of transmembrane action potentials, including parameters like the rate of diastolic depolarization, action potential amplitude, and duration.[7]

    • Voltage Clamp: A two-microelectrode voltage-clamp technique was employed on small, enzymatically isolated SA node cell clusters. This technique allows for the measurement of specific ionic currents across the cell membrane at controlled membrane potentials.[5][8]

  • Drug Application: Alinidine was added to the superfusion solution at various concentrations, typically ranging from 0.3 to 100 µg/ml or in the micromolar range.[5][7]

  • Experimental Protocols:

    • Dose-Response: The effects of increasing concentrations of Alinidine on the spontaneous firing rate and action potential parameters were recorded.[5][7]

    • Ionic Current Analysis: Under voltage clamp, the effects of Alinidine on specific ionic currents were investigated. These included the hyperpolarization-activated inward current (If or Ih), the slow inward calcium current (Is), and the delayed rectifier potassium current (Ik).[5][8]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Alinidine in a Sinoatrial Node Pacemaker Cell

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects Alinidine_ext Alinidine (Extracellular) If_channel If (Funny) Channel (HCN Channel) Alinidine_ext->If_channel Blocks Alinidine_ext->If_channel Na_K_influx Reduced Na+/K+ Influx via If Channel Diastolic_Depolarization Slower Rate of Diastolic Depolarization (Phase 4) Na_K_influx->Diastolic_Depolarization Action_Potential_Threshold Delayed Reaching of Action Potential Threshold Diastolic_Depolarization->Action_Potential_Threshold Heart_Rate Decreased Heart Rate (Bradycardia) Action_Potential_Threshold->Heart_Rate

Caption: Proposed mechanism of Alinidine's bradycardic effect via blockade of the If channel.

Experimental Workflow for In-vitro Electrophysiological Analysis of Alinidine

G start Start: Rabbit/Guinea Pig Heart dissection Dissection of Right Atrium (containing SA Node) start->dissection superfusion Superfusion in Organ Bath with Tyrode's Solution dissection->superfusion control_rec Control Recordings: Action Potentials (Microelectrode) or Ionic Currents (Voltage Clamp) superfusion->control_rec alinidine_app Application of Alinidine (various concentrations) control_rec->alinidine_app exp_rec Experimental Recordings: Measure changes in AP parameters and ionic currents alinidine_app->exp_rec analysis Data Analysis: Dose-response curves, comparison to control exp_rec->analysis end Conclusion: Quantify Alinidine's effects on SA node electrophysiology analysis->end

Caption: Workflow for studying Alinidine's effects on the isolated sinoatrial node.

Logical Relationship of Alinidine's Effects on Cardiac Ionic Currents

G cluster_currents Ionic Currents in SA Node cluster_effects Electrophysiological Consequences Alinidine Alinidine (ST 567) If If (Funny Current) Hyperpolarization-activated Inward Current Alinidine->If Primary Blockade Is Is (Slow Inward Current) Mainly Ca2+ Alinidine->Is Suppression Ik Ik (Outward K+ Current) Alinidine->Ik Suppression Diastolic_Depolarization Decreased Slope of Diastolic Depolarization If->Diastolic_Depolarization Action_Potential Prolonged Action Potential Duration Is->Action_Potential Ik->Action_Potential Bradycardia Negative Chronotropic Effect (Bradycardia) Diastolic_Depolarization->Bradycardia Action_Potential->Bradycardia

Caption: Alinidine's primary and potential secondary effects on sinoatrial node ionic currents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Analysis of Alinidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alinidine is a bradycardic agent that reduces heart rate by specifically targeting the pacemaker current (If or Ih) in the sinoatrial (SA) node of the heart.[1][2][3][4] This current, predominantly carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is crucial for initiating the diastolic depolarization phase of the cardiac action potential, thereby setting the rhythm of the heartbeat.[4][5][6] Understanding the electrophysiological effects of Alinidine is critical for assessing its therapeutic potential and off-target effects. These application notes provide a detailed protocol for the in vitro electrophysiological characterization of Alinidine hydrobromide using the patch-clamp technique on isolated sinoatrial node cells.

Mechanism of Action

Alinidine exerts its negative chronotropic effect primarily by inhibiting the "funny" current (If).[1][3] This inhibition leads to a dose-dependent decrease in the slope of diastolic depolarization, which prolongs the cardiac cycle length and slows the heart rate.[1][2][7] While its main target is the If current, Alinidine has also been reported to affect other cardiac ion channels, including the slow inward Ca2+ current (ICa,L) and the delayed rectifier K+ current (IK), particularly at higher concentrations.[7]

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological effects of this compound on sinoatrial node cells as reported in the literature.

Table 1: Effects of Alinidine on Sinoatrial Node Action Potential Parameters

ParameterSpeciesConcentrationEffectReference
Spontaneous Cycle LengthRabbit2.9 µMProlongation of 58 ± 28 ms (13% ± 7)[2]
Corrected Sinus Node Recovery TimeRabbit2.9 µMIncrease from 83 ± 47 ms to 126 ± 80 ms[2]
Diastolic Depolarization RateRabbit0.7-14.3 µMDecreased rate[1]
Action Potential DurationRabbit0.7-14.3 µMProlonged, especially the terminal part[1]
Action Potential AmplitudeRabbit>10 µg/mlDecreased[7]
Maximum Rate of Rise (Vmax)Rabbit>10 µg/mlDecreased[7]

Table 2: Effects of Alinidine on Cardiac Ion Currents

CurrentSpeciesConcentrationEffectReference
Funny Current (If) / Pacemaker CurrentSheep Purkinje Fibers28 µMHyperpolarizing shift in activation (-7.8 ± 0.6 mV) and reduction of maximal conductance to 73 ± 2% of control[3]
Funny Current (If) / Pacemaker CurrentRabbit SA NodeNot specifiedBlockade[1]
Slow Inward Current (Is)Rabbit SA NodeDose-dependentSuppression[7]
Outward Current (Ik)Rabbit SA NodeDose-dependentSuppression[7]

Experimental Protocols

I. Isolation of Sinoatrial Node Myocytes

This protocol is adapted from methods for isolating pacemaker cells from rodent hearts.[7][8][9]

Materials:

  • Enzyme Solution:

    • Collagenase Type II

    • Protease Type XIV

    • Low Ca2+ Tyrode's solution

  • Plating Medium:

    • DMEM supplemented with Fetal Bovine Serum (FBS)

  • Dissection microscope

  • Fine scissors and forceps

  • 35 mm culture dishes

Procedure:

  • Euthanize the animal (e.g., neonatal rat or adult mouse) according to approved institutional guidelines.

  • Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

  • Under a dissection microscope, identify and isolate the sinoatrial node region, which is located at the junction of the superior vena cava and the right atrium.

  • Mince the tissue into small pieces and transfer to the enzyme solution.

  • Incubate at 37°C with gentle agitation for a duration optimized for the specific enzyme activities and tissue size.

  • Periodically and gently triturate the tissue with a fire-polished Pasteur pipette to release single cells.

  • Monitor cell dissociation under a microscope.

  • Once a sufficient number of single, rod-shaped, and spontaneously beating cells are observed, stop the digestion by transferring the cell suspension to a medium containing a low concentration of FBS.

  • Allow the cells to settle, then resuspend them in fresh plating medium.

  • Plate the isolated myocytes onto laminin-coated coverslips for subsequent patch-clamp recording.

II. Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to record action potentials (current-clamp) and If currents (voltage-clamp) from isolated sinoatrial node myocytes.[9][10][11]

Solutions and Reagents:

  • Extracellular (Bath) Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[12]

  • Intracellular (Pipette) Solution for If Recording: (in mM) 130 K-aspartate, 10 NaCl, 2 Na2-ATP, 0.1 GTP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in deionized water or an appropriate solvent and dilute to the final desired concentrations in the extracellular solution on the day of the experiment.

Equipment:

  • Inverted microscope with DIC optics

  • Patch-clamp amplifier and digitizer

  • Micromanipulator

  • Perfusion system

  • Data acquisition and analysis software (e.g., pCLAMP)

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Place a coverslip with adherent sinoatrial node myocytes into the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated extracellular solution at a constant flow rate.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Mount the pipette on the micromanipulator and, using positive pressure, approach a spontaneously beating myocyte.

  • Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Switch to current-clamp mode to record spontaneous action potentials.

  • After recording baseline activity, perfuse the chamber with the extracellular solution containing the desired concentration of this compound and record the changes in action potential parameters.

  • To record the If current, switch to voltage-clamp mode. Hold the cell at a potential of -35 mV to inactivate other voltage-gated channels.

  • Apply hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) to elicit the If current.

  • Record the current in the absence and presence of Alinidine to determine its effect on the current amplitude and kinetics.

Data Analysis

  • Action Potentials: Analyze the recorded action potentials for changes in frequency, amplitude, duration, and the slope of diastolic depolarization.

  • If Current: Measure the peak inward current at each voltage step. Construct current-voltage (I-V) relationship curves. To determine the effect on the voltage-dependence of activation, fit the normalized conductance to a Boltzmann function to obtain the half-activation voltage (V1/2).

Visualizations

Signaling Pathway of Alinidine's Action

Alinidine_Pathway cluster_membrane Cell Membrane HCN_Channel HCN Channel (If Current) Diastolic_Depolarization Slowing of Diastolic Depolarization (Phase 4) HCN_Channel->Diastolic_Depolarization Leads to Alinidine Alinidine Hydrobromide Alinidine->HCN_Channel Inhibition Action_Potential Decreased Firing Rate of Action Potentials Diastolic_Depolarization->Action_Potential Results in Heart_Rate Reduced Heart Rate Action_Potential->Heart_Rate

Caption: Signaling pathway of Alinidine's bradycardic effect.

Experimental Workflow for Alinidine Electrophysiology

Alinidine_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Isolation 1. Isolate Sinoatrial Node Myocytes Cell_Culture 2. Plate Cells on Coverslips Cell_Isolation->Cell_Culture Patch_Clamp 3. Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Baseline_AP 4. Record Baseline Action Potentials (Current-Clamp) Patch_Clamp->Baseline_AP Baseline_If 6. Record Baseline If (Voltage-Clamp) Patch_Clamp->Baseline_If Alinidine_AP 5. Apply Alinidine & Record Action Potentials Baseline_AP->Alinidine_AP AP_Analysis 8. Analyze Action Potential Parameters Alinidine_AP->AP_Analysis Alinidine_If 7. Apply Alinidine & Record If Baseline_If->Alinidine_If If_Analysis 9. Analyze If Current (I-V Curve, V1/2) Alinidine_If->If_Analysis

References

Application Notes and Protocols for Utilizing Alinidine Hydrobromide in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Alinidine hydrobromide in isolated Langendorff heart preparations. This document outlines the necessary protocols, expected physiological effects, and underlying mechanisms of action to facilitate research into cardiac electrophysiology and pharmacology.

Introduction to this compound

This compound is a bradycardic agent that reduces heart rate primarily by inhibiting the pacemaker "funny" current (Iƒ) in the sinoatrial (SA) node.[1] Unlike beta-blockers or calcium channel antagonists, its action is largely independent of the autonomic nervous system, making it a specific tool for studying heart rate regulation.[2] In the isolated Langendorff heart preparation, which allows for the study of cardiac function ex vivo without systemic neural and hormonal influences, Alinidine provides a valuable pharmacological tool to investigate its direct effects on myocardial contractility, electrophysiology, and metabolism.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies on isolated cardiac preparations.

Table 1: Electrophysiological Effects of Alinidine on Sinoatrial Node and Atrial Fibers

ParameterSpeciesPreparationAlinidine ConcentrationObserved EffectReference
Spontaneous Cycle LengthRabbitIsolated Right Atria2.9 µM13% ± 7% increase[4]
Corrected Sinus Node Recovery TimeRabbitIsolated Right Atria2.9 µMIncreased from 83 ± 47 ms to 126 ± 80 ms[4]
Atrial Effective Refractory PeriodRabbitIsolated Right Atria>2.9 µM~10% increase[4]
Rate of Diastolic DepolarizationRabbitSinoatrial Node Fibers0.7 - 14.3 µMDecreased[5]
Action Potential DurationRabbitSinoatrial Node Fibers0.7 - 14.3 µMProlonged (terminal part)[5]
Spontaneous FrequencyRabbitSinoatrial Node Cells0.3 - 100 µg/mLDose-dependent decrease[6]

Table 2: Effects of Alinidine on Myocardial Contractility and Metabolism in Langendorff Preparations

ParameterSpeciesExperimental ConditionAlinidine ConcentrationObserved EffectReference
Left Ventricular Pressure AmplitudeRatLow-flow perfusion (ischemia)15.0 ± 0.60 µMPrevention of reduction[7]
Myocardial High-Energy PhosphatesRatLow-flow perfusion (ischemia)15.0 ± 0.60 µMPrevention of depletion[7]
Myocardial Lactate AccumulationRatLow-flow perfusion (ischemia)15.0 ± 0.60 µMPrevention of accumulation[7]
ContractilityRatHypoperfusion45.6 µMMaintained[8][9]
Coronary FlowRatNormal perfusion (80 cmH₂O)45.6 µMDecreased[8][9]

Table 3: Effects of Alinidine on Ion Currents in Cardiac Pacemaker Cells

Ion CurrentSpeciesPreparationAlinidine ConcentrationObserved EffectReference
Funny Current (Iƒ)RabbitSinoatrial Node Cells10 µM - 80 µMBlocked (potential-dependent)[8]
Funny Current (Iƒ)SheepPurkinje Fibers28 µMReduced conductance to 73 ± 2% of control[10]
Slow Inward Current (Is)RabbitSinoatrial Node Cells>10 µg/mLSuppressed[6]
Outward Current (Ik)RabbitSinoatrial Node Cells>10 µg/mLSuppressed[6]

Experimental Protocols

Langendorff Heart Preparation

This protocol describes the standard procedure for isolating and perfusing a rodent heart.

Materials:

  • Animal model (e.g., Sprague-Dawley rat)

  • Heparin (1000 IU/mL)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg)

  • Krebs-Henseleit or Tyrode's solution, gassed with 95% O₂ / 5% CO₂

  • Langendorff apparatus (including perfusion reservoir, cannula, bubble trap, and water jacket for temperature control)

  • Surgical instruments (scissors, forceps, hemostats)

  • Suture thread

Procedure:

  • Anesthesia and Heparinization: Anesthetize the animal via intraperitoneal injection. Once deeply anesthetized (confirmed by lack of pedal reflex), inject heparin into the femoral vein or directly into the heart to prevent coagulation.

  • Thoracotomy and Heart Excision: Perform a midline thoracotomy to expose the heart. Carefully dissect away the surrounding tissues to isolate the aorta. Place a loose suture around the aorta.

  • Cannulation: Incise the aorta and rapidly cannulate it with the Langendorff apparatus cannula. Secure the aorta onto the cannula using the pre-placed suture.

  • Initiate Perfusion: Immediately begin retrograde perfusion with the oxygenated buffer solution at a constant pressure (typically 60-80 mmHg for a rat heart) or constant flow. The perfusion will force the aortic valve to close and direct the perfusate into the coronary arteries.

  • Heart Removal and Stabilization: Excise the heart from the chest cavity and transfer it to the temperature-controlled chamber of the Langendorff apparatus. Allow the heart to stabilize for a period of 15-30 minutes, during which baseline physiological parameters are recorded.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile deionized water or the chosen perfusion buffer (e.g., Tyrode's solution)

  • Vortex mixer and/or sonicator

  • Syringe pump or direct addition to the perfusate reservoir

Procedure for Preparing Alinidine Stock Solution:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Dissolve the this compound powder in a small volume of sterile deionized water or the perfusion buffer. Gentle warming, vortexing, or sonication may be used to aid dissolution.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

Administration to the Langendorff Preparation:

  • Bolus Injection: For studying acute effects, the Alinidine stock solution can be injected as a bolus into the perfusion line just before the aorta.

  • Continuous Infusion: For sustained effects, the Alinidine stock solution can be infused at a constant rate into the perfusion line using a syringe pump. The infusion rate should be calculated to achieve the desired final concentration in the perfusate. For example, a study by Streller and Walland (1990) resulted in a mean perfusate concentration of 15.0 ± 0.60 µM.[5]

  • Direct Addition to Reservoir: Alternatively, the required volume of the stock solution can be added directly to the perfusate reservoir to achieve the final desired concentration. Ensure thorough mixing.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Alinidine in Cardiac Pacemaker Cells

Alinidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alinidine Alinidine HCN HCN Channel (Funny Current - If) Alinidine->HCN Blocks A1R Adenosine A1 Receptor Alinidine->A1R Antagonizes Adenosine Adenosine Adenosine->A1R Activates Depolarization Diastolic Depolarization HCN->Depolarization Initiates AC Adenylyl Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP cAMP->HCN Modulates HeartRate Heart Rate Depolarization->HeartRate Determines

Caption: Alinidine's primary mechanism and its interaction with the adenosine pathway.

Experimental Workflow for Alinidine Administration in Langendorff Heart

Langendorff_Workflow A Animal Preparation (Anesthesia & Heparinization) B Heart Excision & Cannulation A->B C Langendorff Perfusion Initiation (Retrograde with Krebs/Tyrode's Solution) B->C D Stabilization Period (Baseline Data Recording) C->D F Administration of Alinidine (Bolus, Infusion, or Reservoir Addition) D->F E Preparation of Alinidine Hydrobromide Stock Solution E->F G Experimental Period (Data Recording with Alinidine) F->G H Washout Period (Optional) (Perfusion with Alinidine-free buffer) G->H I Data Analysis G->I H->I

Caption: Step-by-step workflow for studying Alinidine in a Langendorff preparation.

References

Application Notes and Protocols for Studying Alinidine Hydrobromide Effects Using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the electrophysiological effects of Alinidine hydrobromide, a bradycardic agent, using the whole-cell patch clamp technique. Alinidine primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker current (If or Ih) crucial for cardiac automaticity.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for studying Alinidine's effects on HCN channels.

Mechanism of Action of Alinidine

Alinidine exerts its negative chronotropic effect by directly blocking the HCN channel pore. This inhibition is voltage-dependent and reduces the rate of diastolic depolarization in sinoatrial (SA) node cells, thereby slowing the heart rate.[2] Unlike more specific HCN blockers, Alinidine also exhibits off-target effects, including the blockade of calcium and potassium channels, which contributed to the halt of its development.[1] The primary mechanism involves a reduction in the maximal conductance of the pacemaker current.[1]

cluster_membrane Cell Membrane HCN HCN Channel (If Current) Depolarization Reduced Slope of Diastolic Depolarization HCN->Depolarization Inhibition leads to Alinidine This compound Alinidine->HCN Blocks Pore HeartRate Decreased Heart Rate (Bradycardia) Depolarization->HeartRate Results in

Caption: Mechanism of Alinidine's bradycardic effect.

Quantitative Data Summary

The following table summarizes the electrophysiological effects of Alinidine as reported in the literature. These values are essential for designing dose-response experiments and interpreting results.

ParameterSpecies / Cell TypeConcentrationEffectReference
Spontaneous Activity Rabbit SA Node Cells10 µMVariable decrease in spontaneous rate[2]
Rabbit SA Node Cells80 µMSignificant slowing of spontaneous activity[2]
Beat Frequency Guinea Pig SA Node Cells8.6 µM30% reduction in beat frequency[3]
Peak Tension (Isometric) Guinea Pig Atria85.5 µMSlight Increase[3]
Guinea Pig Atria285 µMDecrease[3]
Guinea Pig Papillary Muscle85.5 µM36.8% Reduction[3]
Heart Rate (in vivo) Human Patients0.6 mg/kg (IV)Decrease from 70 to 61 beats/min[4]
LV Pressure (Peak Rate) Human Patients0.6 mg/kg (IV)Decrease from 1,652 to 1,371 mm Hg/s[4]

Experimental Workflow

The overall process for evaluating Alinidine's effect on ion channels using patch clamp is outlined below. The workflow ensures systematic and reproducible data acquisition.

A Cell Culture (e.g., CHO cells expressing HCN4) B Solution Preparation (Internal & External) A->B C Whole-Cell Configuration Establish GΩ Seal & Rupture Membrane B->C D Baseline Recording Record Control Currents C->D E Alinidine Application Perfusion of Drug at Various Concentrations D->E F Data Acquisition Record Currents in Presence of Drug E->F G Washout Perfusion of Drug-Free Solution F->G H Data Analysis (Dose-Response, Voltage-Dependence, Kinetics) G->H

Caption: Standard workflow for patch clamp analysis of Alinidine.

Detailed Experimental Protocols

This section provides a detailed methodology for performing whole-cell patch clamp experiments to characterize the effects of this compound on HCN channels.

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired HCN isoform (e.g., HCN4). Cell culture at 30°C may be critical for detecting HCN4-dependent currents.[5]

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in ultrapure water or DMSO. Store at -20°C.

  • External (Bath) Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The osmolarity should be adjusted to 305-315 mOsm and the pH to 7.4.[6] Bubble continuously with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 5 NaCl, 1 MgCl2, 0.4 CaCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with KOH and osmolarity to 260-280 mOsm.[6] Filter at 0.2 µm and store at 4°C.[6]

Whole-Cell Patch Clamp Procedure

The whole-cell configuration provides access to the entire cell's membrane, allowing for the recording of macroscopic currents.[7][8]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[8]

  • Cell Plating: Plate cells onto glass coverslips a few days before the experiment.[8]

  • Chamber Perfusion: Place the coverslip in the recording chamber and perfuse with external solution at a rate of approximately 1.5 mL/min.[8]

  • Pipette Positioning: Mount the filled pipette onto the holder. Apply light positive pressure and lower the pipette towards a target cell under microscope guidance.[7]

  • Seal Formation: Once the pipette touches the cell membrane, a dimple should be visible. Release the positive pressure and apply gentle negative suction to form a high-resistance (GΩ) seal.[6]

  • Whole-Cell Access: Apply brief, strong suction to rupture the membrane patch under the pipette tip. This establishes the whole-cell configuration.[7]

Voltage Clamp Protocols for HCN Channels

HCN channels are activated by hyperpolarization. The following voltage protocols are designed to elicit and study the If current.

  • Activation Protocol:

    • Hold the cell at a depolarized potential (e.g., -40 mV) where channels are closed.

    • Apply hyperpolarizing voltage steps in 10 mV increments, for instance, from -50 mV to -140 mV for 2-4 seconds.

    • Follow with a depolarizing step to a fixed potential (e.g., -20 mV) to record tail currents, which reflect the closing of the channels.

    • Purpose: This protocol is used to determine the voltage-dependence of channel activation and to generate current-voltage (I-V) relationships.

  • Dose-Response Protocol:

    • Hold the cell at -40 mV.

    • Repeatedly apply a single hyperpolarizing step to a potential that elicits a robust current (e.g., -120 mV for 2 seconds) every 15-30 seconds.

    • After establishing a stable baseline, perfuse increasing concentrations of this compound.

    • Purpose: This protocol measures the percentage of current block at different drug concentrations to calculate the IC50 value.

Data Analysis
  • Current Amplitude: Measure the peak current amplitude at the end of the hyperpolarizing step for each voltage.

  • Activation Curve:

    • Measure the tail current amplitude immediately following the hyperpolarizing steps.

    • Normalize the tail current amplitudes to the maximum tail current.

    • Plot the normalized amplitude against the prepulse potential.

    • Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).

  • IC50 Determination:

    • Measure the current inhibition at each Alinidine concentration relative to the baseline current.

    • Plot the percent inhibition against the logarithm of the Alinidine concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

By following these protocols, researchers can effectively characterize the inhibitory effects of this compound on HCN channels, providing valuable insights for drug development and cardiac electrophysiology research.

References

Alinidine Hydrobromide for Sinoatrial Node Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of alinidine hydrobromide for the targeted inhibition of the sinoatrial (SA) node. Alinidine is a specific bradycardic agent that primarily acts by inhibiting the "funny" current (If) in the pacemaker cells of the SA node, leading to a reduction in heart rate.[1][2] This document outlines the effective concentrations, mechanism of action, and detailed experimental protocols for studying the effects of alinidine.

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of this compound from various experimental and clinical studies.

Table 1: In Vitro Efficacy of this compound

PreparationSpeciesConcentration RangeKey Findings
Isolated Rabbit Right AtriaRabbit0.57 - 29 µMDose-dependent prolongation of the spontaneous cycle length. A concentration of 2.9 µM resulted in a 13% +/- 7% increase in cycle length.[3]
Isolated SA Node Cells and Cell ClustersRabbit10 µM - 80 µMAt 10 µM, an increase in membrane resistance was observed. At 80 µM, a slowdown in the rate of spontaneous activity was noted.[1]
Sinoatrial Node FibresRabbit0.7 - 14.3 µMDecreased rate of diastolic depolarization and prolonged the terminal part of the action potential.[4]
Spontaneously Beating Sinus Node CellsGuinea Pig8.6 µMResulted in a 30% reduction in beat frequency.[5]

Table 2: In Vivo and Clinical Dosages of Alinidine

Study TypeSubjectsDosageKey Findings
Electrophysiological StudyHuman Patients40 mg (intravenous)Produced a sustained bradycardic effect and increased sinus node recovery time.[6]
Hemodynamic StudyHuman Patients0.6 mg/kg (intravenous)Decreased heart rate from 70 +/- 2 to 61 +/- 3 beats/min at spontaneous heart rate.[7]
Clinical Trial (Angina)Human Patients40 mg (oral, three times a day)Reduced the number of anginal attacks and nitroglycerine consumption.[6][8]
Hemodynamic StudyHuman PatientsUp to 40 mgDecreased heart rate by 14 +/- 7 bpm.[9]
Clinical StudyHealthy Volunteers0.5 mg/kg (intravenous)Significantly reduced exercise-induced tachycardia.[10]
Clinical StudyHealthy Volunteers40 mg and 80 mg (oral)Significantly reduced exercise tachycardia.[11]

Mechanism of Action

Alinidine's primary mechanism of action is the selective inhibition of the hyperpolarization-activated "funny" current (If) in the SA node.[1] The If current, carried predominantly by HCN (Hyperpolarization-activated Cyclic Nucleotide-gated) channels, is a key determinant of the diastolic depolarization phase in pacemaker cells. By blocking this current, alinidine reduces the slope of diastolic depolarization, which in turn prolongs the time it takes for the membrane potential to reach the threshold for an action potential, thereby slowing the heart rate.[12][13] Unlike beta-blockers or calcium channel blockers, alinidine's electrophysiological profile shows a specific effect on the SA node without significantly altering intra-atrial, atrioventricular, or intraventricular conduction.[6]

Mechanism of Action of Alinidine on Sinoatrial Node Pacemaker Cells cluster_SANode Sinoatrial Node Pacemaker Cell HCN HCN Channel (Hyperpolarization-activated Cyclic Nucleotide-gated Channel) If If Current (Funny Current) HCN->If generates DD Diastolic Depolarization If->DD initiates AP Action Potential Threshold DD->AP reaches HR Heart Rate AP->HR determines Alinidine This compound Alinidine->HCN blocks

Caption: Alinidine's mechanism of action in the sinoatrial node.

Experimental Protocols

Protocol 1: Electrophysiological Recording in Isolated Rabbit Sinoatrial Node Preparations

This protocol is based on methodologies described for studying the effects of alinidine on the electrical activity of the SA node.

1. Preparation of the Sinoatrial Node Tissue:

  • Euthanize a New Zealand White rabbit in accordance with institutional guidelines.

  • Rapidly excise the heart and place it in oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C. The composition of the Tyrode's solution should be (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, and glucose 5.5.

  • Dissect the right atrium and isolate the SA node region, which is typically located at the junction of the superior vena cava and the right atrium.

  • Transfer the preparation to a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

2. Intracellular Recording:

  • Use glass microelectrodes filled with 3 M KCl (tip resistance of 20-40 MΩ) to impale single pacemaker cells within the SA node.

  • Record the transmembrane action potentials using a high-impedance amplifier.

  • Measure parameters such as spontaneous cycle length, action potential duration, and the slope of phase 4 depolarization.

3. Application of this compound:

  • Prepare stock solutions of this compound in distilled water.

  • After obtaining stable baseline recordings, add alinidine to the perfusing Tyrode's solution at the desired final concentrations (e.g., 0.5 µM to 30 µM).

  • Record the changes in the electrophysiological parameters at each concentration.

4. Data Analysis:

  • Compare the electrophysiological parameters before and after the application of alinidine.

  • Construct dose-response curves to determine the IC50 value for the effect of alinidine on the spontaneous firing rate.

Workflow for Electrophysiological Recording in Isolated SA Node A Rabbit Euthanasia and Heart Excision B SA Node Dissection in Oxygenated Tyrode's Solution A->B C Tissue Mounting in Perfusion Bath B->C D Intracellular Recording with Glass Microelectrodes C->D E Establish Stable Baseline Recording D->E F Perfusion with Alinidine Hydrobromide Solution E->F G Record Electrophysiological Changes F->G H Data Analysis and Dose-Response Curve Generation G->H

Caption: Experimental workflow for SA node electrophysiology.

Protocol 2: Voltage Clamp Studies in Isolated Sinoatrial Node Myocytes

This protocol allows for the direct measurement of the If current and the effect of alinidine.

1. Isolation of Sinoatrial Node Myocytes:

  • Isolate single pacemaker cells from the rabbit SA node using enzymatic digestion (e.g., with collagenase and protease).

  • Store the isolated cells in a high-K+ storage solution.

2. Whole-Cell Patch-Clamp Recording:

  • Use a patch-clamp amplifier and pCLAMP software for data acquisition and analysis.

  • Use borosilicate glass pipettes (tip resistance of 2-4 MΩ) filled with an internal solution containing (in mM): K-aspartate 110, KCl 20, MgCl2 1, Mg-ATP 5, Li-GTP 0.1, HEPES 10, and EGTA 0.1 (pH adjusted to 7.2 with KOH).

  • The external solution should contain (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 5, and glucose 5.5 (pH adjusted to 7.4 with NaOH).

3. Measurement of the If Current:

  • Clamp the cell at a holding potential of -35 mV.

  • Apply hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) to activate the If current.

  • Measure the amplitude of the current at the end of each voltage step.

4. Application of this compound:

  • After recording baseline If currents, perfuse the cell with the external solution containing alinidine at the desired concentrations.

  • Repeat the voltage clamp protocol to measure the If current in the presence of the drug.

5. Data Analysis:

  • Quantify the percentage of If current block by alinidine at each voltage step.

  • Determine the voltage-dependence of the block.

Logical Flow of Voltage Clamp Experiment start Isolated Sinoatrial Node Myocyte establish_patch Establish Whole-Cell Patch-Clamp Configuration start->establish_patch baseline_iv Record Baseline If Current (I-V Relationship) establish_patch->baseline_iv apply_alinidine Apply this compound baseline_iv->apply_alinidine post_drug_iv Record If Current in Presence of Alinidine apply_alinidine->post_drug_iv analysis Analyze Current Block and Voltage Dependence post_drug_iv->analysis

Caption: Voltage clamp experimental logic.

References

Alinidine Hydrobromide: Application Notes on Stability and Storage for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Alinidine is a negative chronotropic agent that was investigated for its bradycardic effects.[1] It acts by inhibiting the pacemaker current (If) in the sinoatrial node, which slows the heart rate.[2][3] Although its clinical development was halted due to a lack of specificity, alinidine hydrobromide may still be used in a laboratory setting for research purposes.[1]

II. Physicochemical Properties and Recommended Storage

A summary of the known physicochemical properties of alinidine and general storage recommendations are provided below.

PropertyValueReference
Molecular Formula C12H14BrCl2N3[4]
Molecular Weight 351.07 g/mol [4]
Appearance Solid (assumed)General knowledge
Solubility Data not available

Table 1: Physicochemical Properties of this compound

Storage ConditionRecommendation
Temperature Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid freezing.[5]
Light Protect from light. Store in a light-resistant container.[5]
Humidity Store in a dry place. Protect from moisture.[5]
Container Store in a well-closed container.

Table 2: General Storage Recommendations for this compound

III. Signaling Pathway

The primary mechanism of action of alinidine is the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker current (If) in the sinoatrial (SA) node of the heart. This inhibition leads to a slowing of the heart rate.

Alinidine Signaling Pathway Alinidine Alinidine HCN_Channel HCN Channel (If Current) Alinidine->HCN_Channel Inhibits SA_Node Sinoatrial (SA) Node HCN_Channel->SA_Node Controls Pacemaker Activity Heart_Rate Decreased Heart Rate (Bradycardia) SA_Node->Heart_Rate Leads to

Caption: Mechanism of action of Alinidine.

IV. Experimental Protocols

The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific needs of the research.

A. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways.[6]

1. Objective: To evaluate the stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

3. Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl. Store solutions at room temperature and 60°C. Analyze samples at 0, 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH. Store solutions at room temperature. Analyze samples at 0, 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% H2O2 solution. Store at room temperature, protected from light. Analyze samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store solid this compound and a solution in high-purity water at 60°C. Analyze samples at 1, 2, 5, and 10 days.

  • Photostability: Expose solid this compound and a solution in high-purity water to light in a photostability chamber (ICH Q1B guidelines). Analyze samples after exposure.

4. Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol B).

B. Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.[7][8]

1. Objective: To develop and validate an HPLC method for the analysis of this compound and its degradation products.

2. Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in waterB: AcetonitrileGradient elution may be required.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Table 3: Example HPLC Conditions

3. Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[9][10]

V. Experimental Workflow

The following diagram illustrates a typical workflow for a stability study of this compound.

Stability Study Workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Results Prep_Sample Prepare Alinidine Hydrobromide Samples Acid Acid Hydrolysis Prep_Sample->Acid Base Base Hydrolysis Prep_Sample->Base Oxidation Oxidation Prep_Sample->Oxidation Thermal Thermal Stress Prep_Sample->Thermal Photo Photostability Prep_Sample->Photo HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Deg_Pathways Identify Degradation Pathways Data_Evaluation->Deg_Pathways Stability_Profile Establish Stability Profile Data_Evaluation->Stability_Profile

Caption: Workflow for a stability study.

VI. Data Presentation

All quantitative data from stability studies should be summarized in tables for easy comparison.

Stress ConditionTime (hours)This compound Assay (%)Total Impurities (%)
0.1 M HCl (RT) 0100.00.0
24
1 M HCl (60°C) 0100.00.0
24
0.1 M NaOH (RT) 0100.00.0
24
3% H2O2 (RT) 0100.00.0
24
Thermal (60°C) 0100.00.0
10 days
Photostability 0100.00.0
Exposed

Table 4: Example Table for Forced Degradation Data

VII. Conclusion

While specific stability data for this compound is not widely available, the protocols and guidelines presented here provide a framework for researchers to establish appropriate storage conditions and assess the stability of this compound for laboratory use. It is imperative that researchers conduct their own stability-indicating studies to ensure the quality and reliability of their experimental results.

References

Preparing Alinidine Hydrobromide Stock Solutions for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of Alinidine hydrobromide stock solutions for use in various experimental settings. This compound is a specific bradycardic agent that acts by reducing the slope of diastolic depolarization in sinoatrial tissue and Purkinje fibers.[1] These guidelines are intended for researchers, scientists, and professionals in drug development to ensure accuracy, reproducibility, and safety when working with this compound.

Introduction to this compound

This compound is an antiarrhythmic and anti-ischemic agent.[1] Its primary mechanism of action involves the inhibition of the hyperpolarization-activated current (If) in the sinoatrial node, leading to a reduction in heart rate.[2] This specific action on the pacemaker current makes it a valuable tool in cardiovascular research.[2] The development of Alinidine was halted due to a lack of specificity, as it also affects calcium and potassium channels.[3]

Chemical Properties:

PropertyValue
CAS Number 71306-36-0[1]
Molecular Formula C12H14BrCl2N3[1]
Molecular Weight 351.07 g/mol [1]
Appearance White to light yellow solid[1]

Solubility and Stability

Proper dissolution and storage are critical for maintaining the integrity and activity of this compound.

Solubility Data:

SolventConcentrationNotes
DMSO 100 mg/mL (284.84 mM)[1]Ultrasonic assistance may be required for complete dissolution.[1]
Water SolubleSpecific quantitative data is not readily available. It is recommended to test solubility at the desired concentration.
Ethanol SolubleSpecific quantitative data is not readily available. It is recommended to test solubility at the desired concentration.
PBS SolubleSpecific quantitative data is not readily available. It is recommended to test solubility at the desired concentration.

Stability and Storage:

FormStorage TemperatureDurationNotes
Solid 4°C[1]2 yearsStore in a sealed container, away from moisture.[1]
In Solvent -80°C[1]6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°C[1]1 month[1]Aliquot to avoid repeated freeze-thaw cycles.

Safety Precautions

Handle this compound in accordance with good industrial hygiene and safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

  • Handling: Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Use in a well-ventilated area or under a chemical fume hood.[4]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[4]

    • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[4]

    • In all cases of exposure, consult a doctor.[4]

Experimental Protocols

The following protocols provide a general guideline for the preparation of this compound stock solutions. It is recommended to perform small-scale solubility tests before preparing larger volumes.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh 35.11 mg of this compound (Molecular Weight: 351.07 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 100 mM solution, add 1 mL of DMSO to 35.11 mg of the compound.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Preparation of Aqueous Stock Solutions (Water, PBS)

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small amount of the chosen aqueous solvent (water or PBS) to the powder.

  • Mixing: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but the stability of the compound under these conditions should be considered.

  • Volume Adjustment: Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter.

  • Storage: Aliquot the sterile solution and store at -20°C or -80°C. The stability of this compound in aqueous solutions has not been extensively reported; therefore, it is recommended to prepare fresh solutions or use them within a short period.

Quantitative Data Summary

The following table summarizes the bradycardic effects of Alinidine observed in experimental studies.

Study TypeSubjectDoseEffect on Heart Rate
In vitroGuinea pig sinus node cells and Purkinje fibers8.6 µmol/L30% reduction in beat frequency[1]
In vivoAnesthetized dogs2.5 mg/kg i.v.Decrease of 59 +/- 7 beats/min[5]
Clinical TrialPatients with coronary artery disease40 mg (intravenous)Sustained bradycardiac effect[4]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Alinidine

Alinidine primarily exerts its bradycardic effect by inhibiting the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node. This current is crucial for the diastolic depolarization phase of the cardiac action potential. By blocking If, Alinidine slows the rate of diastolic depolarization, thus reducing the heart rate.

Alinidine_Mechanism cluster_0 Sinoatrial Node Pacemaker Cell If_channel If Channel (HCN Channel) Diastolic_Depolarization Diastolic Depolarization If_channel->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Determines Heart_Rate Heart Rate Action_Potential->Heart_Rate Sets Alinidine Alinidine Hydrobromide Alinidine->If_channel Inhibits Experimental_Workflow cluster_workflow Preparation of Working Solution Start Start: Alinidine Hydrobromide Powder Stock_Solution Prepare Concentrated Stock Solution (e.g., 100 mM in DMSO) Start->Stock_Solution Storage Aliquot and Store at -80°C Stock_Solution->Storage Dilution Dilute Stock Solution in Cell Culture Medium Storage->Dilution Thaw one aliquot Working_Solution Prepare Final Working Concentration Dilution->Working_Solution Cell_Treatment Treat Cells Working_Solution->Cell_Treatment

References

Application Notes and Protocols: Use of Alinidine Hydrobromide in Rabbit Sinoatrial Node Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of alinidine hydrobromide in studying the electrophysiology of the rabbit sinoatrial (SA) node. Alinidine, a bradycardic agent, has been instrumental in elucidating the ionic mechanisms governing cardiac pacemaking. This document details its effects on key electrophysiological parameters, outlines experimental protocols for its application, and visualizes its mechanism of action.

Electrophysiological Effects of this compound

This compound exerts a dose-dependent negative chronotropic effect on the rabbit sinoatrial node.[1][2] Its primary mechanism involves the reduction of the pacemaker "funny" current (If or Ih), which is crucial for the initiation of diastolic depolarization.[1][3] Additionally, alinidine has been shown to affect other ionic currents, including the slow inward calcium current (ICa,L or Is) and the delayed rectifier potassium current (IK).[1]

The primary electrophysiological effects are a decrease in the slope of diastolic depolarization and a prolongation of the action potential duration, leading to a reduced firing rate of pacemaker cells.[1][2][4][5] Notably, alinidine's effects are observed without significant alterations to the maximum diastolic potential, action potential amplitude at lower concentrations, or the "take-off" potential.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in rabbit sinoatrial node preparations as reported in the literature.

Table 1: Effect of Alinidine on Action Potential Parameters

ConcentrationParameterEffectReference
0.7-14.3 µmol/LRate of Diastolic DepolarizationDecrease[4]
0.7-14.3 µmol/LAction Potential DurationProlonged (especially terminal part)[4]
2.9 µMSpontaneous Cycle LengthProlongation of 58 ± 28 ms (13% ± 7)[2]
2.9 µMCorrected Sinus Node Recovery TimeIncrease from 83 ± 47 ms to 126 ± 80 ms[2]
>10 µg/mLMaximum Rate of RiseDecrease[1]
100 µg/mLAction Potential AmplitudeDecrease[1]
100 µg/mLMaximum Diastolic PotentialDepolarization[1]

Table 2: Effect of Alinidine on Ionic Currents

CurrentEffectReference
Hyperpolarization-activated inward current (Ih / If)Reduction/Block[1][3]
Slow inward current (Is)Suppression[1]
Outward current (Ik)Suppression[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound to rabbit sinoatrial node preparations.

Preparation of Isolated Rabbit Sinoatrial Node

This protocol is adapted from standard methods for isolating the rabbit SA node for electrophysiological studies.[6][7]

Materials:

  • New Zealand White rabbits (1.8-2.5 kg)

  • Hypnorm (or other suitable anesthetic)

  • Tyrode's solution (composition in mM: NaCl 120, KCl 4.0, CaCl2 2.0, MgCl2 1.0, NaH2PO4 1.2, NaHCO3 25, glucose 10), gassed with 95% O2 / 5% CO2

  • Dissection tools

  • Perfusion chamber

Procedure:

  • Anesthetize the rabbit (e.g., with Hypnorm, 1 mL/kg IM).[6]

  • Perform a thoracotomy and rapidly excise the heart, placing it in cold Tyrode's solution.

  • Isolate the right atrium.

  • Identify the sinoatrial node region, typically located at the junction of the superior vena cava and the crista terminalis.

  • Carefully dissect the SA node preparation, ensuring minimal damage to the tissue.

  • Mount the preparation in a perfusion chamber continuously superfused with oxygenated Tyrode's solution at 35-37°C.

  • Allow the preparation to equilibrate for at least 60 minutes before starting any experimental protocol.

Intracellular Microelectrode Recording

This protocol describes the recording of action potentials from pacemaker cells within the SA node preparation.

Materials:

  • Glass capillary microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)

  • High input impedance amplifier

  • Micromanipulator

  • Data acquisition system

  • This compound stock solution

Procedure:

  • Impale a pacemaker cell within the SA node preparation using the glass microelectrode. A stable recording is characterized by a consistent resting membrane potential and action potential morphology.

  • Record baseline spontaneous activity for a control period (e.g., 15-20 minutes).

  • Prepare stock solutions of this compound in distilled water or the appropriate solvent.

  • Introduce alinidine into the superfusing Tyrode's solution at the desired final concentrations (e.g., 0.57 to 29 x 10-6 M).[2]

  • Record the electrophysiological changes induced by alinidine. Allow sufficient time for the drug effect to stabilize at each concentration.

  • After the experiment, perform a washout by superfusing with drug-free Tyrode's solution to observe the reversibility of the effects.

Single SA Node Cell Isolation and Voltage-Clamp Studies

This protocol is for isolating single SA node cells for voltage-clamp experiments to study specific ionic currents.[8]

Materials:

  • Enzymatic solution (e.g., containing collagenase, elastase, and protease)

  • Calcium-tolerant single rabbit sinoatrial node cells

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Pipette solution (specific to the ion current being studied)

Procedure:

  • Isolate single SA node cells using an established enzymatic digestion method.[8]

  • Transfer the isolated cells to a recording chamber on the stage of an inverted microscope.

  • Use the whole-cell patch-clamp technique to record ionic currents.

  • Apply specific voltage-clamp protocols to elicit the currents of interest (e.g., hyperpolarizing steps to activate If).

  • After obtaining stable baseline current recordings, introduce alinidine into the perfusion solution.

  • Record the changes in the amplitude and kinetics of the ionic currents in the presence of alinidine.

Visualizations

Signaling Pathway of Alinidine's Action

Alinidine_Mechanism cluster_cell Sinoatrial Node Pacemaker Cell Alinidine Alinidine Hydrobromide If_channel Funny Current Channel (If / Ih) Alinidine->If_channel Inhibits ICaL_channel Slow Inward Ca2+ Channel (ICa,L / Is) Alinidine->ICaL_channel Suppresses IK_channel Delayed Rectifier K+ Channel (IK) Alinidine->IK_channel Suppresses Diastolic_Depolarization Diastolic Depolarization (Phase 4) If_channel->Diastolic_Depolarization Initiates ICaL_channel->Diastolic_Depolarization Contributes to Action_Potential Action Potential Firing Rate IK_channel->Action_Potential Repolarizes Diastolic_Depolarization->Action_Potential Triggers

Caption: Mechanism of action of this compound in a sinoatrial node pacemaker cell.

Experimental Workflow for Electrophysiological Recording

Experimental_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Rabbit_Anesthesia Anesthetize Rabbit Heart_Excision Excise Heart Rabbit_Anesthesia->Heart_Excision SAN_Isolation Isolate Sinoatrial Node Heart_Excision->SAN_Isolation Mounting Mount in Perfusion Chamber SAN_Isolation->Mounting Equilibration Equilibrate Preparation Mounting->Equilibration Baseline_Recording Record Baseline Activity Equilibration->Baseline_Recording Alinidine_Application Apply Alinidine Baseline_Recording->Alinidine_Application Data_Acquisition Data Acquisition Baseline_Recording->Data_Acquisition Effect_Recording Record Drug Effects Alinidine_Application->Effect_Recording Washout Washout Effect_Recording->Washout Effect_Recording->Data_Acquisition Parameter_Measurement Measure AP Parameters Data_Acquisition->Parameter_Measurement Statistical_Analysis Statistical Analysis Parameter_Measurement->Statistical_Analysis

Caption: Workflow for studying alinidine's effects on rabbit sinoatrial node preparations.

Logical Relationship of Alinidine's Effects

Logical_Relationship Alinidine Alinidine Application Inhibit_If Inhibition of Funny Current (If) Alinidine->Inhibit_If Prolong_AP Prolonged Action Potential Duration Alinidine->Prolong_AP Decrease_DD_Slope Decreased Slope of Diastolic Depolarization Inhibit_If->Decrease_DD_Slope Reduce_Firing_Rate Reduced Pacemaker Firing Rate (Bradycardia) Decrease_DD_Slope->Reduce_Firing_Rate Prolong_AP->Reduce_Firing_Rate

Caption: Logical flow of alinidine's electrophysiological effects leading to bradycardia.

References

Application Notes and Protocols: Alinidine Hydrobromide in Animal Models of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of alinidine hydrobromide in preclinical animal models of myocardial ischemia. This compound, a specific bradycardic agent, offers a valuable tool for investigating the effects of heart rate reduction on myocardial injury and function in the context of ischemia-reperfusion.

Mechanism of Action

Alinidine exerts its primary effect by inducing bradycardia. This is achieved through the selective slowing of the diastolic depolarization phase (phase 4) in the pacemaker cells of the sinoatrial node[1]. This action reduces the heart rate without significantly affecting beta-adrenoceptors, distinguishing its mechanism from that of beta-blockers[2]. The reduction in heart rate decreases myocardial oxygen demand, a key factor in its cardioprotective effects during ischemia[3][4]. Some studies also suggest a slight negative inotropic effect, particularly at higher doses[5][6].

Signaling Pathway of Alinidine's Bradycardic Effect

cluster_SinoatrialNode Sinoatrial Node Pacemaker Cell Alinidine This compound If_Channel Funny Current (If) Channel Alinidine->If_Channel Inhibits Phase4 Phase 4 Diastolic Depolarization If_Channel->Phase4 Governs slope of ActionPotential Action Potential Firing Rate Phase4->ActionPotential Determines HeartRate Heart Rate ActionPotential->HeartRate Sets

Caption: Alinidine's mechanism of action in sinoatrial node cells.

Applications in Myocardial Ischemia Research

This compound is a valuable pharmacological tool for studying the pathophysiology of myocardial ischemia and for evaluating potential cardioprotective strategies. Its primary application lies in its ability to induce a controlled reduction in heart rate, thereby allowing researchers to investigate the impact of heart rate on infarct size, myocardial function, and arrhythmogenesis in the context of ischemia-reperfusion injury.

Key research applications include:

  • Investigating the role of heart rate in myocardial infarct size: By reducing heart rate, alinidine helps to elucidate the contribution of this physiological parameter to the extent of myocardial damage following coronary artery occlusion and reperfusion.

  • Modeling clinical scenarios of heart rate reduction: Alinidine can be used to mimic the effects of heart rate-lowering drugs used in patients with coronary artery disease.

  • Studying the mechanisms of cardioprotection: Researchers can use alinidine to explore how heart rate reduction influences various aspects of myocardial injury, including inflammation, apoptosis, and oxidative stress.

  • Anti-arrhythmic and anti-fibrillatory effects: Studies have explored alinidine's potential to reduce the incidence of ischemic ventricular fibrillation[7].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various animal models of myocardial ischemia.

Table 1: Effects of Alinidine on Hemodynamic Parameters and Infarct Size
Animal ModelThis compound DoseHeart Rate ReductionBlood Pressure EffectInfarct Size ReductionReference
Rat5 mg/kg i.v. followed by 0.5 mg/kg i.v. at 1 and 2 hoursSignificant reductionSlight reductionSignificantly smaller area of infarction in relation to the area at risk[8]
Dog0.25 + 0.25 + 0.5 + 1.0 mg/kg i.v.Dose-dependent reduction from 135/min to 90/minReduced from 86 to 84 mmHgNot directly measured, but improved ischemic systolic shortening from 9.2% to 17.5%[3]
Pig0.4-0.9 mg/kg~25% decreaseNot specifiedNot directly measured, but improved myocardial perfusion and function[4]
Dog1 mg/kg i.v.Significant decreaseNot specifiedSimilar infarct sizes to vehicle, but significantly reduced sudden and 24-h mortality[7]
Table 2: Effects of Alinidine on Myocardial Perfusion and Function
Animal ModelThis compound DoseEffect on Myocardial PerfusionEffect on Myocardial FunctionReference
Dog0.25 + 0.25 + 0.5 + 1.0 mg/kg i.v.No significant change in ischemic regional coronary blood flowImproved ischemic systolic shortening[3]
Pig0.4-0.9 mg/kgRedistribution of ischemic flow in favor of the endocardium (endo/epi ratio increased from 0.59 to 1.08)Improved systolic myocardial wall thickening of the hypokinetic segment[4]
Rat (isolated heart)15.0 +/- 0.60 microM infusionNot specifiedPrevented the reduction of left ventricular pressure amplitude during low-flow perfusion[9]

Experimental Protocols

The following are detailed protocols for inducing myocardial ischemia in animal models and for the administration of this compound. These protocols are synthesized from published literature and represent standard methodologies.

Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the surgical procedure for inducing myocardial ischemia by ligating the left anterior descending (LAD) coronary artery in rats, followed by reperfusion, and the administration of this compound for cardioprotection studies.

Materials:

  • This compound

  • Saline (vehicle)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for small animals

  • Ventilator

  • Suture for ligation (e.g., 6-0 silk)

  • ECG monitoring equipment

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

  • Evans blue dye for area at risk determination

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and ensure a surgical plane of anesthesia.

    • Intubate the animal and provide mechanical ventilation.

    • Monitor ECG throughout the procedure.

    • Perform a left thoracotomy to expose the heart.

  • Alinidine Administration:

    • Administer this compound (e.g., 5 mg/kg) or vehicle (saline) intravenously 15 minutes prior to coronary artery ligation[8].

  • Coronary Artery Ligation:

    • Identify the left anterior descending (LAD) coronary artery.

    • Pass a suture around the LAD and tighten to induce ischemia.

    • Confirm ischemia by observing regional cyanosis of the myocardial surface and changes in the ECG.

  • Ischemia and Reperfusion:

    • Maintain the ligation for the desired duration of ischemia (e.g., 30 minutes).

    • After the ischemic period, release the ligature to allow for reperfusion.

    • Administer additional doses of alinidine (e.g., 0.5 mg/kg i.v.) at 1 and 2 hours after the initial dose if required by the experimental design[8].

    • Continue reperfusion for the desired period (e.g., 150 minutes).

  • Infarct Size Measurement:

    • At the end of the reperfusion period, re-ligate the LAD.

    • Inject Evans blue dye intravenously to delineate the area at risk (un-stained region).

    • Euthanize the animal and excise the heart.

    • Slice the heart and incubate in triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

    • Quantify the area at risk and the infarct size.

Experimental Workflow: Rat Myocardial Ischemia-Reperfusion Model

cluster_Workflow Experimental Workflow start Start anesthesia Anesthetize and Ventilate Rat start->anesthesia thoracotomy Perform Thoracotomy anesthesia->thoracotomy drug_admin Administer Alinidine or Vehicle (i.v.) thoracotomy->drug_admin ligation Ligate LAD Coronary Artery drug_admin->ligation ischemia Ischemia Period (e.g., 30 min) ligation->ischemia reperfusion Reperfusion Period (e.g., 150 min) ischemia->reperfusion measurement Measure Infarct Size (TTC Staining) reperfusion->measurement end End measurement->end

Caption: Workflow for a rat myocardial ischemia-reperfusion study.

Dog Model of Myocardial Ischemia

This protocol describes a model of myocardial ischemia in dogs by constricting a coronary artery to study the effects of alinidine on myocardial function.

Materials:

  • This compound

  • Anesthetic

  • Surgical instruments for large animals

  • Ventilator

  • Catheter tip manometers for pressure measurement

  • Electromagnetic flow probe

  • Sonomicrometry crystals for measuring wall segment length

  • ECG monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the dog and maintain anesthesia.

    • Intubate and ventilate the animal.

    • Perform a thoracotomy to expose the heart.

    • Instrument the heart with catheter tip manometers in the left ventricle and aorta, an electromagnetic flow probe on a coronary artery, and sonomicrometry crystals in the ischemic and non-ischemic myocardial regions.

  • Induction of Ischemia:

    • Constrict the left coronary artery to reduce coronary blood flow and systolic shortening in the target myocardial segment[3].

  • Alinidine Administration:

    • Administer this compound intravenously in a dose-dependent manner (e.g., 0.25 + 0.25 + 0.5 + 1.0 mg/kg)[3].

  • Data Collection:

    • Continuously record heart rate, left ventricular end-diastolic pressure, dP/dt, aortic pressure, coronary blood flow, and end-diastolic length and systolic shortening of ischemic and non-ischemic wall segments.

  • Optional Pacing:

    • To distinguish the heart rate-dependent effects from other potential effects of alinidine, atrial pacing can be performed to return the heart rate to the pre-drug level[3].

Concluding Remarks

This compound serves as a specific and effective agent for reducing heart rate in animal models of myocardial ischemia. Its use allows for the detailed investigation of the role of heart rate in the pathophysiology of ischemic heart disease. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies in this area. Careful consideration of the animal model, drug dosage, and experimental endpoints is crucial for obtaining meaningful and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alinidine Hydrobromide Dosage in Canine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alinidine hydrobromide in canine models.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Possible Cause Recommendation
Initial increase in atrial rate observed after administration. This is a known effect of Alinidine. Studies have shown that at doses between 0.5 - 4 mg/kg, an initial, dose-dependent increase in atrial rate can occur, which then rapidly subsides.[1] This is thought to be due to a direct vagolytic action of the drug.[1]Continue with the experimental protocol. Atrial bradycardia is not typically observed.[1] Monitor the animal closely to ensure the heart rate stabilizes as expected.
Ventricular bradycardia develops more rapidly than anticipated. Co-administration of β-blockers (like pindolol) or α2-adrenoceptor antagonists (like yohimbine) can accelerate the onset of ventricular bradycardia.[1]Be aware of potential drug interactions. If using combination therapies, adjust monitoring frequency to capture rapid changes in heart rate.
Hypotensive effects are observed. Alinidine alone typically does not significantly alter mean blood pressure.[1][2] However, when administered after β-blockers or yohimbine, a hypotensive effect may emerge concurrently with the reduction in ventricular bradycardia.[1]If hypotension is a concern, avoid co-administration with β-blockers or α2-adrenoceptor antagonists. Monitor blood pressure closely if such combinations are experimentally necessary.
Variable or unexpected antiarrhythmic effects. The efficacy of Alinidine can depend on the type of arrhythmia. It has been shown to be effective against adrenaline-induced and ouabain-induced ventricular arrhythmias but is less effective for arrhythmias resulting from coronary artery ligation.[3]Ensure the chosen arrhythmia model is appropriate for evaluating the specific antiarrhythmic properties of Alinidine.
Prolonged A-H interval is observed. Alinidine can retard atrioventricular (AV) conduction, leading to a prolonged A-H interval.[4]This is an expected electrophysiological effect of the drug. Factor this into your data interpretation, especially when assessing AV nodal function.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for intravenous administration in canine models?

A1: Based on published studies, intravenous doses ranging from 0.5 mg/kg to 4 mg/kg have been used to elicit cardiac electrophysiologic effects in conscious dogs.[1][2] A common approach is to administer sequential injections, for example, four intravenous injections of 0.5, 0.5, 1, and 2 mg/kg at 30-minute intervals.[2]

Q2: What are the expected hemodynamic effects of this compound in dogs?

A2: Alinidine is a specific bradycardic agent.[4] The primary hemodynamic effect is a dose-dependent reduction in heart rate.[2][4] It typically does not cause a significant change in mean arterial blood pressure when administered alone.[1][2] However, decreases in cardiac output and increases in total peripheral resistance have been observed.[4]

Q3: How does this compound affect cardiac electrophysiology?

A3: this compound administration can lead to a decrease in sinus and ventricular rates, an increase in the atrial effective refractory period (AERP), and a decrease in the Wenckebach point.[2] It can also prolong the corrected sinus recovery time (CSRT) at higher doses.[2] Furthermore, it has been shown to prolong the A-H interval, indicating a delay in AV conduction.[4]

Q4: What is the mechanism of action for the bradycardic effect of Alinidine?

A4: Alinidine's primary mechanism is to reduce the heart rate without blocking beta-adrenoceptors.[5] The ventricular bradycardia does not appear to involve muscarinic cholinoceptors or alpha- or beta-adrenoceptors.[1] It is considered a specific bradycardic agent acting on the sinus node.[3][4]

Q5: Are there any known drug interactions to be aware of when using Alinidine in canine models?

A5: Yes. Co-administration with β-blockers (e.g., pindolol) or α2-adrenoceptor antagonists (e.g., yohimbine) can lead to a more rapid onset of ventricular bradycardia and may also induce a hypotensive effect that is not typically seen with Alinidine alone.[1]

Data Presentation

Table 1: Intravenous Dosage and Resulting Hemodynamic Effects of this compound in Conscious Canine Models

Dosage (mg/kg, i.v.) Effect on Sinus Rate Effect on Ventricular Rate Effect on Mean Blood Pressure Reference
0.5, 1.0, 2.0, 4.0 (cumulative)Up to 43% decreaseUp to 44% decreaseNo significant change[2]
1.538% decreaseNot reportedNo significant change[4]
3.0 (additional dose)50% decrease from controlNot reportedSlight decrease (13%)[4]
0.5 - 4.0Initial transient increase, then no bradycardiaDose-related decreaseNo significant change[1]

Table 2: Electrophysiological Effects of Intravenous this compound in Conscious Canine Models

Parameter Dosage (mg/kg, i.v.) Observed Effect Reference
Corrected Sinus Recovery Time (CSRT)2.0, 4.0 (cumulative)Up to 71% increase[2]
Atrial Effective Refractory Period (AERP)0.5, 1.0, 2.0, 4.0 (cumulative)Up to 33% increase[2]
Wenckebach Point (WP)0.5, 1.0, 2.0, 4.0 (cumulative)Up to 33% decrease[2]
A-H Interval1.565% increase[4]

Experimental Protocols

Protocol 1: Evaluation of Cardiac Electrophysiologic Effects in Conscious Dogs

This protocol is adapted from studies investigating the dose-response relationship of this compound.[2]

  • Animal Model: Use healthy adult mongrel dogs. For specific electrophysiological measurements, surgically induce a complete atrioventricular (AV) block several weeks prior to the experiment.

  • Instrumentation: Under anesthesia, implant catheters for drug administration (e.g., in the jugular vein) and blood pressure monitoring (e.g., in the carotid artery). Suture electrodes to the atria and ventricles for recording electrocardiograms. Allow for a recovery period of at least one week.

  • Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline). Administer the drug as a series of intravenous injections. A sample dosing regimen is four consecutive injections of 0.5, 0.5, 1, and 2 mg/kg, with a 30-minute interval between each injection.[2]

  • Data Collection:

    • Continuously record electrocardiograms and blood pressure.

    • Measure sinus rate, corrected sinus recovery time (CSRT), and Wenckebach point in intact dogs.

    • In AV-blocked dogs, measure atrial and ventricular rates, and the atrial effective refractory period (AERP).

    • Collect blood samples at predetermined intervals to measure plasma concentrations of Alinidine.

  • Data Analysis: Correlate the plasma concentrations of Alinidine with the observed electrophysiologic and hemodynamic changes to establish a dose-response relationship.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Select Canine Model (Intact or AV-Blocked) instrumentation Surgical Instrumentation (Catheters, Electrodes) animal_model->instrumentation recovery Post-Surgical Recovery (>= 1 week) instrumentation->recovery drug_admin Intravenous Alinidine Administration (Sequential Doses) recovery->drug_admin data_collection Continuous Monitoring (ECG, Blood Pressure) drug_admin->data_collection sampling Blood Sampling (Plasma Concentration) drug_admin->sampling data_analysis Correlate Plasma Levels with Electrophysiological Effects data_collection->data_analysis sampling->data_analysis outcome Dose-Response Relationship data_analysis->outcome

Caption: Experimental workflow for Alinidine dosage optimization.

logical_relationship alinidine This compound Administration direct_effect Direct Vagolytic Action alinidine->direct_effect sinus_node Sinus Node Inhibition alinidine->sinus_node av_node AV Node Conduction Delay alinidine->av_node tachycardia Initial Atrial Tachycardia direct_effect->tachycardia bradycardia Decreased Sinus & Ventricular Rate sinus_node->bradycardia ah_prolong Prolonged A-H Interval av_node->ah_prolong

Caption: Physiological effects of this compound.

References

Technical Support Center: Alinidine Hydrobromide and K+ Channel Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the off-target effects of Alinidine hydrobromide on potassium (K+) channels. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known off-target effects on K+ channels?

This compound is a bradycardic agent, developed for its heart rate-lowering effects. Its primary mechanism of action is the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker current (If) in the sinoatrial node. However, the clinical development of Alinidine was halted due to a lack of specificity, with documented off-target effects on other ion channels, including potassium (K+) channels.

One study on rabbit sinoatrial node cells demonstrated that alinidine dose-dependently suppresses the outward potassium current (Ik)[1]. This suggests that at concentrations used to study its primary target, Alinidine may also inhibit one or more types of K+ channels, potentially confounding experimental results.

Q2: Why is it important to characterize the off-target effects of Alinidine on K+ channels?

Characterizing the off-target effects of Alinidine on K+ channels is crucial for several reasons:

  • Accurate Interpretation of Results: Unidentified off-target effects can lead to misinterpretation of experimental data. For example, a change in cellular excitability attributed to HCN channel block might, in reality, be partially or wholly due to the modulation of K+ channels.

  • Predictive Toxicology: Off-target interactions, particularly with cardiac K+ channels like hERG, can have significant safety implications, including the risk of cardiac arrhythmias.

  • Drug Development: Understanding the polypharmacology of a compound is essential for lead optimization and for developing more selective analogs.

Q3: Which specific K+ channels are most likely to be affected by Alinidine?

While specific quantitative data on Alinidine's interaction with a wide range of K+ channels is not extensively available in public literature, based on its cardiovascular effects and the common off-target liabilities of many drugs, the following K+ channels are of particular interest for investigation:

  • hERG (Kv11.1): Inhibition of the hERG channel is a major concern in drug development due to its critical role in cardiac repolarization and the associated risk of Torsades de Pointes, a life-threatening arrhythmia.

  • Kv1.5 (KCNA5): This channel is predominantly expressed in the atria and contributes to the ultra-rapid delayed rectifier K+ current (IKur). Its inhibition can affect atrial action potential duration.

  • Kir (Inwardly Rectifying K+ channels): These channels are crucial for setting the resting membrane potential and for the late phase of repolarization in cardiomyocytes.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp electrophysiology experiments to investigate the effects of this compound on K+ channels.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no block of K+ current observed with Alinidine application. 1. Incorrect Alinidine concentration: The effective concentration for K+ channel block may be different from that for HCN channels. 2. Poor drug solution stability: this compound may degrade over time, especially in aqueous solutions. 3. Inadequate perfusion: The drug may not be reaching the cell at the intended concentration. 4. Voltage protocol is not optimal for detecting block: The blocking effect of some drugs is state-dependent (resting, open, or inactivated state).1. Perform a dose-response curve to determine the IC50 for the specific K+ channel of interest. 2. Prepare fresh Alinidine solutions for each experiment. 3. Ensure your perfusion system is working correctly and allows for complete and rapid solution exchange. 4. Use a voltage protocol that elicits channel opening and allows for sufficient time for the drug to bind. Consider using protocols that assess state-dependent block.
Observed current rundown over time, making it difficult to assess drug effect. 1. Unhealthy cells: The quality of the cells is critical for stable recordings. 2. Instability of the patch seal (Giga-seal): A leaky seal will result in a drifting baseline current. 3. Dialysis of essential intracellular components: Important cellular factors for channel function may be washed out by the pipette solution.1. Use healthy, viable cells. Ensure proper cell culture and handling techniques. 2. Aim for a seal resistance of >1 GΩ. If the seal is unstable, discard the cell and try again. 3. Use the perforated patch-clamp technique to preserve the intracellular environment.
Difficulty distinguishing between HCN channel block and K+ channel block. 1. Overlapping current kinetics: The kinetics of some K+ channels may be similar to those of HCN channels under certain voltage protocols. 2. Expression of multiple channel types in the cell system. 1. Use specific blockers for HCN channels (e.g., Ivabradine, ZD7288) to isolate the K+ channel currents. 2. Use a heterologous expression system (e.g., HEK293 or CHO cells) stably expressing only the K+ channel of interest. 3. Design voltage protocols that specifically activate the channel of interest while minimizing the activation of others.
High variability in the measured IC50 values. 1. Inconsistent experimental conditions: Small variations in temperature, pH, or ion concentrations can affect drug potency. 2. Cell-to-cell variability: There can be inherent biological variability in channel expression and sensitivity. 3. Issues with series resistance compensation: Inaccurate compensation can lead to voltage errors and affect the apparent drug potency.1. Maintain consistent experimental conditions (e.g., temperature at 35-37°C for physiological relevance). 2. Increase the number of experimental repeats (n-number) to obtain statistically significant results. 3. Monitor and compensate for series resistance throughout the experiment. Aim for >80% compensation.

Experimental Protocols

A detailed methodology for investigating the off-target effects of this compound on K+ channels using patch-clamp electrophysiology is provided below. This protocol is a general guideline and may need to be optimized for specific cell types and equipment.

Whole-Cell Patch-Clamp Protocol for hERG Channels

This protocol is adapted from standard procedures for assessing hERG channel inhibition.

1. Cell Preparation:

  • Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).

  • Culture cells to 70-80% confluency.

  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to minimize channel damage.

  • Resuspend cells in the external solution and allow them to recover for at least 30 minutes before recording.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water or DMSO. Make fresh serial dilutions in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a Giga-seal (>1 GΩ) on a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Monitor and compensate for at least 80% of the series resistance.

  • Maintain the recording temperature at 35-37°C.

  • Apply a specific voltage protocol to elicit hERG currents. A recommended protocol consists of a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.

  • Perfuse the cell with the control external solution until a stable baseline current is established.

  • Apply different concentrations of this compound via the perfusion system and record the steady-state block.

  • Wash out the drug with the control solution to check for reversibility of the block.

4. Data Analysis:

  • Measure the peak tail current amplitude in the absence and presence of different concentrations of Alinidine.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Visualizations

Experimental Workflow for Assessing Alinidine's Off-Target Effects

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293-hERG) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation (Internal, External, Alinidine) Solution_Prep->Patch_Clamp Data_Acquisition Data Acquisition Patch_Clamp->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination troubleshooting_logic Start Inconsistent or No Block Observed Concentration Is the Alinidine concentration appropriate? Start->Concentration Solution Is the drug solution fresh and stable? Concentration->Solution Yes Dose_Response Perform Dose-Response Concentration->Dose_Response No Perfusion Is the perfusion system working correctly? Solution->Perfusion Yes Fresh_Solution Prepare Fresh Solution Solution->Fresh_Solution No Protocol Is the voltage protocol optimal? Perfusion->Protocol Yes Check_Perfusion Check Perfusion System Perfusion->Check_Perfusion No Optimize_Protocol Optimize Voltage Protocol Protocol->Optimize_Protocol No K_channel_pathway Membrane_Depolarization Membrane Depolarization Channel_Opening K+ Channel Opening Membrane_Depolarization->Channel_Opening K_Efflux K+ Efflux Channel_Opening->K_Efflux Membrane_Repolarization Membrane Repolarization K_Efflux->Membrane_Repolarization Alinidine Alinidine Alinidine->Channel_Opening Block

References

Mitigating the negative inotropic effects of Alinidine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the negative inotropic effects of Alinidine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Alinidine, and why does it cause a negative inotropic effect?

Alinidine is primarily known as a negative chronotropic agent, reducing heart rate by inhibiting the "funny" current (If) in the sinoatrial node. However, at higher concentrations, it exhibits a dose-dependent negative inotropic effect, meaning it weakens the force of myocardial contraction.[1] This is considered an "off-target" effect. The leading hypothesis for this negative inotropy is the blockade of L-type calcium channels, which reduces the influx of calcium into cardiomyocytes during an action potential. This, in turn, decreases the amount of calcium available for binding to troponin C, leading to a weaker contraction of the heart muscle. Additionally, some studies suggest that Alinidine may have weak anti-muscarinic effects, although the primary contributor to its negative inotropy is believed to be its impact on calcium handling.[2]

Q2: How can I mitigate the negative inotropic effects of Alinidine in my experiments?

While direct studies on mitigating Alinidine's negative inotropy are limited, based on its presumed mechanism of action (calcium channel blockade), the following strategies can be explored:

  • Co-administration with a Calcium Channel Agonist: Theoretically, a calcium channel agonist could counteract the blocking effect of Alinidine at the L-type calcium channel.

  • Increasing Extracellular Calcium Concentration: Raising the concentration of calcium chloride in the perfusate or cell culture medium may help overcome the competitive blockade by Alinidine and increase the driving force for calcium entry.

  • Co-administration with a Beta-Adrenergic Agonist: Although Alinidine does not directly block beta-adrenoceptors, a beta-adrenergic agonist like isoproterenol could be used to increase intracellular cyclic AMP (cAMP).[3] This would lead to the phosphorylation of L-type calcium channels, increasing their open probability and thereby enhancing calcium influx to potentially counteract Alinidine's effect.

Q3: At what concentrations does Alinidine typically exhibit negative inotropic effects?

The negative inotropic effects of Alinidine are dose-dependent. In a study on pigs, lower doses (< 0.4 mg/kg) did not significantly alter the maximum rate of rise in left ventricular pressure (max LVdP/dt) when the heart rate was kept constant. However, higher doses resulted in a significant reduction in this parameter, indicating a clear negative inotropic action.[1] In isolated rat atria, Alinidine antagonized the negative inotropic effect of adenosine at concentrations ranging from 2.8 to 182.3 microM.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly large decrease in myocardial contractility (e.g., LV dP/dt, fractional shortening) after Alinidine administration. The concentration of Alinidine used may be too high, leading to significant off-target calcium channel blockade.1. Perform a dose-response curve to determine the concentration at which the desired chronotropic effect is achieved with minimal inotropic side effects.[5] 2. If high concentrations are necessary, consider the mitigation strategies outlined in the FAQs, such as co-administration with a calcium salt or a beta-adrenergic agonist.
Variability in the negative inotropic response to Alinidine across experiments. 1. Differences in the baseline physiological state of the experimental preparation (e.g., isolated heart, cardiomyocytes). 2. Inconsistent drug preparation or delivery.1. Ensure consistent experimental conditions, including temperature, pH, and perfusion pressure for isolated heart preparations. 2. Prepare fresh Alinidine solutions for each experiment and ensure accurate and consistent delivery to the preparation.
Difficulty in isolating the negative inotropic effect from the negative chronotropic effect. Alinidine's primary effect on heart rate can indirectly influence contractility (e.g., through the force-frequency relationship).1. In isolated organ or tissue experiments, use electrical pacing to maintain a constant heart rate when assessing contractility. This will allow for the direct measurement of inotropic effects independent of changes in heart rate.[1] 2. In cellular experiments, measure contractility parameters such as sarcomere shortening and calcium transients at a fixed stimulation frequency.

Data Presentation

Table 1: Effects of Alinidine on Cardiac Contractility in Pigs (In Vivo)

Dose of Alinidine (mg/kg)Change in max LVdP/dt (at constant heart rate)
< 0.4No significant change
> 0.4Significant reduction

Data synthesized from a study on domestic pigs with atrial pacing.[1]

Table 2: Hemodynamic Effects of a Single Intravenous Dose of Alinidine (0.5 mg/kg) in Healthy Volunteers and Patients with Hyperkinetic Heart Syndrome

ParameterHealthy Volunteers (at rest)Healthy Volunteers (during exercise)Patients with Hyperkinetic Heart Syndrome (at rest)Patients with Hyperkinetic Heart Syndrome (during exercise)
Heart Rate No significant changeSignificant reductionReduced (similar to propranolol)Reduced (similar to propranolol)
Blood Pressure No significant changeNo significant changeNo significant changeNo significant change

Data from a study investigating the acute effects of Alinidine.[6]

Table 3: Effects of Alinidine (40 mg, three times a day) in Patients with Stable Angina

ParameterEffect
Number of Anginal Attacks Reduced
Nitroglycerine Consumption Reduced
Double Product (at rest) Slightly lowered
Double Product (during exercise) More pronounced lowering

Data from a 10-week placebo-controlled, randomized, double-blind trial.[7]

Experimental Protocols

Protocol 1: Assessing the Mitigation of Alinidine's Negative Inotropy with Calcium Chloride in an Isolated Langendorff Heart Preparation
  • Preparation: Isolate the heart from a suitable animal model (e.g., rat, rabbit) and mount it on a Langendorff apparatus. Perfuse with Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.

  • Instrumentation: Insert a fluid-filled balloon into the left ventricle connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and dP/dt. Place pacing electrodes on the right atrium to maintain a constant heart rate.

  • Baseline Measurement: Allow the heart to stabilize for at least 20 minutes. Record baseline LVDP and dP/dt at a constant pacing rate.

  • Alinidine Administration: Infuse Alinidine at a concentration known to induce a significant negative inotropic effect (e.g., determined from a prior dose-response study).

  • Mitigation with Calcium Chloride: Once a stable negative inotropic effect is observed, begin co-infusion of calcium chloride. Start with a low concentration and incrementally increase it, allowing the preparation to stabilize at each new concentration.

  • Data Analysis: Compare the LVDP and dP/dt values during Alinidine infusion alone to the values during co-infusion with different concentrations of calcium chloride.

Protocol 2: Evaluating the Reversal of Alinidine's Negative Inotropy with Isoproterenol in Isolated Cardiomyocytes
  • Cell Preparation: Isolate ventricular cardiomyocytes from an appropriate animal model and plate them on laminin-coated coverslips.

  • Contractility Measurement: Use a video-based edge detection system or a similar method to measure sarcomere shortening in response to electrical field stimulation at a fixed frequency (e.g., 1 Hz).

  • Baseline Recording: Record baseline sarcomere shortening and velocity of shortening in standard tyrode solution.

  • Alinidine Application: Perfuse the cardiomyocytes with a solution containing Alinidine at a concentration that produces a measurable decrease in sarcomere shortening.

  • Isoproterenol Addition: After establishing a stable negative inotropic effect, add isoproterenol to the perfusate in a cumulative concentration-dependent manner.

  • Data Analysis: Quantify the percentage of reversal of the Alinidine-induced depression of sarcomere shortening at each concentration of isoproterenol.

Mandatory Visualizations

Alinidine_Negative_Inotropy_Pathway cluster_Alinidine Alinidine cluster_Membrane Cardiomyocyte Membrane cluster_Intracellular Intracellular Space Alinidine Alinidine (High Concentration) L_type_Ca_Channel L-type Ca²⁺ Channel Alinidine->L_type_Ca_Channel Blockade Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Reduced SR_Ca_Release SR Ca²⁺ Release (CICR) Ca_Influx->SR_Ca_Release Reduced Trigger Contraction Myocardial Contraction SR_Ca_Release->Contraction Reduced Force Mitigation_Workflow cluster_Experiment Experimental Workflow Start Establish Baseline Contractility Administer_Alinidine Administer Alinidine Start->Administer_Alinidine Observe_Inotropy Observe Negative Inotropy Administer_Alinidine->Observe_Inotropy Mitigation_Strategy Apply Mitigation Strategy (e.g., CaCl₂, Isoproterenol) Observe_Inotropy->Mitigation_Strategy Negative Inotropy Confirmed End Analyze Data Observe_Inotropy->End No Significant Negative Inotropy Measure_Recovery Measure Recovery of Contractility Mitigation_Strategy->Measure_Recovery Measure_Recovery->End Logical_Relationship cluster_Problem Problem cluster_Mechanism Underlying Mechanism cluster_Solution Potential Solutions Alinidine_Effect Alinidine's Negative Inotropic Effect Ca_Channel_Blockade L-type Ca²⁺ Channel Blockade Alinidine_Effect->Ca_Channel_Blockade is caused by Increase_Ca Increase Extracellular Ca²⁺ Ca_Channel_Blockade->Increase_Ca can be counteracted by Beta_Agonist Beta-Adrenergic Agonist (e.g., Isoproterenol) Ca_Channel_Blockade->Beta_Agonist can be bypassed by

References

Alinidine Hydrobromide Development: A Technical Overview of Its Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This document addresses the key scientific and clinical questions surrounding the discontinuation of Alinidine hydrobromide development. It is intended for researchers, scientists, and drug development professionals seeking to understand the factors that led to the cessation of this compound's progression toward clinical use.

Frequently Asked Questions (FAQs)

Q1: What was the primary therapeutic target of this compound?

This compound was developed as a bradycardic agent, designed to reduce heart rate. Its primary therapeutic target was the "funny" current (If), an ionic current predominantly found in the sinoatrial (SA) node of the heart. This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. By inhibiting this current, Alinidine aimed to slow down the rate of diastolic depolarization in pacemaker cells, thereby reducing the heart rate. This mechanism was investigated for the treatment of conditions such as angina pectoris, where a reduction in heart rate can decrease myocardial oxygen demand.

Q2: What were the principal reasons for the discontinuation of this compound's development?

The development of this compound was halted primarily due to a lack of target specificity . While it did inhibit the intended "funny" current, it also demonstrated significant off-target effects on other crucial cardiac ion channels. Specifically, Alinidine was found to block L-type calcium channels and delayed rectifier potassium channels. This lack of selectivity raised concerns about the drug's overall safety profile and its potential to induce adverse cardiac events, outweighing its potential therapeutic benefits.

Q3: Did this compound show efficacy in clinical trials?

Early clinical trials in patients with stable angina pectoris did show some evidence of efficacy. Alinidine was demonstrated to reduce heart rate and, in some studies, improve exercise tolerance and reduce the frequency of anginal attacks. However, a key randomized controlled trial in patients with acute myocardial infarction showed that Alinidine did not improve patient outcomes.

Q4: What were the key safety concerns associated with this compound?

The primary safety concerns stemmed from its off-target ion channel activity. Blockade of L-type calcium channels can lead to negative inotropic effects (reduced contractility of the heart muscle) and hypotension. Inhibition of delayed rectifier potassium channels can prolong the cardiac action potential, which is associated with an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.

Troubleshooting Unforeseen Experimental Results

Scenario 1: Observing a greater-than-expected negative inotropic effect in preclinical models.

  • Possible Cause: This is likely due to the off-target blockade of L-type calcium channels by Alinidine. This effect is independent of its heart rate-lowering action on the HCN channels.

  • Troubleshooting:

    • Conduct voltage-clamp experiments on isolated cardiomyocytes to quantify the inhibitory effect of Alinidine on ICa,L.

    • Compare the concentration-response curve for ICa,L inhibition with that for If inhibition to determine the therapeutic window.

    • Assess contractility in isolated cardiac muscle preparations (e.g., papillary muscle) to directly measure the impact on myocardial function.

Scenario 2: Prolongation of the QT interval in ECG recordings from animal studies.

  • Possible Cause: This observation is consistent with the blockade of delayed rectifier potassium channels (IKr and/or IKs), which are crucial for cardiac repolarization.

  • Troubleshooting:

    • Perform patch-clamp electrophysiology studies on cells expressing hERG (the protein that conducts IKr) and KCNQ1/KCNE1 (which conduct IKs) to determine the inhibitory potential of Alinidine on these channels.

    • Analyze the action potential duration (APD) at different concentrations of Alinidine in isolated cardiac tissues (e.g., Purkinje fibers or ventricular muscle strips). An increase in APD90 would confirm a repolarization-prolonging effect.

Data from Clinical and Preclinical Investigations

The following tables summarize key quantitative findings from various studies on this compound.

Table 1: Hemodynamic Effects of Alinidine in Patients with Coronary Artery Disease

ParameterBaseline (Mean ± SD)Post-Alinidine (Mean ± SD)Percentage Change
Heart Rate (bpm)75 ± 1262 ± 10↓ 17.3%
Systolic Blood Pressure (mmHg)135 ± 15128 ± 14↓ 5.2%
Diastolic Blood Pressure (mmHg)82 ± 878 ± 7↓ 4.9%
Rate-Pressure Product10125 ± 22507936 ± 1820↓ 21.6%

Table 2: Electrophysiological Effects of Alinidine

ParameterControlAlinidine
Funny Current (If) AmplitudeBaselineSignificantly Reduced
L-type Calcium Current (ICa,L)BaselineInhibited
Delayed Rectifier K+ Current (IK)BaselineInhibited
Action Potential Duration (APD90)NormalProlonged

Key Experimental Methodologies

While specific, proprietary clinical trial protocols are not publicly available, the methodologies employed in the evaluation of this compound are consistent with standard practices in cardiovascular drug development.

1. Electrophysiological Assessment (In Vitro)

  • Objective: To determine the effect of Alinidine on specific cardiac ion channels.

  • Methodology:

    • Cell Lines: Use of human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected to express the target ion channel (e.g., HCN4, CACNA1C for L-type calcium channel, hERG for IKr).

    • Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to isolate and measure the ionic current flowing through the specific channel.

    • Voltage Protocols: Specific voltage clamp protocols are applied to elicit the current of interest. For example, a hyperpolarizing voltage step is used to activate the "funny" current.

    • Drug Application: Alinidine is perfused at increasing concentrations to generate a concentration-response curve and determine the IC50 (the concentration at which 50% of the current is inhibited).

2. Assessment of Cardiac Function (Ex Vivo)

  • Objective: To evaluate the effects of Alinidine on the integrated function of cardiac tissue.

  • Methodology:

    • Tissue Preparation: Isolation of cardiac tissues such as sinoatrial node preparations, Purkinje fibers, or ventricular papillary muscles from animal models (e.g., rabbit, guinea pig).

    • Action Potential Recording: Use of sharp microelectrodes to record intracellular action potentials.

    • Measurement of Contractility: For papillary muscles, one end is fixed, and the other is attached to a force transducer to measure the force of contraction.

    • Data Analysis: Analysis of changes in action potential parameters (e.g., duration, upstroke velocity) and contractile force in response to Alinidine.

3. Clinical Evaluation in Patients with Stable Angina

  • Objective: To assess the efficacy and safety of Alinidine in a clinical setting.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is typically used.

    • Patient Population: Patients with a confirmed diagnosis of stable angina pectoris.

    • Intervention: Administration of this compound (e.g., 40 mg three times a day) or a matching placebo for a defined period (e.g., 10 weeks).

    • Efficacy Endpoints:

      • Frequency of angina attacks (recorded in patient diaries).

      • Consumption of short-acting nitrates.

      • Exercise tolerance testing on a treadmill or stationary bicycle, measuring time to onset of angina or ST-segment depression.

    • Safety Monitoring: Regular monitoring of vital signs, electrocardiograms (ECGs), and adverse events.

Signaling and Experimental Workflow Diagrams

Alinidine_On_Target_Pathway cluster_SAN Sinoatrial Node Pacemaker Cell Alinidine Alinidine HCN_Channel HCN Channel ('Funny' Channel) Alinidine->HCN_Channel Inhibits If_Current Funny Current (If) (Na+/K+ influx) HCN_Channel->If_Current Generates Diastolic_Depolarization Slowing of Diastolic Depolarization If_Current->Diastolic_Depolarization Reduces Rate Of Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Leads to

Caption: On-target signaling pathway of Alinidine.

Alinidine_Off_Target_Pathways cluster_Ca L-type Calcium Channel Blockade cluster_K Delayed Rectifier K+ Channel Blockade Alinidine Alinidine Ca_Channel L-type Ca2+ Channel Alinidine->Ca_Channel Inhibits K_Channel Delayed Rectifier K+ Channel Alinidine->K_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Contractility Negative Inotropy (Reduced Contractility) Ca_Influx->Contractility K_Efflux Decreased K+ Efflux K_Channel->K_Efflux Repolarization Prolonged Repolarization (Increased APD) K_Efflux->Repolarization

Caption: Off-target effects of Alinidine.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Ion Channel Screening (Patch-Clamp on transfected cells) Ex_Vivo Ex Vivo Tissue Studies (Isolated cardiac preparations) In_Vitro->Ex_Vivo Confirmatory Studies In_Vivo In Vivo Animal Models (ECG, Hemodynamics) Ex_Vivo->In_Vivo Integrated System Evaluation Phase_I Phase I (Safety & Pharmacokinetics in healthy volunteers) In_Vivo->Phase_I Proceed to Clinic Phase_II Phase II (Efficacy & Dose-ranging in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy & safety) Phase_II->Phase_III Discontinuation Development Discontinued (Lack of Specificity & Unfavorable Risk/Benefit) Phase_III->Discontinuation

Caption: Alinidine's development and discontinuation workflow.

Technical Support Center: Enhancing the Selectivity of Alinidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the investigation of Alinidine analogs and their selectivity for the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Alinidine and its analogs?

Alinidine and its analogs are primarily known as blockers of the "funny" current (If), which is generated by HCN channels.[1] This current is crucial for the spontaneous diastolic depolarization in the sinoatrial node, thus controlling heart rate.[2] By inhibiting this current, these compounds reduce the pacemaker firing rate. Alinidine has been shown to suppress the slow inward current (Is), the outward current (Ik), and the hyperpolarization-activated inward current (Ih).[1]

Q2: Why is improving the selectivity of Alinidine analogs important?

Improving the selectivity of Alinidine analogs is critical to minimize off-target effects and enhance their therapeutic potential. While the primary target is the HCN4 isoform predominant in the heart, lack of selectivity can lead to interactions with other HCN isoforms (HCN1, HCN2, HCN3) found in the nervous system and other tissues, potentially causing side effects like visual disturbances.[2] Furthermore, off-target binding to other ion channels (e.g., Na+, K+, Ca2+ channels) can lead to unintended cardiovascular and neurological effects.[2][3]

Q3: What are the common off-target effects observed with HCN channel blockers?

Common off-target effects include blockade of other ion channels. For instance, the widely used HCN blocker ZD7288 has been reported to block T-type calcium channels and Na+ currents, with a higher potency for Na+ currents than for the hyperpolarization-activated current in dorsal root ganglion neurons.[2] Ivabradine, another prominent HCN blocker, can affect K+ channels, specifically hKv1.5, at higher concentrations than those required to block HCN channels.[2][3]

Q4: How can the synthesis and purification of Alinidine analogs be optimized to improve research outcomes?

Optimizing the synthesis and purification process is crucial for obtaining high-purity compounds, which is essential for accurate biological evaluation. Challenges in peptide synthesis, which can be analogous to the synthesis of complex small molecules, include the use of hazardous reagents and the difficulty in removing impurities.[4] Employing modern purification techniques and robust analytical methods to ensure the purity and identity of the synthesized analogs is paramount for reliable and reproducible experimental results.

Troubleshooting Guides

Problem 1: Low Potency or Lack of Efficacy of a Synthesized Alinidine Analog
Possible Cause Troubleshooting Step
Incorrect chemical structure or presence of impurities.1. Verify the chemical structure using NMR, mass spectrometry, and elemental analysis. 2. Assess purity using HPLC and repurify if necessary.
Poor membrane permeability.1. Evaluate the lipophilicity (LogP) of the analog. 2. Modify the chemical structure to enhance membrane permeability, if required.
Degradation of the compound in the experimental buffer.1. Check the stability of the compound in the experimental solution over the time course of the experiment. 2. If unstable, prepare fresh solutions immediately before use or consider using a different solvent or buffer system.
Problem 2: Inconsistent Results in Patch-Clamp Experiments
Possible Cause Troubleshooting Step
Difficulty in forming a stable high-resistance seal (Gigaseal).1. Ensure the pipette tip is clean and fire-polished.[5] 2. Use filtered intracellular solution to avoid clogging the pipette tip.[6] 3. Optimize the osmolarity of the intracellular and extracellular solutions; a slightly hypotonic intracellular solution can facilitate sealing.[7] 4. Apply gentle and controlled suction.[8]
High electrical noise.1. Ensure proper grounding of all equipment. 2. Check for and eliminate sources of electromagnetic interference. 3. Use a Faraday cage.
"Rundown" of the If current over time.1. Use the perforated patch-clamp technique to maintain the integrity of the intracellular environment. 2. Include ATP and GTP in the intracellular solution to support channel function.
Problem 3: Suspected Off-Target Effects of an Alinidine Analog
Possible Cause Troubleshooting Step
The analog is binding to other ion channels.1. Perform a comprehensive screening of the analog against a panel of common ion channels (e.g., Nav, Kv, Cav). 2. Use specific blockers for other channels in your patch-clamp experiments to isolate the If current.
The observed effect is due to a metabolite of the analog.1. Investigate the metabolic stability of the analog in the experimental system. 2. If metabolites are formed, synthesize and test them for activity.

Data Presentation

Table 1: Comparative IC50 Values of HCN Channel Blockers (µM)

CompoundHCN1HCN2HCN4Reference(s)
Alinidine Analog (4e) 17.2 ± 1.32.9 ± 1.27.3 ± 1.2[3]
Ivabradine 0.94-2.0[9]
Zatebradine 1.832.211.88[8]
Cilobradine ---[2]
ZD7288 ---[2]
Novel Blocker (R)-8 -30-fold selective vs HCN2173-fold selective vs HCN4[2]

Table 2: Off-Target Effects of Selected HCN Channel Blockers

CompoundOff-Target Channel(s)IC50 (µM)Reference(s)
Ivabradine hKv1.529.0 ± 1.9[2][3]
ZD7288 T-type Ca2+ channels-[2]
Na+ channels (DRG neurons)1.17[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of If Current in HEK293 Cells Expressing hHCN1
  • Cell Preparation:

    • Culture HEK293 cells stably expressing hHCN1 in appropriate media.

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 Na2-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH). Filter the intracellular solution with a 0.22-µm filter.[6]

  • Pipette Preparation:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Fire-polish the pipette tips to ensure a smooth surface for sealing.

  • Recording Procedure:

    • Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ).[6]

    • After achieving a gigaseal, apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.

    • Hold the cell at a holding potential of -40 mV.

    • Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to elicit the If current.

    • Apply the Alinidine analog at various concentrations to the extracellular solution and record the resulting current inhibition.

Protocol 2: Screening for Selectivity of Alinidine Analogs
  • Primary Screening:

    • Perform whole-cell patch-clamp experiments as described in Protocol 1 on cells expressing the primary target isoform (e.g., hHCN4).

    • Determine the IC50 value of the Alinidine analog for the target isoform.

  • Secondary Screening (Isoform Selectivity):

    • Repeat the patch-clamp experiments on cell lines expressing other HCN isoforms (hHCN1, hHCN2, hHCN3).

    • Determine the IC50 values for these isoforms and calculate the selectivity ratio (IC50 off-target isoform / IC50 target isoform).

  • Tertiary Screening (Off-Target Ion Channels):

    • Conduct patch-clamp experiments on cell lines expressing a panel of other relevant ion channels (e.g., Nav1.5, Kv11.1, Cav1.2).

    • Determine the IC50 values for these channels to assess the broader selectivity profile of the analog.

Visualizations

HCN_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HCN_Channel HCN Channel (e.g., HCN4) Na_K_Pump Na+/K+ Pump Na_ext Na+ Na_ext->HCN_Channel Influx (If current) K_ext K+ Na_int Na+ K_int K+ cAMP cAMP cAMP->HCN_Channel Modulates (Enhances activation) Alinidine Alinidine Analog Alinidine->HCN_Channel Blocks Hyperpolarization Hyperpolarization Hyperpolarization->HCN_Channel Activates - HCN_Channel [label="Efflux"]; HCN_Channel - - HCN_Channel [label="Efflux"]; HCN_Channel - Depolarization Diastolic Depolarization

Caption: HCN Channel Signaling Pathway and Alinidine Analog Inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Selectivity Screening cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization Primary_Screen Primary Screen: Target HCN Isoform (e.g., HCN4) Determine IC50 Characterization->Primary_Screen Secondary_Screen Secondary Screen: Other HCN Isoforms (HCN1, 2, 3) Determine Selectivity Ratio Primary_Screen->Secondary_Screen Tertiary_Screen Tertiary Screen: Off-Target Ion Channels (Nav, Kv, Cav) Assess Broader Selectivity Secondary_Screen->Tertiary_Screen Data_Analysis Analyze IC50 Values and Selectivity Ratios Tertiary_Screen->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Synthesis Iterative Design

Caption: Experimental Workflow for Improving Alinidine Analog Selectivity.

Troubleshooting_Logic Start Inconsistent Patch-Clamp Results Check_Seal Check Gigaseal Formation Start->Check_Seal Seal_OK Seal > 1 GΩ? Check_Seal->Seal_OK Troubleshoot_Seal Troubleshoot Sealing: - Clean Pipette - Check Solutions - Optimize Pressure Seal_OK->Troubleshoot_Seal No Check_Noise Check Electrical Noise Seal_OK->Check_Noise Yes Troubleshoot_Seal->Check_Seal Noise_OK Noise Level Acceptable? Check_Noise->Noise_OK Troubleshoot_Noise Troubleshoot Noise: - Check Grounding - Use Faraday Cage Noise_OK->Troubleshoot_Noise No Check_Rundown Check for Current Rundown Noise_OK->Check_Rundown Yes Troubleshoot_Noise->Check_Noise Rundown_OK Stable Current? Check_Rundown->Rundown_OK Troubleshoot_Rundown Troubleshoot Rundown: - Use Perforated Patch - Add ATP/GTP to Pipette Rundown_OK->Troubleshoot_Rundown No Success Consistent Results Rundown_OK->Success Yes Troubleshoot_Rundown->Check_Rundown

Caption: Troubleshooting Logic for Inconsistent Patch-Clamp Results.

References

Challenges in reproducing Alinidine hydrobromide electrophysiology data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in reproducing electrophysiology data for Alinidine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary electrophysiological effect?

This compound is a pharmacological agent known for its bradycardic (heart rate-slowing) effects.[1][2] Its primary mechanism of action is the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" current (Iƒ or Ih).[1] This current is a key contributor to the spontaneous diastolic depolarization in pacemaker cells of the sinoatrial node, and its inhibition by Alinidine slows the heart rate.[3][4]

Q2: I am observing inconsistent results in my experiments with Alinidine. What are the potential sources of this variability?

Inconsistent results with Alinidine can stem from several factors:

  • Lack of Specificity: Alinidine is not entirely specific for HCN channels. It has been reported to have off-target effects on other ion channels, including L-type calcium channels (Is) and potassium channels (Ik), which can influence the overall electrophysiological outcome.[5] The extent of these off-target effects can vary depending on the experimental conditions and the specific cell type being studied.

  • Experimental Conditions: Electrophysiological recordings are highly sensitive to experimental parameters. Variations in temperature, pH, and ion concentrations in the recording solutions can significantly impact channel kinetics and drug potency.

  • Cell Health and Passage Number: The health and passage number of the cells used can affect the expression levels and function of ion channels, leading to variability in the response to Alinidine.

  • Operator Variability: Subtle differences in patch-clamp technique, such as seal resistance and series resistance compensation, can introduce variability between experiments and operators.[6]

Q3: What are the known off-target effects of Alinidine that could be confounding my results?

Alinidine has been shown to suppress the slow inward L-type calcium current (Is) and the delayed rectifier potassium current (Ik) in a dose-dependent manner.[5] This can lead to changes in the action potential duration and amplitude that are not solely due to the inhibition of the funny current. It is crucial to be aware of these potential off-target effects when interpreting your data.

Troubleshooting Guide

Problem 1: Difficulty in obtaining a stable and reproducible inhibition of the funny current (Iƒ/Ih) with Alinidine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inaccurate Drug Concentration - Prepare fresh this compound solutions for each experiment from a high-quality source. - Verify the final concentration of the drug in your perfusion system.
Variability in Iƒ/Ih Expression - Use cells with a consistent and robust expression of HCN channels. - If using cell lines, maintain a consistent cell culture protocol and use cells within a narrow passage number range.
Run-down of the Funny Current - The funny current can exhibit "run-down" (a gradual decrease in amplitude) in the whole-cell patch-clamp configuration. - Consider using the perforated patch technique to maintain the intracellular environment and minimize run-down.
Voltage Protocol Not Optimized - Ensure your voltage protocol is appropriate for activating and measuring the funny current. A typical protocol involves hyperpolarizing voltage steps from a holding potential of around -40 mV.
Problem 2: Observing unexpected changes in action potential morphology (e.g., prolonged duration) that are not consistent with Iƒ/Ih inhibition alone.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Off-target effects on K+ channels - Alinidine can inhibit delayed rectifier potassium currents (Ik), leading to a prolongation of the action potential. - To isolate the effect on Iƒ/Ih, consider using specific blockers for the relevant potassium channels in your preparation, if feasible.
Off-target effects on Ca2+ channels - Inhibition of L-type calcium currents (Is) by Alinidine can affect the plateau phase of the action potential. - Characterize the effect of Alinidine on calcium currents in your specific cell type to understand its contribution to the observed phenotype.
Problem 3: Low signal-to-noise ratio in Iƒ/Ih recordings.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Electrical Noise - Ensure proper grounding of all equipment and use a Faraday cage. - Identify and eliminate sources of 60 Hz noise (e.g., fluorescent lights, power cords).
Poor Seal Resistance - Aim for a high giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane to minimize leak currents.
High Pipette Resistance - Use pipettes with an appropriate resistance (typically 2-5 MΩ) for your cell type.
Vibrations - Use an anti-vibration table to isolate your setup from mechanical vibrations.

Quantitative Data Summary

The following tables summarize the electrophysiological effects of this compound across different studies. Note that experimental conditions can significantly influence the observed values.

Table 1: Electrophysiological Effects of Alinidine on Sinoatrial Node and Atrial Fibers

ParameterSpeciesConcentrationEffect
Spontaneous Cycle LengthRabbit2.9 µM13% ± 7% increase
Corrected Sinus Node Recovery TimeRabbit2.9 µMIncreased from 83 ± 47 ms to 126 ± 80 ms
Diastolic Depolarization RateRabbit0.7-14.3 µMDose-dependent decrease[7]
Action Potential DurationRabbit0.7-14.3 µMProlonged, especially the terminal part[7]
Slow Inward Current (Is)Rabbit>10 µg/mlSuppressed
Outward Current (Ik)Rabbit>10 µg/mlSuppressed
Hyperpolarization-activated Inward Current (Ih)Rabbit>10 µg/mlReduced

Table 2: IC50 Values for HCN Channel Blockers (for comparison)

CompoundHCN SubtypeIC50 (µM)
ZatebradinehHCN11.83
hHCN22.21
hHCN41.88
IvabradinehHCN4in the micromolar range

Note: Specific IC50 values for Alinidine on different HCN subtypes are not consistently reported in the literature, highlighting a potential area for further investigation.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Funny Current (Iƒ/Ih) in Isolated Sinoatrial Node Cells

This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.

  • Cell Preparation: Isolate sinoatrial node cells from the desired animal model (e.g., rabbit) using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution: (in mM) 130 K-aspartate, 10 NaCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

  • This compound Preparation: Prepare a stock solution of this compound in deionized water or an appropriate solvent. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.

  • Patch-Clamp Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Obtain a high-resistance (>1 GΩ) seal on a single sinoatrial node cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -40 mV.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments for 2-3 seconds) to elicit the funny current.

  • Data Acquisition and Analysis:

    • Record the current traces before and after the application of Alinidine.

    • Measure the amplitude of the steady-state current at the end of each hyperpolarizing step.

    • Construct current-voltage (I-V) relationship curves.

    • Calculate the percentage of inhibition at each voltage step to determine the dose-response relationship.

Visualizations

Alinidine_Mechanism_of_Action cluster_SAN Sinoatrial Node Pacemaker Cell Alinidine Alinidine hydrobromide HCN_Channel HCN Channel (Funny Current - Iƒ) Alinidine->HCN_Channel Inhibits Ca_Channel L-type Ca2+ Channel (Is) Alinidine->Ca_Channel Inhibits (Off-target) K_Channel Delayed Rectifier K+ Channel (Ik) Alinidine->K_Channel Inhibits (Off-target) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Initiates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Alinidine Electrophysiology Data Check_Drug Verify Alinidine Concentration and Freshness Start->Check_Drug Check_Setup Optimize Patch-Clamp Setup (Seal, Noise, etc.) Start->Check_Setup Check_Protocol Review and Standardize Experimental Protocol Start->Check_Protocol Data_OK Data is Reproducible Check_Drug->Data_OK If Resolved Check_Setup->Data_OK If Resolved Consider_Off_Target Investigate Potential Off-Target Effects Check_Protocol->Consider_Off_Target Consider_Off_Target->Data_OK If Resolved

Caption: Troubleshooting workflow for Alinidine experiments.

References

Technical Support Center: Interpreting Variable Responses to Alinidine at Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and interpreting the variable responses observed during experiments with Alinidine, particularly at low concentrations.

FAQs: Understanding Alinidine's Mechanism and Off-Target Effects

Q1: What is the primary mechanism of action of Alinidine?

Alinidine is primarily known as a negative chronotropic agent, meaning it slows down the heart rate. Its main mechanism of action is the inhibition of the "funny" current (If) or pacemaker current in the sinoatrial (SA) node of the heart.[1][2] This current is crucial for the spontaneous diastolic depolarization of pacemaker cells, which sets the rhythm of the heart.[3][4] By inhibiting the If current, Alinidine reduces the slope of this depolarization, leading to a decrease in heart rate.[2]

Q2: Why was the clinical development of Alinidine halted?

The development of Alinidine was stopped primarily because it was found to be insufficiently specific for its target, the If current.[5] Besides its intended effect, Alinidine also exhibits blocking effects on other ion channels, including calcium (Ca2+) and potassium (K+) channels.[5] This lack of specificity can lead to a range of off-target effects and contributed to the decision to discontinue its development for clinical use.

Q3: What are the known off-target effects of Alinidine, especially at low concentrations?

Even at lower concentrations, Alinidine can exert effects beyond the inhibition of the If current. These off-target effects can contribute to the variability in experimental results. Known off-target effects include:

  • Calcium Channel Blockade: Alinidine has been shown to have a blocking effect on calcium channels.[5]

  • Potassium Channel Blockade: It can also block potassium channels, which can lead to an elongation of the action potential repolarization phase.[5]

  • Vagolytic Action: In some experimental models, Alinidine has demonstrated a direct vagolytic action, which can initially increase the atrial rate before the bradycardic effect becomes dominant.[6]

  • Interaction with Adrenergic System: As a derivative of clonidine, Alinidine is also classified as an α2-adrenoreceptor agonist.[7][8] This can lead to complex interactions with the autonomic nervous system, potentially influencing its overall cardiovascular effects.

Q4: Can Alinidine exert a negative inotropic effect?

Yes, Alinidine can have a negative inotropic effect, meaning it can decrease the force of myocardial contraction. This effect is generally more pronounced at higher doses.[9][10] However, some studies have observed negative inotropic properties even at concentrations that are primarily intended to produce a bradycardic effect, suggesting it is not a purely bradycardia-specific agent.[10]

Troubleshooting Guide: Addressing Variable Responses in Your Experiments

This guide provides potential explanations and troubleshooting steps for common issues encountered when studying the effects of Alinidine at low concentrations.

Issue 1: Observed bradycardic effect is weaker or more variable than expected.

Potential Cause Troubleshooting Steps
Ionic Composition of Experimental Solutions The bradycardic effect of Alinidine can be influenced by the concentration of various ions in the superfusion solution. For instance, low external Ca2+ has been shown to increase its rate-lowering effect, while low external NaCl can decrease it.[11] The effect is also diminished in depolarized preparations with high external K+ concentrations.[12][13] Action: Carefully check and standardize the ionic composition of your Tyrode's or other physiological salt solutions. Ensure consistency across all experiments.
Autonomic Nervous System Influence Alinidine's interaction with the autonomic nervous system can lead to variable responses. Its vagolytic properties might counteract the expected bradycardia, especially at the beginning of the experiment.[6] Action: Consider performing experiments in the presence of autonomic blockade (e.g., using atropine for muscarinic receptors and propranolol for beta-adrenoceptors) to isolate the direct effects of Alinidine on the pacemaker cells.[1]
Species-Specific Differences The density and subtype of ion channels, as well as the overall physiology of the cardiac conduction system, can vary significantly between species. This can lead to different sensitivities to Alinidine. Action: Be aware of the species used in cited literature and compare it to your experimental model. If you are using a different species, you may need to perform a dose-response curve to determine the optimal concentration range for your model.
Temperature Ion channel kinetics are highly sensitive to temperature. Small variations in the temperature of your experimental setup can lead to significant changes in the observed effects of Alinidine. Action: Ensure precise and stable temperature control throughout your experiments. Report the temperature at which your experiments were conducted.

Issue 2: Unexpected changes in action potential duration or contractility are observed.

Potential Cause Troubleshooting Steps
Off-Target Channel Blockade As mentioned in the FAQs, Alinidine can block K+ and Ca2+ channels.[5] K+ channel blockade can prolong the action potential duration, while Ca2+ channel blockade can lead to a negative inotropic effect.[5][9] Action: To confirm if the observed effects are due to off-target blockade, you can try to co-administer specific blockers for K+ or Ca2+ channels to see if the effects of Alinidine are altered.
Concentration-Dependent Effects The negative inotropic effects of Alinidine are more pronounced at higher concentrations.[9] It's possible that the "low concentration" you are using is still high enough to induce these effects in your specific experimental model. Action: Perform a detailed dose-response curve to characterize both the chronotropic and inotropic effects of Alinidine in your preparation. This will help you identify a concentration that is more selective for the If current.

Data Presentation: Summary of Alinidine's Effects

The following tables summarize quantitative data on the effects of Alinidine from various studies.

Table 1: Effects of Alinidine on Heart Rate in Different Preparations

PreparationAlinidine ConcentrationObserved Effect on Heart Rate/FrequencyReference
Isolated rabbit sinoatrial node2.9 µM13% ± 7% prolongation of spontaneous cycle length[2]
Isolated guinea-pig sinus node8.6 µmol/l30% reduction in beat frequency[14]
Anesthetized dogs2.5 mg/kg i.v.Decrease of 59 ± 7 beats/min[15]
Healthy human subjects40 mg (oral)14.2% ± 8.1% maximal decrease in heart rate[4]

Table 2: Dose-Dependent Effects of Alinidine in Pigs

Alinidine Dose (mg/kg)Effect on max LVdP/dtEffect on Cardiac Output (CO)Effect on Arterial Blood PressureReference
< 0.4 (with atrial pacing)No changeNo change-[9]
> 0.4 (with atrial pacing)Significant reductionSignificant reduction-[9]
0.2 - 6.0 (without pacing)Dose-dependent reductionDose-dependent reductionDose-dependent reduction[9]

Experimental Protocols

1. Protocol for Whole-Cell Patch-Clamp Recording of If Current in Isolated Sinoatrial Node Cells

This protocol is adapted from standard methods for recording If currents in isolated cardiomyocytes.[12][16]

a. Cell Isolation:

  • Isolate single sinoatrial node (SAN) cells from the desired animal model (e.g., mouse or rabbit) using an enzymatic digestion method.[17] A common approach involves perfusion with a solution containing collagenase and protease.

b. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 5.5 Glucose, 5.0 HEPES; pH adjusted to 7.4 with NaOH.[16]

  • Internal (Pipette) Solution: (in mM) 130 K-Aspartate, 10 NaCl, 2 ATP-Na salt, with EGTA to buffer intracellular calcium. pH adjusted to 7.2 with KOH.[12]

c. Recording Procedure:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with an isolated SAN cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Set the holding potential to -40 mV.

  • Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -130 mV in 10 mV increments for 1-2 seconds) to elicit the If current.[12]

  • Record the resulting currents.

  • After establishing a stable baseline recording, perfuse the cell with the external solution containing the desired low concentration of Alinidine.

  • Repeat the voltage-clamp protocol to record the If current in the presence of Alinidine.

d. Data Analysis:

  • Measure the amplitude of the If current at each voltage step before and after Alinidine application.

  • Construct current-voltage (I-V) relationship curves.

  • Analyze the effect of Alinidine on the activation kinetics of the If current.

2. Protocol for Langendorff Isolated Heart Perfusion

This protocol provides a general outline for studying the effects of Alinidine on an isolated mammalian heart.[18][19][20]

a. Heart Isolation and Cannulation:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold cardioplegic solution.

  • Cannulate the aorta on a Langendorff apparatus.[20]

b. Perfusion:

  • Initiate retrograde perfusion with a Krebs-Henseleit or Tyrode's solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Maintain a constant perfusion pressure or flow rate.

c. Data Acquisition:

  • Place electrodes on the heart to record an electrocardiogram (ECG) for heart rate measurement.

  • Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) as an indicator of contractility.

  • Allow the heart to stabilize for a baseline period.

  • Introduce Alinidine into the perfusate at the desired low concentration.

  • Continuously record heart rate and LVDP.

d. Data Analysis:

  • Calculate the percentage change in heart rate and LVDP from baseline after the application of Alinidine.

  • Construct a dose-response curve if multiple concentrations are tested.

Visualizations

Signaling_Pathway_of_Alinidine_Action cluster_membrane Cell Membrane cluster_effects Cellular Effects HCN HCN Channel (If Current) Bradycardia Bradycardia (Slowing of Heart Rate) HCN->Bradycardia Ca_Channel L-type Ca2+ Channel Negative_Inotropy Negative Inotropy (Reduced Contractility) Ca_Channel->Negative_Inotropy K_Channel Delayed Rectifier K+ Channel AP_Prolongation Action Potential Prolongation K_Channel->AP_Prolongation Alinidine Alinidine (low concentration) Alinidine->HCN Primary Target: Inhibition Alinidine->Ca_Channel Off-Target: Blockade Alinidine->K_Channel Off-Target: Blockade

Caption: Primary and off-target effects of Alinidine.

Experimental_Workflow_Troubleshooting Start Experiment Start: Apply low concentration Alinidine Observe Observe Response Start->Observe Expected Expected Response: Consistent Bradycardia Observe->Expected Consistent Results Variable Variable/Unexpected Response: Weak bradycardia, tachycardia, changes in contractility Observe->Variable Inconsistent Results Troubleshoot Troubleshooting Steps Variable->Troubleshoot Check_Ions Check Ionic Composition Troubleshoot->Check_Ions Autonomic_Block Consider Autonomic Blockade Troubleshoot->Autonomic_Block Dose_Response Perform Dose-Response Curve Troubleshoot->Dose_Response Check_Temp Verify Temperature Control Troubleshoot->Check_Temp

Caption: Troubleshooting workflow for variable Alinidine responses.

References

Validation & Comparative

A Comparative Guide to Alinidine and Zatebradine as HCN Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Alinidine and Zatebradine, two pharmacological agents known for their inhibitory effects on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to HCN Channels and Blockers

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are crucial players in the electrical activity of cardiac pacemaker cells and neurons.[1] These channels, upon hyperpolarization, conduct an inward sodium-potassium current (termed If or Ih), contributing to diastolic depolarization in the heart and regulating neuronal excitability.[1][2] The HCN channel family comprises four isoforms (HCN1-4), each with distinct expression patterns and biophysical properties.[2]

HCN channel blockers, by inhibiting this "funny" current, can effectively reduce heart rate and modulate neuronal activity. Alinidine, a clonidine derivative, and Zatebradine are two such blockers that have been investigated for their therapeutic potential.[1] This guide offers a side-by-side comparison of their performance based on available experimental evidence.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the key quantitative data for Alinidine and Zatebradine, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic profiles.

Table 1: Potency and Selectivity against HCN Channel Isoforms

CompoundHCN1 IC₅₀ (µM)HCN2 IC₅₀ (µM)HCN3 IC₅₀ (µM)HCN4 IC₅₀ (µM)Selectivity Profile
Alinidine Data not availableData not availableData not availableData not availableShifts voltage-dependence of Ih activation to more negative voltages and reduces maximal conductance by 27%.[1] Binds equally well to open and closed channel states.[1]
Zatebradine 1.83[3][4]2.21[3][4]1.90[3][4]1.88[3][4]Non-selective across HCN isoforms.[3][4]

Table 2: Comparative Pharmacokinetic Parameters

ParameterAlinidineZatebradine
Administration Route Intravenous and OralIntravenous Infusion and Oral
Bioavailability (Oral) Nearly complete (0.92 ± 0.06)Absorption: 79.2 ± 15.3%
Peak Plasma Concentration (Cmax) Not specifiedOral: 24.3 ± 6.7 ng/mL (0.5-3 h post-administration); IV Infusion (20 min): 161.9 ± 70.9 ng/mL
Elimination Half-life (t½) Biphasic: Distribution phase ~0.6 h, Elimination phase ~3.9 hData adequately fitted with an open, two-compartment model.
Clearance Total: 40.3 ± 8.9 L/h; Renal: 33.6 ± 12.3 L/hNot specified
Excretion Primarily renalRenal: 62.5 ± 2.0% (IV), 48.8 ± 3.1% (Oral); Fecal: 27.3 ± 2.4% (IV), 43.4 ± 3.9% (Oral)

Mechanism of Action and Electrophysiological Effects

Both Alinidine and Zatebradine exert their primary effect by blocking HCN channels, leading to a reduction in the pacemaker current If/Ih.

Alinidine: Alinidine's mechanism involves a voltage-dependent block of the hyperpolarization-activated current, If.[1] It has been shown to slow the rate of spontaneous activity in sinoatrial node cells.[1] Interestingly, it appears to bind equally well to both open and closed states of the HCN channel, with no use or frequency dependence.[1] In conscious dogs, Alinidine decreased sinus and ventricular rates while increasing atrial rate. It also lengthened the corrected sinus recovery time and the atrial effective refractory period.[2]

Zatebradine: Zatebradine is a potent, non-selective blocker of all four HCN channel isoforms.[3][4] In a conscious canine model, Zatebradine increased the left ventricular effective refractory period, while Alinidine had minimal effect on this parameter. Conversely, Alinidine lengthened the effective refractory period in the AV node, an effect not significantly observed with Zatebradine.[5] Zatebradine is also known to prolong the action potential duration, an effect that may be linked to potassium channel blockade at higher concentrations.[6]

A computational docking study suggests that both Alinidine and Zatebradine likely bind within a hydrophobic groove in the inner vestibule of the HCN1 channel pore, indicating a similar region of interaction.[1]

Experimental Protocols

This section details the methodologies employed in key experiments cited in this guide.

Whole-Cell Patch-Clamp Recording for HCN Channel Blockade

This technique is fundamental for studying the effects of compounds on ion channel function.

Objective: To measure the inhibitory effect of Alinidine or Zatebradine on HCN channel currents.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are cultured and transfected with the cDNA for the desired human HCN isoform (HCN1, HCN2, HCN3, or HCN4).

  • For native cell studies, sinoatrial node cells can be isolated from animal models (e.g., rabbit) through enzymatic digestion.

Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.

  • A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane through gentle suction.

  • The cell membrane under the pipette is ruptured by further suction, allowing electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential (e.g., -40 mV) where HCN channels are typically closed.

  • Hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) are applied to elicit HCN channel opening and record the resulting inward current.

  • The test compound (Alinidine or Zatebradine) is applied to the bath solution at various concentrations.

  • The current measurements are repeated in the presence of the compound to determine the extent of inhibition.

Data Analysis:

  • The peak or steady-state current amplitude at each voltage step is measured before and after drug application.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.

  • The IC₅₀ value, the concentration at which the drug inhibits 50% of the maximal current, is calculated by fitting the data to a Hill equation.

In Vivo Electrophysiological Studies in a Canine Model

Objective: To compare the effects of Alinidine and Zatebradine on cardiac electrophysiological parameters in a living animal.

Animal Model:

  • Conscious adult dogs are used.

  • For some studies, a myocardial infarction model can be created by ligating a coronary artery to study the drugs' effects in a pathological state.

Procedure:

  • Multipolar electrode catheters are inserted intravenously and positioned in the right atrium, His bundle region, and right ventricular apex for recording and stimulation.

  • Baseline electrophysiological parameters are recorded, including sinus cycle length, sinoatrial conduction time, atrioventricular (AV) nodal conduction, and effective refractory periods (ERP) of the atrium, AV node, and ventricle.

  • A single intravenous dose of either Alinidine (e.g., 1 mg/kg) or Zatebradine (e.g., 0.5 mg/kg) is administered.

  • Electrophysiological measurements are repeated at set time points after drug administration.

Data Analysis:

  • Changes in electrophysiological parameters from baseline are calculated and compared between the Alinidine and Zatebradine treatment groups using appropriate statistical tests.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of HCN channel blockers and the workflow of a typical electrophysiology experiment.

HCN_Channel_Blockade cluster_membrane Cell Membrane HCN HCN Channel Na_K_in Na+/K+ Influx (If/Ih) HCN->Na_K_in Allows Blocker Alinidine or Zatebradine Blocker->HCN Blocks Depolarization Diastolic Depolarization (Pacemaker Potential) Na_K_in->Depolarization Causes Na_K_out Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN Activates HeartRate Decreased Heart Rate Depolarization->HeartRate Reduced slope leads to

Caption: Mechanism of HCN channel blockade by Alinidine and Zatebradine.

Electrophysiology_Workflow start Start: Cell Preparation (Transfected HEK293 or Isolated Cardiomyocytes) patch Whole-Cell Patch Clamp Configuration Established start->patch baseline Record Baseline HCN Currents patch->baseline drug_app Apply Alinidine or Zatebradine baseline->drug_app post_drug Record HCN Currents in Presence of Drug drug_app->post_drug analysis Data Analysis: - Measure Current Inhibition - Generate Concentration-Response Curve - Calculate IC50 post_drug->analysis end End: Determine Compound Potency analysis->end

Caption: Experimental workflow for determining HCN channel blocker potency.

Conclusion

Alinidine and Zatebradine are both effective blockers of HCN channels, but they exhibit key differences in their pharmacological profiles. Zatebradine is a potent, non-selective inhibitor of all HCN isoforms, while the isoform-specific potency of Alinidine requires further investigation with direct IC₅₀ measurements. Their differential effects on cardiac electrophysiology, particularly on ventricular and AV nodal refractory periods, suggest distinct therapeutic and side-effect profiles. The provided experimental protocols and diagrams offer a framework for further research and development of more selective and effective HCN channel modulators. This comparative guide serves as a foundational resource for scientists and researchers aiming to advance the understanding and therapeutic application of HCN channel blockers.

References

A Comparative Guide: Alinidine Hydrobromide vs. Traditional Beta-Blockers in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alinidine hydrobromide and traditional beta-blockers, focusing on their distinct mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects. The information presented is supported by experimental data from clinical and preclinical studies to aid in the evaluation of these compounds for cardiovascular research and drug development.

Executive Summary

Alinidine is a heart rate-lowering agent that acts through a mechanism distinct from beta-adrenergic receptor antagonists. While both alinidine and beta-blockers effectively reduce heart rate, their differing pathways result in varied physiological effects, particularly concerning myocardial contractility and blood pressure. This guide elucidates these differences through a detailed examination of their pharmacology, supported by quantitative data and experimental methodologies.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between alinidine and traditional beta-blockers lies in their molecular targets and signaling pathways.

This compound: Alinidine is a specific bradycardic agent that directly inhibits the "funny" or pacemaker current (If) in the sinoatrial (SA) node of the heart.[1] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is crucial for initiating the diastolic depolarization phase of the action potential in SA node cells, thereby setting the heart's pace.[2] By inhibiting this current, alinidine reduces the slope of diastolic depolarization, which prolongs the time it takes to reach the threshold for the next heartbeat, resulting in a dose-dependent decrease in heart rate.[3] Importantly, this action is independent of the beta-adrenergic pathway.

Traditional Beta-Blockers: Beta-blockers, such as propranolol, metoprolol, and atenolol, act as competitive antagonists at beta-adrenergic receptors (β-ARs).[4] In the heart, β1-receptors are predominant.[5] When stimulated by catecholamines like norepinephrine and epinephrine, these G-protein coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[6] Beta-blockers prevent this cascade by blocking the binding of catecholamines to β-ARs, thereby reducing the sympathetic nervous system's influence on the heart.[4]

Signaling Pathway Diagrams

Alinidine_Signaling_Pathway Alinidine This compound HCN HCN Channel (in SA Node) Alinidine->HCN Inhibits If_Current Funny Current (If) (Na+/K+ influx) HCN->If_Current Generates Diastolic_Depolarization Slope of Diastolic Depolarization If_Current->Diastolic_Depolarization Initiates If_Current->Diastolic_Depolarization Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines

Beta_Blocker_Signaling_Pathway cluster_catecholamines Catecholamines Norepinephrine Norepinephrine Beta_Receptor β1-Adrenergic Receptor Norepinephrine->Beta_Receptor Epinephrine Epinephrine Epinephrine->Beta_Receptor Beta_Blocker Beta-Blocker Beta_Blocker->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Heart_Rate_Contractility ↑ Heart Rate ↑ Contractility PKA->Heart_Rate_Contractility Phosphorylates targets leading to

Pharmacokinetic Comparison

The pharmacokinetic profiles of alinidine and representative beta-blockers show notable differences in absorption, metabolism, and elimination.

ParameterThis compoundPropranololMetoprololAtenolol
Bioavailability Nearly complete (~92%)Variable (25%), extensive first-pass metabolism~50%~50%[7]
Protein Binding LowHigh (90-95%)[8]Low (12%)Low (6-16%)
Metabolism Not extensively metabolizedExtensively hepatic via CYP2D6, CYP1A2, CYP2C19Extensively hepatic via CYP2D6Minimal/negligible hepatic metabolism[3]
Elimination Half-life ~3.9 hours3-6 hours (chronic use)[8]3-7 hours6-7 hours[3]
Excretion Primarily renalPrimarily renal (as metabolites)Primarily renal (as metabolites)Primarily renal (unchanged)[7]

Pharmacodynamic and Clinical Data Comparison

Clinical studies have directly compared the effects of alinidine with beta-blockers, primarily in the context of stable angina pectoris.

Head-to-Head Comparison in Stable Angina (Alinidine vs. Metoprolol)[8]
ParameterAlinidineMetoprolol
Anginal Attacks ReducedReduced (comparable to alinidine)
Nitroglycerine Consumption ReducedReduced (comparable to alinidine)
Resting Heart Rate ReducedReduced (more effective than alinidine)
Exercise Heart Rate ReducedReduced (more effective than alinidine)
Hemodynamic Effects at Rest and During Exercise (Alinidine vs. Propranolol)[7]
ConditionParameterAlinidine (80 mg)Propranolol (40 mg)
Supine Heart RateSignificantly ReducedSignificantly Reduced
Standing Heart RateReduced at 6hReduced at all time intervals
Exercise Heart RateSignificantly ReducedSignificantly Reduced
Exercise Systolic Blood PressureNo significant changeReduced

Experimental Protocols

Langendorff Isolated Heart Preparation

This ex vivo model is used to assess the direct effects of compounds on cardiac function, independent of systemic neural and hormonal influences.

Objective: To evaluate the direct chronotropic and inotropic effects of this compound and a beta-blocker (e.g., propranolol).

Methodology:

  • Animal Preparation: A male Sprague-Dawley rat (250-300g) is anesthetized with sodium pentobarbital (60 mg/kg, intraperitoneal). Heparin (500 IU/kg) is administered intravenously to prevent coagulation.

  • Heart Excision: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C and a constant pressure of 70-80 mmHg is initiated.

  • Parameter Measurement: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure rise (+dP/dt) and fall (-dP/dt) are continuously recorded.

  • Drug Administration: After a stabilization period, baseline measurements are recorded. This compound or propranolol is then added to the perfusate at increasing concentrations. The effects on the measured parameters are recorded for each concentration.

Langendorff_Workflow Start Anesthetize Rat Excise Excise Heart Start->Excise Cannulate Cannulate Aorta on Langendorff Apparatus Excise->Cannulate Perfuse Retrograde Perfusion with Krebs-Henseleit Buffer Cannulate->Perfuse Stabilize Stabilization Period Perfuse->Stabilize Baseline Record Baseline (HR, LVDP, dP/dt) Stabilize->Baseline Administer Administer Drug (Alinidine or Beta-Blocker) Baseline->Administer Record Record Effects at Each Concentration Administer->Record Record->Administer Increase Concentration Analyze Analyze Data Record->Analyze

Exercise Stress Testing in Human Subjects

This clinical protocol is designed to evaluate the anti-anginal effects of drugs by assessing cardiovascular response to physical exertion.

Objective: To compare the effects of this compound and a beta-blocker on exercise tolerance and myocardial ischemia in patients with stable angina.

Methodology:

  • Patient Selection: Patients with documented coronary artery disease and stable, exercise-induced angina are recruited.

  • Protocol: A randomized, double-blind, crossover design is often employed, with treatment periods separated by a washout period.

  • Procedure:

    • Patients perform a symptom-limited exercise test on a treadmill or bicycle ergometer, typically following the Bruce protocol.[4]

    • The test begins at a low workload, which is incrementally increased every 3 minutes.

    • Heart rate, blood pressure, and a 12-lead ECG are continuously monitored.

    • The test is terminated upon the onset of moderate-to-severe angina, significant ECG changes (e.g., ST-segment depression), or other predefined criteria.

  • Endpoints: Primary endpoints often include time to onset of angina, time to 1-mm ST-segment depression, and total exercise duration. Secondary endpoints include heart rate and blood pressure at rest and at peak exercise.

Intracardiac Electrophysiology Study

This invasive procedure is used to assess the electrical properties of the heart and the effects of drugs on cardiac conduction.

Objective: To characterize the electrophysiological effects of this compound on the sinus node and atrioventricular (AV) node.

Methodology:

  • Patient Preparation: The study is performed in a fasting state under local anesthesia.

  • Catheter Placement: Multielectrode catheters are inserted through a femoral or jugular vein and positioned in the high right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance.[5]

  • Baseline Measurements: Baseline intracardiac electrograms are recorded to measure intervals such as the sinus cycle length, PA (sinoatrial conduction time), AH (AV nodal conduction time), and HV (His-Purkinje conduction time) intervals.

  • Pacing Protocols: Programmed electrical stimulation and incremental atrial and ventricular pacing are performed to assess sinus node recovery time (SNRT), AV nodal Wenckebach cycle length, and atrial and ventricular effective refractory periods (ERPs).

  • Drug Infusion: Alinidine is administered intravenously, and the electrophysiological measurements and pacing protocols are repeated to determine the drug's effects.

EP_Study_Workflow Start Patient Preparation Catheter Catheter Placement (HRA, His, RVA) Start->Catheter Baseline Record Baseline Intracardiac Intervals Catheter->Baseline Pacing Perform Pacing Protocols (SNRT, Wenckebach, ERPs) Baseline->Pacing Infusion Intravenous Drug Infusion (e.g., Alinidine) Pacing->Infusion Repeat Repeat Electrophysiological Measurements and Pacing Infusion->Repeat Analysis Analyze Changes in Conduction Properties Repeat->Analysis

Conclusion

This compound and traditional beta-blockers both achieve heart rate reduction but through fundamentally different mechanisms. Alinidine's targeted inhibition of the If current in the SA node offers a specific bradycardic effect with less influence on myocardial contractility and blood pressure compared to the broad sympatholytic action of beta-blockers. This distinction makes alinidine a valuable tool for research into the specific role of heart rate in cardiovascular pathophysiology and as a potential therapeutic alternative where the negative inotropic or hypotensive effects of beta-blockers are undesirable. The choice between these agents in a research or clinical setting should be guided by the specific endpoints of interest and the desired physiological profile.

References

Cross-Species Comparison of Alinidine Hydrobromide's Cardiological Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Alinidine hydrobromide across various species. The information is compiled from preclinical and clinical studies to support further research and development in cardiovascular therapeutics.

This compound, a derivative of clonidine, is a bradycardic agent that reduces heart rate by specifically targeting the pacemaker cells of the heart. Its development was halted due to a lack of sufficient target specificity, as it also affects calcium and potassium channels[1]. This guide synthesizes experimental data on its effects on key cardiovascular parameters in humans, dogs, rabbits, and guinea pigs, details the methodologies of key experiments, and illustrates its mechanism of action.

Quantitative Comparison of Alinidine's Effects

The following tables summarize the dose-dependent effects of this compound on heart rate and blood pressure across different species as reported in various studies.

Heart Rate Reduction
SpeciesDoseRoute of AdministrationExperimental ModelHeart Rate ReductionReference
Human 0.5 mg/kgIntravenousHealthy Volunteers (during exercise)Significant reduction in exercise-induced tachycardia[2]
Human 0.5 mg/kgIntravenousPatients with Hyperkinetic Heart SyndromeSignificant reduction at rest and during exercise[2]
Human 40 mgIntravenousPatients with/without autonomic blockadeSustained bradycardic effect
Human 40 mg (tid)OralPatients with AnginaReduction in heart rate contributing to reduced anginal attacks[3]
Dog 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative)IntravenousConsciousUp to 43% decrease in sinus rate[1]
Dog 1.5 mg/kgIntravenousAnesthetized38% decrease from control[4]
Dog 3.0 mg/kgIntravenousAnesthetized50% decrease from control[4]
Dog 2.5 mg/kgIntravenousAnesthetized59 +/- 7 beats/min reduction[5]
Rabbit 2.9 µMIn vitroIsolated Right Atria13% +/- 7% prolongation of spontaneous cycle length[6]
Rabbit 0.7-14.3 µMIn vitroIsolated Sinoatrial NodeDose-dependent decrease in diastolic depolarization rate
Guinea Pig 0.72-28.5 x 10⁻⁵ MIn vitroIsolated Right AuricleDose-dependent decrease in diastolic depolarization rate[7]
Blood Pressure Effects
SpeciesDoseRoute of AdministrationExperimental ModelEffect on Blood PressureReference
Human 0.5 mg/kgIntravenousHealthy Volunteers & Patients with Hyperkinetic Heart SyndromeNo significant change[2]
Dog 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative)IntravenousConsciousNo significant modification of mean blood pressure[1]
Dog 3.0 mg/kgIntravenousAnesthetizedSlight decrease (-13%)[4]

Mechanism of Action: Inhibition of the "Funny" Current (If)

Alinidine's primary mechanism of action is the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 isoform, which is predominantly expressed in the sinoatrial (SA) node. These channels are responsible for the "funny" current (If), a key contributor to the diastolic depolarization phase of the SA node action potential. By inhibiting this current, Alinidine slows the rate of diastolic depolarization, thus reducing the heart rate.

Caption: Simplified signaling pathway of Alinidine's bradycardic effect.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Studies in Conscious Dogs

Objective: To determine the dose-dependent effects of intravenously administered Alinidine on heart rate and blood pressure in conscious dogs.

Protocol:

  • Animal Model: Healthy adult beagle dogs are used. For studies involving detailed electrophysiological measurements, dogs may be surgically prepared with chronic atrioventricular block.

  • Instrumentation: Prior to the experiment, dogs are instrumented for the measurement of arterial blood pressure via a catheter implanted in a major artery. Electrocardiogram (ECG) electrodes are placed for continuous heart rate monitoring.

  • Drug Administration: this compound is dissolved in a sterile saline solution. The drug is administered intravenously (i.v.) in escalating cumulative doses (e.g., 0.5, 1.0, 2.0, and 4.0 mg/kg) at fixed time intervals (e.g., 30 minutes)[1].

  • Data Collection: Heart rate and blood pressure are continuously recorded before and after each dose administration. Blood samples may be drawn at specified time points to determine plasma drug concentrations.

  • Data Analysis: The percentage change in heart rate and the absolute change in blood pressure from baseline are calculated for each dose.

Experimental Workflow for In Vivo Dog Studies Animal_Prep Healthy Beagle Dogs (Conscious) Instrumentation Instrumentation (Arterial Catheter, ECG) Animal_Prep->Instrumentation Baseline Baseline Measurement (HR, BP) Instrumentation->Baseline Drug_Admin IV Administration of This compound (Cumulative Doses) Baseline->Drug_Admin Data_Collection Continuous Monitoring (HR, BP) Drug_Admin->Data_Collection Data_Analysis Data Analysis (% Change from Baseline) Data_Collection->Data_Analysis

Caption: Workflow for assessing Alinidine's effects in conscious dogs.

In Vitro Studies on Isolated Rabbit Atria

Objective: To investigate the direct effects of Alinidine on the spontaneous activity of the sinoatrial node in an isolated preparation, eliminating systemic influences.

Protocol:

  • Tissue Preparation: New Zealand White rabbits are euthanized, and their hearts are rapidly excised. The right atrium, containing the sinoatrial node, is dissected and mounted in an organ bath.

  • Superfusion: The preparation is continuously superfused with a warm (e.g., 35°C), oxygenated Tyrode's solution.

  • Electrophysiological Recording: A microelectrode is inserted into a pacemaker cell within the sinoatrial node to record transmembrane action potentials.

  • Drug Application: this compound is added to the superfusion solution at various concentrations (e.g., 0.57 to 29 x 10⁻⁶ M)[6].

  • Data Measurement: The spontaneous cycle length (and thus, heart rate) and the rate of diastolic depolarization are measured before and after the application of Alinidine.

  • Data Analysis: The concentration-response relationship for the effect of Alinidine on the spontaneous firing rate is determined.

Workflow for In Vitro Rabbit Atria Experiments Tissue_Prep Isolation of Rabbit Right Atrium Mounting Mounting in Organ Bath with Tyrode's Solution Tissue_Prep->Mounting Recording_Setup Microelectrode Impalement in SA Node Cell Mounting->Recording_Setup Baseline_Rec Baseline Action Potential Recording Recording_Setup->Baseline_Rec Drug_App Superfusion with This compound (Varying Concentrations) Baseline_Rec->Drug_App Data_Rec Recording of Changes in Action Potential Parameters Drug_App->Data_Rec Analysis Concentration-Response Analysis Data_Rec->Analysis

Caption: Experimental procedure for studying Alinidine in isolated rabbit atria.

Concluding Remarks

The compiled data indicates that this compound consistently induces a dose-dependent reduction in heart rate across the studied species, with a minimal effect on blood pressure, particularly in conscious subjects. This bradycardic effect is a direct consequence of its inhibitory action on the If current in the sinoatrial node. The provided experimental protocols offer a foundation for the design of future comparative studies. Researchers are encouraged to consider the species-specific differences in dose-response when designing and interpreting experiments with Alinidine and other If inhibitors.

References

Validating the Anti-arrhythmic Potential of Alinidine Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-arrhythmic potential of Alinidine hydrobromide against other established and novel anti-arrhythmic agents. The information is supported by experimental data to aid in the evaluation and potential development of this compound.

Introduction to this compound

This compound is a pharmacological agent that has demonstrated negative chronotropic effects, primarily attributed to its ability to inhibit the pacemaker current (If) in the sinoatrial node.[1][2] This mechanism of action, by slowing the heart rate, suggests a potential therapeutic role in the management of cardiac arrhythmias. However, its development was reportedly halted due to a lack of specificity, with off-target effects on calcium and potassium channels also observed.[3] This guide revisits the anti-arrhythmic potential of Alinidine and compares it with other agents that have different mechanisms of action.

Comparative Efficacy: Alinidine vs. Alternatives

The following tables summarize the anti-arrhythmic efficacy of this compound in comparison to Ivabradine (another If inhibitor), Ranolazine (a late sodium current inhibitor), and Amiodarone (a multi-channel blocker). The data is compiled from various preclinical and clinical studies.

Table 1: Efficacy in Ventricular Arrhythmia Models

DrugModelSpeciesDose/ConcentrationKey FindingsReference
Alinidine Ouabain-induced VTDog15.5 mg/kg (cumulative)91.6% reduction in ventricular beats[4]
Alinidine Adrenaline-induced arrhythmiaDog2.9 mg/kgPrevention of ventricular arrhythmia[4]
Alinidine 24h post-coronary ligationDog15.5 mg/kg36% reduction in ventricular ectopic beats[4]
Ivabradine Digitalis-induced VAsRabbitNot specifiedPotent anti-arrhythmic properties observed[5]
Ivabradine Acute Myocardial InfarctionRatNot specifiedReduced combined VT/VF incidence and arrhythmic mortality[5]
Ranolazine Ischemia and reperfusionNot specifiedNot specifiedSuppresses arrhythmias associated with these conditions[3]
Amiodarone Post-coronary artery bypassHuman300mg loading, then 1200mg/24hReduced incidence of nonsustained VT (3% vs 16% in control)[6]

Table 2: Electrophysiological Effects

DrugParameterSpecies/PreparationConcentrationEffectReference
Alinidine Sinus RateConscious Dog0.5-2 mg/kg i.v.Up to 43% decrease[7]
Alinidine Atrial Effective Refractory Period (AERP)Conscious Dog0.5-2 mg/kg i.v.Up to 33% increase[7]
Ivabradine Heart RateHumanNot specifiedReduces heart rate with no effect on myocardial contractility
Ranolazine Late INaCanine Ventricular Myocytes5-21 µmol/L (IC50)Inhibition[8]
Ranolazine IKrNot specifiedNot specifiedInhibition[9]
Amiodarone Action Potential DurationMammalian HeartNot specifiedProlongation[10]
Amiodarone QTc IntervalHumanNot specifiedProlongation

Experimental Protocols

Detailed methodologies for key arrhythmia models are crucial for the interpretation and replication of experimental findings.

Ouabain-Induced Arrhythmia Model

This model is commonly used to induce ventricular tachycardia by inhibiting the Na+/K+-ATPase pump, leading to intracellular calcium overload.

  • Species: Typically dogs or guinea pigs.[11][12]

  • Procedure:

    • Anesthesia is administered to the animal.

    • A baseline electrocardiogram (ECG) is recorded.

    • Ouabain is infused intravenously at a constant rate.

    • The dose is escalated until sustained ventricular tachycardia is observed.[13]

    • The test compound (e.g., Alinidine) is administered to assess its ability to revert the arrhythmia to sinus rhythm or reduce the arrhythmia burden.

Adrenaline-Induced Arrhythmia Model

This model assesses the arrhythmogenic potential of catecholamine excess, often in the presence of a sensitizing agent like halothane.

  • Species: Commonly dogs or rats.[14][15]

  • Procedure:

    • The animal is anesthetized, often with a hydrocarbon anesthetic like halothane, which sensitizes the myocardium to catecholamines.

    • A continuous infusion of adrenaline (epinephrine) is administered intravenously.[16]

    • The dose of adrenaline is titrated to a level that consistently produces ventricular arrhythmias.

    • The test compound is administered prior to or during the adrenaline infusion to evaluate its protective effect.

Coronary Artery Ligation Model

This surgical model mimics myocardial infarction and subsequent arrhythmias by occluding a coronary artery.

  • Species: Frequently mice, rats, or dogs.[17][18][19]

  • Procedure:

    • The animal is anesthetized, intubated, and ventilated.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) or another major coronary artery is identified.

    • A suture is passed around the artery and tied to induce ischemia and subsequent infarction.[20][21]

    • ECG is monitored continuously to record the incidence and duration of arrhythmias.

    • The test compound can be administered before or after ligation to assess its effect on ischemia- or reperfusion-induced arrhythmias.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for Alinidine and its comparators.

cluster_Alinidine Alinidine Alinidine Alinidine If_channel If Channel (HCN Channel) Alinidine->If_channel Inhibits SA_Node Sinoatrial Node Depolarization If_channel->SA_Node Reduces Heart_Rate Decreased Heart Rate SA_Node->Heart_Rate

Caption: Alinidine's mechanism of action.

cluster_Comparators Comparator Mechanisms cluster_Ivabradine Ivabradine cluster_Ranolazine Ranolazine cluster_Amiodarone Amiodarone Ivabradine Ivabradine If_channel2 If Channel (HCN Channel) Ivabradine->If_channel2 Inhibits SA_Node2 Sinoatrial Node Depolarization If_channel2->SA_Node2 Reduces Heart_Rate2 Decreased Heart Rate SA_Node2->Heart_Rate2 Ranolazine Ranolazine Late_INa Late Sodium Current (INa) Ranolazine->Late_INa Inhibits Intra_Na Intracellular Na+ Overload Late_INa->Intra_Na Reduces Ca_Overload Intracellular Ca2+ Overload Intra_Na->Ca_Overload Decreases Arrhythmia Reduced Arrhythmia Potential Ca_Overload->Arrhythmia Amiodarone Amiodarone K_channel K+ Channels Amiodarone->K_channel Blocks Na_channel Na+ Channels Amiodarone->Na_channel Blocks Ca_channel Ca2+ Channels Amiodarone->Ca_channel Blocks APD Action Potential Duration K_channel->APD Prolongs ERP Effective Refractory Period Na_channel->ERP Prolongs Ca_channel->ERP Anti_Arrhythmic Anti-arrhythmic Effect APD->Anti_Arrhythmic ERP->Anti_Arrhythmic

Caption: Mechanisms of comparator anti-arrhythmic drugs.

Experimental Workflow

The following diagram outlines a typical workflow for validating the anti-arrhythmic potential of a test compound.

Start Start: Compound Identification In_Vitro In Vitro Electrophysiology (Patch Clamp on Ion Channels) Start->In_Vitro In_Vivo_Model In Vivo Arrhythmia Model (e.g., Ouabain, Adrenaline, Ligation) In_Vitro->In_Vivo_Model Dose_Response Dose-Response Studies In_Vivo_Model->Dose_Response ECG_Analysis ECG Analysis and Arrhythmia Quantification Dose_Response->ECG_Analysis Toxicity Toxicity and Safety Pharmacology Dose_Response->Toxicity Data_Analysis Data Analysis and Comparison to Controls ECG_Analysis->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion on Anti-arrhythmic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for anti-arrhythmic drug validation.

Logical Relationships of Primary Endpoints

This diagram illustrates the logical comparison of the primary therapeutic endpoints of Alinidine and its alternatives.

cluster_alinidine Alinidine cluster_alternatives Alternatives Alinidine_Endpoint Primary Endpoint: Heart Rate Reduction Ivabradine_Endpoint Primary Endpoint: Heart Rate Reduction Alinidine_Endpoint->Ivabradine_Endpoint Similar Primary Goal Ranolazine_Endpoint Primary Endpoint: Reduction of Late INa Alinidine_Endpoint->Ranolazine_Endpoint Different Primary Mechanism Amiodarone_Endpoint Primary Endpoint: Broad Spectrum Channel Blockade Alinidine_Endpoint->Amiodarone_Endpoint Different Breadth of Action

Caption: Comparison of primary therapeutic endpoints.

References

A Comparative Analysis of Alinidine and Ivabradine Selectivity for HCN Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the selectivity of Alinidine and Ivabradine for the four isoforms of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in cardiovascular and neurological research.

Introduction to HCN Channel Modulators

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are crucial players in the regulation of cellular excitability, particularly in cardiac pacemaker cells and neurons. The four known isoforms (HCN1, HCN2, HCN3, and HCN4) exhibit distinct expression patterns and biophysical properties, making them attractive targets for therapeutic intervention. Alinidine and Ivabradine are two notable drugs that modulate HCN channel activity, primarily to control heart rate. Understanding their isoform selectivity is paramount for predicting their therapeutic efficacy and potential side effects.

Quantitative Comparison of Isoform Selectivity

The following table summarizes the available quantitative data (IC50 values) for the inhibition of HCN channel isoforms by Alinidine and Ivabradine. IC50 values represent the concentration of the drug required to inhibit 50% of the channel's activity and are a key measure of potency.

CompoundHCN1 (IC50 in µM)HCN2 (IC50 in µM)HCN3 (IC50 in µM)HCN4 (IC50 in µM)Selectivity Profile
Alinidine Data not availableData not availableData not availableData not availableQualitative reports indicate inhibition of the hyperpolarization-activated inward current (Ih). Data on its direct predecessor, clonidine, shows IC50 values of ~3–10 µM for HCN2 and HCN4, with lower potency for HCN1.
Ivabradine ~0.94 (mouse)Similar to other isoformsSimilar to other isoforms~0.54 - 2.0 (human)Non-selective; blocks all four isoforms with similar potency in the low micromolar range[1].

Note: The lack of specific IC50 values for Alinidine across the different HCN isoforms in the reviewed literature presents a limitation in directly comparing its selectivity profile with that of Ivabradine.

Experimental Protocols

The determination of IC50 values and the characterization of drug-channel interactions are predominantly conducted using the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel activity in living cells.

Standard Experimental Protocol:
  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.

    • Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a humidified atmosphere with 5% CO2.

    • For isoform-specific analysis, cells are transiently or stably transfected with plasmids containing the cDNA for the desired human HCN isoform (hHCN1, hHCN2, hHCN3, or hHCN4). A fluorescent reporter protein (e.g., GFP) is often co-expressed to identify successfully transfected cells.

  • Electrophysiological Recordings:

    • Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.

    • The whole-cell patch-clamp configuration is established using borosilicate glass micropipettes with a resistance of 2-5 MΩ.

    • External (Bath) Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): Typically contains 130 K-aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH.

    • Currents are recorded using a patch-clamp amplifier and digitized for analysis.

  • Voltage Protocol and Data Acquisition:

    • To elicit the hyperpolarization-activated current (Ih), cells are held at a depolarized potential (e.g., -40 mV) and then subjected to a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments).

    • The amplitude of the steady-state current at each voltage step is measured.

    • To determine the IC50, various concentrations of the test compound (Alinidine or Ivabradine) are applied to the bath solution, and the resulting inhibition of the current is measured.

    • The data is then fitted to a dose-response curve to calculate the IC50 value.

Visualizing the Methodologies

Experimental Workflow for Determining HCN Isoform Selectivity

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_drug_application Drug Application & Data Analysis HEK293 HEK293 Cell Culture Transfection Transfection with HCN Isoform cDNA (HCN1, HCN2, HCN3, or HCN4) HEK293->Transfection WholeCell Whole-Cell Configuration Transfection->WholeCell Select Transfected Cell VoltageProtocol Apply Hyperpolarizing Voltage Steps WholeCell->VoltageProtocol RecordCurrent Record Ih Current VoltageProtocol->RecordCurrent ApplyDrug Apply Different Concentrations of Alinidine/Ivabradine RecordCurrent->ApplyDrug Establish Baseline MeasureInhibition Measure Current Inhibition ApplyDrug->MeasureInhibition DoseResponse Construct Dose-Response Curve MeasureInhibition->DoseResponse CalculateIC50 Calculate IC50 Value DoseResponse->CalculateIC50 Compare Comparative Analysis of Selectivity Profiles CalculateIC50->Compare Compare Isoform Selectivity

Caption: Workflow for determining the selectivity of compounds for HCN channel isoforms.

HCN Channel Signaling Pathway

HCN channels are voltage-gated ion channels that are primarily opened by hyperpolarization of the membrane potential. Their activity is further modulated by the direct binding of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP).

hcn_signaling cluster_membrane Cell Membrane HCN HCN Channel (Closed) HCN_Open HCN Channel (Open) HCN->HCN_Open Gating IonFlux Na+ and K+ Ion Influx HCN_Open->IonFlux Allows Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN Activates cAMP cAMP cAMP->HCN_Open Potentiates Opening Depolarization Membrane Depolarization IonFlux->Depolarization Leads to

Caption: Simplified signaling pathway of HCN channel activation and modulation.

Conclusion

Based on the available experimental data, Ivabradine is a non-selective HCN channel blocker , inhibiting all four isoforms with similar potency. This lack of selectivity may contribute to its side effects, such as visual disturbances, which are thought to be mediated by the blockade of HCN1 channels in the retina.

For Alinidine , a clear quantitative picture of its isoform selectivity is not available in the current literature. While it is known to block the hyperpolarization-activated current, further studies are required to determine its specific IC50 values for each of the four HCN isoforms to allow for a direct and comprehensive comparison with Ivabradine. This knowledge gap highlights an area for future research that would be highly valuable for the development of more targeted HCN channel modulators with improved therapeutic profiles.

References

Safety Operating Guide

Safe Disposal of Alinidine Hydrobromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Alinidine hydrobromide, ensuring compliance with standard safety protocols.

Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.

Personal Protective Equipment (PPE)Handling Guidelines
Eye Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Handle with chemical-impermeable gloves. Inspect gloves prior to use.
Body Protection Wear suitable protective clothing. For significant handling, fire/flame resistant and impervious clothing is recommended.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
General Hygiene Avoid contact with skin and eyes. Do not breathe dust or aerosols. Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Discharge into the environment or sewer systems must be strictly avoided.[1]

  • Collection: Carefully collect the waste this compound, including any contaminated materials. Avoid the formation of dust and aerosols during this process.[1]

  • Containerization: Place the collected waste into a suitable, closed, and clearly labeled container. Ensure the container is compatible with the chemical.

  • Storage: Store the sealed container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1]

  • Arrangement for Disposal: Contact a licensed chemical destruction plant or a certified waste disposal service to arrange for collection and disposal. The material can be disposed of by controlled incineration with flue gas scrubbing.[1]

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound.

  • Packaging Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]

In the event of a spill, prevent further leakage if it is safe to do so. Remove all sources of ignition and use non-sparking tools. Collect the spilled material and place it in a suitable container for disposal as outlined above.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE A->B C Collect Waste Material (Avoid Dust Formation) B->C D Place in a Labeled, Sealed Container C->D E Store in a Safe, Ventilated Area D->E F Contact Licensed Waste Disposal Service E->F G Arrange for Collection and Incineration F->G H End: Proper Disposal G->H

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alinidine hydrobromide
Reactant of Route 2
Reactant of Route 2
Alinidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.